molecular formula C14H11BrO2 B111882 2-(Benzyloxy)-4-bromobenzaldehyde CAS No. 142602-43-5

2-(Benzyloxy)-4-bromobenzaldehyde

Cat. No.: B111882
CAS No.: 142602-43-5
M. Wt: 291.14 g/mol
InChI Key: MTCCBXXJEDZGIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzyloxy)-4-bromobenzaldehyde is a valuable aromatic aldehyde serving as a versatile synthetic intermediate in advanced organic synthesis. The molecule features two key functional handles—a benzyl-protected phenol and an aldehyde group—alongside a bromine substituent, enabling sequential and site-selective functionalization. This makes it a privileged scaffold for constructing complex target molecules, particularly in medicinal chemistry and materials science. Researchers utilize this compound in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, where the bromine acts as a reactive site. The aldehyde group is readily available for subsequent transformations, including condensation reactions to form Schiff bases or reduction to alcohols, facilitating the development of novel chemical entities for drug discovery programs and functional material studies. The benzyloxy group provides a protected phenolic oxygen that can be deprotected at a later stage to reveal a free phenol, adding to its utility in multi-step synthetic routes. This compound is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c15-13-7-6-12(9-16)14(8-13)17-10-11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCCBXXJEDZGIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20576671
Record name 2-(Benzyloxy)-4-bromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142602-43-5
Record name 4-Bromo-2-(phenylmethoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142602-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Benzyloxy)-4-bromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzaldehyde, 4-bromo-2-(phenylmethoxy)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-(Benzyloxy)-4-bromobenzaldehyde chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(Benzyloxy)-4-bromobenzaldehyde: A Versatile Intermediate in Complex Molecule Synthesis

Introduction: Unveiling a Key Architectural Synthon

In the landscape of modern organic synthesis and medicinal chemistry, the strategic design of molecular building blocks is paramount. This compound emerges as a highly valuable intermediate, distinguished by its unique trifecta of functional groups: a reactive aldehyde, a stable benzyloxy protecting group, and a versatile bromine handle. This combination makes it a sought-after precursor for constructing complex molecular architectures, particularly in the realm of drug discovery and materials science.[1][2][3]

The molecule's design is inherently strategic. The aldehyde group serves as a gateway for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. The benzyloxy group provides robust protection for a phenolic hydroxyl, which can be unveiled later in a synthetic sequence for further functionalization.[4] Crucially, the bromine atom, positioned at the 4-position of the benzaldehyde ring, is primed for participation in a wide array of powerful cross-coupling reactions, enabling the elaboration of the aromatic core.[5][6] This guide offers a comprehensive exploration of the chemical structure, physicochemical properties, synthesis, reactivity, and applications of this compound, tailored for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

A thorough understanding of a compound's properties is the foundation of its effective application in research. This compound is a solid at room temperature, and its characteristics are well-defined.[1][2]

Physicochemical Data

The essential properties of this compound are summarized below for quick reference.

PropertyValueReference(s)
CAS Number 142602-43-5[1][2]
Molecular Formula C₁₄H₁₁BrO₂[1][2]
Molecular Weight 291.14 g/mol [1][2]
Appearance White to off-white solid/powder[7]
Melting Point 55 - 58 °C
Purity Typically >97%[1]
Solubility Soluble in organic solvents like ethanol, ether, and chloroform; slightly soluble in water.[7][8]
Spectroscopic Signature

The structural identity of this compound is unequivocally confirmed by spectroscopic analysis. While a publicly available experimental spectrum for this specific isomer is limited, its features can be accurately predicted based on the analysis of structurally related compounds.[9][10]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals. The aldehyde proton (-CHO) will appear as a singlet in the downfield region (around 9.8-10.0 ppm). The aromatic protons of the benzaldehyde ring will exhibit complex splitting patterns influenced by the bromo and benzyloxy substituents. The five protons of the benzyl group will appear as a multiplet, and the methylene protons (-OCH₂-) will present as a characteristic singlet around 5.0-5.5 ppm.[9][11]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will be distinguished by the aldehyde carbonyl carbon signal, resonating significantly downfield (typically >190 ppm).[12] The spectrum will also show signals for the aromatic carbons of both rings and the methylene carbon of the benzyloxy group.[10]

  • Mass Spectrometry (MS): Under electron ionization (EI), the mass spectrum is expected to display a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic signature of a monobrominated compound. A prominent fragmentation pathway involves the cleavage of the benzyl group, leading to the formation of a stable tropylium ion at m/z 91.[4]

Synthesis: A Protocol Grounded in Mechanistic Logic

The most common and efficient laboratory synthesis of this compound is achieved via the Williamson ether synthesis. This classic O-alkylation reaction provides a reliable route from the corresponding phenol, 4-bromo-2-hydroxybenzaldehyde.

Causality in Experimental Design

The choice of reagents and conditions is dictated by the reaction mechanism. The reaction proceeds via a nucleophilic substitution (Sₙ2) pathway. A base, such as potassium carbonate (K₂CO₃), is essential to deprotonate the phenolic hydroxyl group of the starting material. This generates a more nucleophilic phenoxide ion, which then attacks the electrophilic methylene carbon of benzyl bromide, displacing the bromide ion and forming the desired ether linkage.[11] The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is advantageous as it effectively solvates the cation (K⁺) while leaving the phenoxide anion relatively free to act as a nucleophile, thereby accelerating the reaction.[13]

Synthetic Workflow Diagram

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution (Sₙ2) cluster_2 Step 3: Work-up & Purification Start 4-Bromo-2-hydroxybenzaldehyde + K₂CO₃ (Base) Phenoxide Potassium 4-bromo-2-formylphenoxide (Nucleophile Formation) Start->Phenoxide in DMF/Acetonitrile Reagent Benzyl Bromide (Electrophile) Product This compound Reagent->Product Attack by Phenoxide Workup Aqueous Work-up (Remove Salts) Product->Workup Purify Column Chromatography Workup->Purify Final Pure Product Purify->Final

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol
  • Reaction Setup: To a solution of 4-bromo-2-hydroxybenzaldehyde (1.0 equivalent) in anhydrous DMF at room temperature, add potassium carbonate (2.0-2.5 equivalents). Stir the resulting suspension vigorously.

  • Reagent Addition: Add benzyl bromide (1.1-1.2 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Extraction: Upon completion, pour the reaction mixture into cold water and extract the product with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and then a saturated brine solution to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.[4][14]

Reactivity and Synthetic Utility

The synthetic power of this compound lies in the distinct and complementary reactivity of its three functional groups. This allows for a modular and sequential approach to building molecular complexity.

Key Chemical Transformations
  • Aldehyde Group: This is a versatile electrophilic center. It readily undergoes nucleophilic addition reactions, Knoevenagel and Wittig condensations to form carbon-carbon double bonds, and reductive amination to form substituted amines.[4][15] It can also be oxidized to a carboxylic acid or reduced to a primary alcohol, providing further synthetic handles.

  • Bromo Group: The aryl bromide is an ideal substrate for a host of transition-metal-catalyzed cross-coupling reactions. This includes Suzuki coupling (with boronic acids), Sonogashira coupling (with terminal alkynes), and Heck coupling (with alkenes), which are foundational methods for elaborating the aromatic core.[6][16]

  • Benzyloxy Group: Functioning as a robust protecting group, it is stable to many reaction conditions used to modify the aldehyde and bromo groups. When desired, the benzyl group can be selectively cleaved, typically by catalytic hydrogenation (e.g., H₂, Pd/C), to unmask the phenolic hydroxyl group for subsequent reactions.[4][14]

Logical Relationship of Functional Group Reactivity

G cluster_aldehyde Aldehyde Reactions cluster_bromo Bromo Reactions cluster_benzyl Benzyloxy Deprotection start This compound Aldehyde Bromo Benzyloxy wittig Wittig Reaction (Alkene formation) start:aldehyde->wittig reductive_amination Reductive Amination (Amine synthesis) start:aldehyde->reductive_amination oxidation Oxidation (Carboxylic Acid) start:aldehyde->oxidation suzuki Suzuki Coupling (Biaryl synthesis) start:bromo->suzuki sonogashira Sonogashira Coupling (Aryl-alkyne) start:bromo->sonogashira deprotection Hydrogenolysis (Unmasks -OH group) start:benzyl->deprotection

Caption: Potential synthetic transformations of the core compound.

Applications in Drug Discovery and Research

While this compound is primarily a building block, its structural motifs are prevalent in molecules designed for therapeutic intervention. Derivatives of benzyloxybenzaldehydes have shown significant potential in oncology and the study of neurodegenerative diseases.[13]

For example, structurally related benzyloxybenzaldehyde compounds have been investigated as potent and selective inhibitors of aldehyde dehydrogenase (ALDH), an enzyme family overexpressed in various cancer stem cells and associated with chemoresistance.[13][17] The aldehyde functionality is a key feature for binding to the enzyme's active site. The synthetic pathway to these inhibitors often relies on the versatile chemistry described above, using the aldehyde for derivatization and the halogen for introducing further diversity via cross-coupling.[5]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be observed when handling this compound.

  • Hazards: The compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[18][19] It is harmful if swallowed.

  • Precautions for Safe Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[18][20] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[18][20] Avoid breathing dust and wash hands thoroughly after handling.[18]

  • Conditions for Safe Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[18][19]

Conclusion

This compound stands as a testament to the power of strategic molecular design. Its combination of a reactive aldehyde, a cleavable protecting group, and a cross-coupling-ready bromine atom provides chemists with a versatile and powerful tool for the synthesis of complex, high-value molecules. From constructing novel heterocyclic scaffolds to serving as a key intermediate in the development of potential therapeutic agents, its utility is broad and significant. A firm grasp of its properties, synthesis, and reactivity is essential for any researcher aiming to leverage this synthon to its full potential in the advancement of chemical science.

References

An In-depth Technical Guide to 2-(Benzyloxy)-4-bromobenzaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(Benzyloxy)-4-bromobenzaldehyde, a key organic intermediate in the synthesis of complex molecules for pharmaceutical and life sciences research. This document details the compound's physicochemical properties, provides a detailed, field-proven protocol for its synthesis via Williamson ether synthesis, and explores its characterization through spectroscopic methods. Furthermore, this guide delves into the significant applications of this scaffold in drug discovery, particularly in the development of targeted therapeutics such as Aldehyde Dehydrogenase (ALDH) inhibitors. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting. This guide is intended for researchers, chemists, and professionals in drug development seeking to leverage the synthetic versatility of this important building block.

Introduction

This compound is an aromatic aldehyde that has garnered significant interest as a versatile building block in medicinal chemistry. Its molecular architecture, featuring a reactive aldehyde group, a protective benzyloxy moiety, and a bromine atom on the phenyl ring, offers a powerful scaffold for the design and synthesis of novel therapeutic agents. The strategic placement of these functional groups allows for a diverse range of chemical transformations, making it a valuable precursor for creating libraries of compounds with potential biological activity.

The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl, which can be selectively cleaved under specific conditions to allow for further functionalization. The aldehyde group is a versatile handle for various chemical reactions, including nucleophilic additions, condensations, and reductive aminations. The bromine atom provides a site for cross-coupling reactions, enabling the introduction of additional molecular complexity. This unique combination of features makes this compound a sought-after intermediate in the synthesis of compounds targeting a range of diseases, most notably cancer.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1.

PropertyValue
CAS Number 142602-43-5[1][2]
Molecular Formula C₁₄H₁₁BrO₂[1][2]
Molecular Weight 291.14 g/mol [1][2]
Appearance Expected to be a solid
Purity Typically >97%
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone.
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.

Synthesis and Mechanism

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This well-established SN2 reaction involves the O-alkylation of a phenoxide with an alkyl halide.[3][4][5] In this case, 4-bromo-2-hydroxybenzaldehyde is deprotonated by a weak base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of benzyl bromide to form the desired ether linkage.

Synthetic Workflow

The overall synthetic workflow is a one-pot reaction that is typically high-yielding and straightforward to perform.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Process 4-Bromo-2-hydroxybenzaldehyde 4-Bromo-2-hydroxybenzaldehyde Reaction_Mixture Reaction Mixture in Solvent 4-Bromo-2-hydroxybenzaldehyde->Reaction_Mixture Workup Aqueous Work-up & Extraction Reaction_Mixture->Workup Stir at reflux Benzyl_Bromide Benzyl Bromide Benzyl_Bromide->Reaction_Mixture Base K₂CO₃ (Base) Base->Reaction_Mixture Solvent Acetone or DMF (Solvent) Solvent->Reaction_Mixture Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar benzyloxy-substituted aromatic compounds.

Materials:

  • 4-Bromo-2-hydroxybenzaldehyde

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone or N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-bromo-2-hydroxybenzaldehyde (1.0 equivalent) in anhydrous acetone or DMF, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add benzyl bromide (1.2 equivalents) dropwise to the stirring mixture.

  • Heat the reaction mixture to reflux and maintain for 3-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons on both the benzaldehyde and benzyl rings, and the benzylic methylene protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.3s1HAldehydic proton (-CHO)
~7.8d1HAromatic proton (ortho to -CHO)
~7.5-7.3m5HBenzyl ring aromatic protons
~7.2dd1HAromatic proton (meta to -CHO, ortho to -Br)
~7.1d1HAromatic proton (ortho to -OCH₂Ph, meta to -Br)
~5.2s2HBenzylic methylene protons (-OCH₂Ph)
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show characteristic signals for the carbonyl carbon, the aromatic carbons, and the benzylic methylene carbon.

Chemical Shift (δ, ppm)Assignment
~190Aldehyde carbonyl carbon (C=O)
~160Aromatic carbon attached to the benzyloxy group
~136Quaternary aromatic carbon of the benzyl group
~135Aromatic carbon ortho to the aldehyde
~129-127Aromatic carbons of the benzyl ring and benzaldehyde ring
~125Quaternary aromatic carbon attached to the aldehyde
~118Aromatic carbon ortho to the benzyloxy group
~115Aromatic carbon attached to the bromine atom
~71Benzylic methylene carbon (-OCH₂Ph)
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to exhibit characteristic absorption bands for the aldehyde C=O stretch and the C-O-C ether linkage.

Wavenumber (cm⁻¹)Assignment
~3060, 3030Aromatic C-H stretching
~2930, 2870Aliphatic C-H stretching (methylene)
~1690C=O stretching (aldehyde)
~1600, 1480C=C stretching (aromatic)
~1250C-O-C stretching (asymmetric)
~1030C-O-C stretching (symmetric)
~550C-Br stretching
Mass Spectrometry (Predicted)

The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak and characteristic fragmentation patterns. A key fragmentation pathway for benzylic ethers is the formation of a stable tropylium ion at m/z 91.[7] The presence of bromine will result in a characteristic M+2 isotopic peak of nearly equal intensity to the molecular ion peak.

m/zProposed Fragment Ion
290/292[C₁₄H₁₁⁷⁹BrO₂]⁺ / [C₁₄H₁₁⁸¹BrO₂]⁺ (Molecular Ion)
289/291[M-H]⁺
261/263[M-CHO]⁺
183/185[BrC₆H₄CO]⁺
91[C₇H₇]⁺ (Tropylium ion)
77[C₆H₅]⁺

Applications in Drug Discovery and Development

This compound is a valuable precursor for the synthesis of biologically active molecules, particularly in the field of oncology.[6][8] Its derivatives have shown significant promise as inhibitors of enzymes implicated in cancer progression and chemoresistance.

Precursor for Aldehyde Dehydrogenase (ALDH) Inhibitors

A significant area of research has focused on the development of benzyloxybenzaldehyde derivatives as inhibitors of aldehyde dehydrogenase (ALDH), particularly the ALDH1A3 isoform.[8][9][10] ALDH1A3 is overexpressed in various cancers and is associated with cancer stem cells, which contribute to tumor recurrence and resistance to therapy.[8][9]

ALDH1A3_Pathway cluster_cell Cancer Cell Retinal Retinal ALDH1A3 ALDH1A3 Retinal->ALDH1A3 Oxidation Retinoic_Acid Retinoic Acid ALDH1A3->Retinoic_Acid RAR_RXR RAR/RXR Receptors Retinoic_Acid->RAR_RXR Binds to Gene_Transcription Gene Transcription (Proliferation, Survival) RAR_RXR->Gene_Transcription Activates Tumor_Progression Tumor Progression & Chemoresistance Gene_Transcription->Tumor_Progression Inhibitor Benzyloxybenzaldehyde Derivative (Inhibitor) Inhibitor->ALDH1A3 Inhibition

Caption: Inhibition of the ALDH1A3 signaling pathway.

By inhibiting ALDH1A3, these compounds can decrease the production of retinoic acid, a signaling molecule that promotes cell proliferation and survival in cancer cells. This disruption of the retinoic acid signaling pathway represents a promising therapeutic strategy.

In Vitro Inhibitory Activity of Benzyloxybenzaldehyde Derivatives

Several benzyloxybenzaldehyde derivatives have been synthesized and evaluated for their inhibitory activity against ALDH1A3. The half-maximal inhibitory concentration (IC₅₀) values for some of these compounds are presented in Table 2.

Compound IDStructureTargetIC₅₀ (µM)Reference
ABMM-154-((4-Chlorobenzyl)oxy)benzaldehydeALDH1A30.23[8][9]
ABMM-164-(Benzyloxy)benzaldehydeALDH1A31.29[8][9]

These results highlight the potential of the benzyloxybenzaldehyde scaffold for the development of potent and selective ALDH1A3 inhibitors. The aldehyde functionality serves as a key pharmacophore that can interact with the active site of the enzyme.

Safety and Handling

As a research chemical, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

  • Inhalation: Avoid breathing dust. May cause respiratory irritation.[11][12]

  • Skin Contact: Causes skin irritation. In case of contact, wash skin thoroughly with soap and water.[11][12][13]

  • Eye Contact: Causes serious eye irritation. In case of contact, rinse cautiously with water for several minutes.[11][12][13]

  • Ingestion: Harmful if swallowed. Do not eat, drink, or smoke when using this product.[11]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a synthetically valuable intermediate with significant potential in drug discovery and development. Its versatile structure allows for the creation of a wide range of derivatives, particularly those targeting key enzymes in cancer biology like ALDH1A3. This technical guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and insights into its characterization and applications. As research in targeted cancer therapies continues to advance, the utility of this and related scaffolds is expected to grow, offering new avenues for the development of novel and effective therapeutic agents.

References

Solubility and stability of 2-(Benzyloxy)-4-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 2-(Benzyloxy)-4-bromobenzaldehyde

Executive Summary

This technical guide provides a comprehensive analysis of the solubility and stability of this compound, a key intermediate in organic synthesis and medicinal chemistry. As a Senior Application Scientist, this document moves beyond a simple recitation of properties to offer a foundational understanding of the molecule's behavior in various chemical environments. We will explore the theoretical underpinnings of its solubility based on its molecular architecture and provide a systematic, field-proven protocol for its experimental determination. Furthermore, this guide delves into the critical aspect of chemical stability, outlining the principles and methodologies of forced degradation studies to identify potential degradation pathways and establish stability-indicating analytical methods. The protocols and insights contained herein are designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively handle, formulate, and analyze this versatile compound, ensuring both scientific integrity and project success.

Introduction to this compound

This compound is a polysubstituted aromatic aldehyde of significant interest in the synthesis of complex organic molecules. Its structure is characterized by three key functional moieties: a reactive aldehyde group, a stable benzyloxy protecting group, and a bromine atom on the phenyl ring. This unique combination makes it a valuable precursor for creating novel therapeutic agents and other high-value chemical entities.

The aldehyde group serves as a versatile handle for a multitude of chemical transformations, including nucleophilic additions, condensations, and reductive aminations. The benzyloxy group provides robust protection for a phenolic hydroxyl, which can be selectively cleaved under specific conditions to allow for late-stage functionalization. The bromine atom offers a site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of intricate carbon-carbon and carbon-heteroatom bonds.

A thorough understanding of the solubility and stability of this intermediate is not merely academic; it is a prerequisite for successful process development, formulation, and regulatory compliance.[1] Inconsistent solubility can lead to poor reaction kinetics and purification challenges, while uncharacterized degradation can compromise the purity, safety, and efficacy of the final active pharmaceutical ingredient (API).[2] This guide provides the foundational knowledge and actionable protocols to master these critical parameters.

Core Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in both reactive and analytical settings. The data for this compound, compiled from chemical databases and supplier information, are summarized below.[3][4]

PropertyValueSource(s)
CAS Number 142602-43-5[4][5]
Molecular Formula C₁₄H₁₁BrO₂[3][4]
Molecular Weight 291.14 g/mol [4]
IUPAC Name This compound[3]
Physical Form Solid[6]
Predicted logP 3.8 - 4.5 (approx.)Inferred from structure

The molecule's structure, dominated by two phenyl rings and a bromine atom, imparts significant non-polar character. The ether linkage and aldehyde group introduce some polarity, but the large hydrophobic surface area is the primary driver of its solubility characteristics.

Solubility Profile

Theoretical Assessment: A "Like Dissolves Like" Perspective

The solubility of this compound is governed by its molecular structure. The large, non-polar benzyloxy and bromophenyl groups suggest that it will be sparingly soluble in highly polar solvents like water. Conversely, it is expected to be readily soluble in common organic solvents that can engage in van der Waals interactions and accommodate its bulky, aromatic structure.

  • In Polar Protic Solvents (e.g., Water, Ethanol): Solubility in water is expected to be very low. While ethanol can act as a hydrogen bond donor and acceptor, the compound's large hydrophobic nature will limit its solubility compared to smaller, more polar molecules.

  • In Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMF): Higher solubility is anticipated in these solvents due to favorable dipole-dipole interactions with the aldehyde and ether functionalities.

  • In Non-Polar Solvents (e.g., Dichloromethane, Toluene, Diethyl Ether): The compound is expected to exhibit high solubility in these solvents, which effectively solvate its aromatic rings.

Experimental Workflow for Qualitative Solubility

A systematic approach is essential for accurately determining a compound's solubility class.[7] The following workflow provides a self-validating method to classify this compound. The causality is clear: we test solvents in order of increasing and specific solvating power to probe the compound's functional groups.

G start Start: ~25 mg of compound + 0.5 mL solvent water Water (H₂O) start->water insoluble_water Insoluble water->insoluble_water No soluble_water Soluble water->soluble_water Yes ether Diethyl Ether (Et₂O) unlikely_path Unlikely Path for this structure ether->unlikely_path naoh 5% NaOH insoluble_naoh Insoluble naoh->insoluble_naoh No soluble_naoh Soluble naoh->soluble_naoh Yes hcl 5% HCl insoluble_hcl Insoluble hcl->insoluble_hcl No soluble_hcl Soluble hcl->soluble_hcl Yes h2so4 Conc. H₂SO₄ insoluble_h2so4 Insoluble h2so4->insoluble_h2so4 No soluble_h2so4 Soluble h2so4->soluble_h2so4 Yes insoluble_water->naoh soluble_water->ether insoluble_naoh->hcl soluble_naoh->unlikely_path (Weak Acid, Class Aw) Unlikely insoluble_hcl->h2so4 soluble_hcl->unlikely_path (Base, Class B) Unlikely class_I Result: Class I (Inert Compound) insoluble_h2so4->class_I class_N Result: Class N (Neutral Compound) soluble_h2so4->class_N

Caption: Workflow for systematic qualitative solubility analysis.

Based on its structure, this compound is predicted to be insoluble in water, 5% NaOH, and 5% HCl, but soluble in concentrated H₂SO₄, placing it in Solubility Class N (Neutral) .

Typical Solubility Data Summary

The following table summarizes the expected solubility of this compound in common laboratory solvents. "Soluble" is typically defined as >30 mg/mL.

SolventTypeExpected SolubilityRationale
WaterPolar ProticInsolubleLarge hydrophobic structure dominates.
Methanol / EthanolPolar ProticSlightly SolubleLimited by large non-polar domains.
Dichloromethane (DCM)ChlorinatedSolubleGood solvation of aromatic rings.
Ethyl Acetate (EtOAc)Polar AproticSolubleBalances polarity and non-polar character.
Tetrahydrofuran (THF)EtherSolubleEther structure effectively solvates the molecule.
TolueneAromaticSoluble"Like dissolves like" principle with aromatic rings.
HexanesNon-PolarSlightly SolubleMay require a co-solvent due to residual polarity.
Dimethylformamide (DMF)Polar AproticSolubleStrong polar aprotic solvent.

Stability Profile and Degradation Pathways

Stability is not an absolute property but a measure of a compound's resistance to chemical change under specific conditions. Forced degradation (or stress testing) is a systematic process to identify likely degradation pathways and products, which is a regulatory necessity in pharmaceutical development.[1][2][8]

Intrinsic Stability and Susceptible Moieties

The this compound molecule is generally stable under standard storage conditions (cool, dry, dark). However, two functional groups are susceptible to degradation under stress:

  • Aldehyde Group: This is the most reactive site. It is prone to oxidation to a carboxylic acid and may participate in other reactions under harsh pH or thermal conditions.

  • Benzyl Ether Linkage: While generally stable, this ether can be cleaved under strong acidic conditions or via hydrogenolysis.

Forced Degradation Studies: A Framework for Analysis

The goal of forced degradation is to induce 10-20% degradation of the parent compound to produce a representative sample of degradation products for analytical method development.[8] The following conditions are standard for stress testing.[9][10]

  • Acidic Hydrolysis: (e.g., 0.1 M HCl at 60-80 °C). Primarily targets the cleavage of the benzyl ether.

  • Basic Hydrolysis: (e.g., 0.1 M NaOH at 60-80 °C). May promote Cannizzaro-type reactions or other aldehyde condensations, though less likely to cleave the ether.

  • Oxidative Degradation: (e.g., 3% H₂O₂ at room temperature). The primary anticipated pathway is the oxidation of the aldehyde to the corresponding carboxylic acid.

  • Thermal Degradation: (e.g., solid sample at 105 °C or in solution). Assesses the general thermal lability of the molecule.

  • Photolytic Degradation: (e.g., exposure to UV/Vis light as per ICH Q1B guidelines). Probes for light-induced degradation pathways.

Anticipated Degradation Products

Based on the stress conditions, the following primary degradation products can be anticipated:

  • From Oxidation: 2-(Benzyloxy)-4-bromobenzoic acid.

  • From Acid Hydrolysis: 4-Bromo-2-hydroxybenzaldehyde and benzyl alcohol.

Identifying these products is crucial for developing a stability-indicating analytical method —a method that can accurately quantify the parent compound in the presence of its impurities and degradants.[10][11]

Key Experimental Protocols

Protocol: Qualitative Solubility Assessment

This protocol details the experimental execution of the workflow in Section 3.2.

  • Preparation: In a series of small, labeled test tubes, add approximately 25 mg of this compound.

  • Water Test: To the first tube, add 0.5 mL of deionized water. Vigorously shake or vortex for 30 seconds. Observe for dissolution. If insoluble, proceed to step 3.

  • NaOH Test: To a new tube, add 0.5 mL of 5% w/v NaOH solution. Shake and observe. The absence of acidic protons predicts insolubility.

  • HCl Test: To a new tube, add 0.5 mL of 5% v/v HCl solution. Shake and observe. The absence of a basic nitrogen predicts insolubility.

  • H₂SO₄ Test: (Perform in a fume hood with caution). To a new tube, add 0.5 mL of concentrated sulfuric acid. The oxygen atoms in the aldehyde and ether are expected to protonate, leading to dissolution.

  • Organic Solvents: Repeat the procedure with the organic solvents listed in Table 3.3 to confirm solubility for reaction and purification purposes.

Protocol: Stability-Indicating HPLC Method (SIM) Development

The development of a SIM is a cornerstone of pharmaceutical analysis.[12][13] The objective is to achieve baseline separation between the parent peak and all peaks generated during forced degradation. Reversed-phase HPLC (RP-HPLC) with UV detection is the standard approach.[13]

G start 1. Initial Method Setup (e.g., C18 column, ACN/H₂O gradient, UV detection) stress 2. Perform Forced Degradation (Acid, Base, H₂O₂, Heat, Light) start->stress analyze 3. Analyze Stressed Samples Inject parent, blank, and stressed samples stress->analyze evaluate 4. Evaluate Chromatogram Is parent peak separated from all degradants? analyze->evaluate optimize 5. Optimize Method Adjust gradient, pH, column, temp. evaluate->optimize No validate 6. Method Validation (ICH Q2) Specificity, Linearity, Accuracy, Precision evaluate->validate Yes optimize->analyze Re-analyze

Caption: Workflow for developing a stability-indicating HPLC method.

Step-by-Step Methodology:

  • Initial Conditions: Start with a generic gradient RP-HPLC method (e.g., C18 column, 4.6 x 150 mm, 5 µm; Mobile Phase A: 0.1% Formic Acid in Water, Mobile Phase B: Acetonitrile; Gradient: 5% to 95% B over 20 minutes; UV Detection at 254 nm).

  • Forced Degradation: Prepare samples according to the conditions in Section 4.2. Neutralize acidic and basic samples before injection.

  • Analysis: Inject the unstressed compound, a diluent blank, and each of the stressed samples.

  • Evaluation: Examine the chromatograms. The primary goal is to demonstrate specificity: the method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11]

  • Optimization: If co-elution occurs, systematically adjust method parameters (gradient slope, mobile phase pH, column chemistry, temperature) to achieve separation.

  • Validation: Once the method is optimized, perform a full validation according to ICH Q2(R1) guidelines to demonstrate it is fit for purpose.

Summary and Recommendations

This compound is a hydrophobic, neutral compound with predictable solubility in a range of common organic solvents and very low solubility in water. Its primary chemical liabilities are the aldehyde and benzyl ether functionalities, which are susceptible to oxidative and hydrolytic degradation, respectively.

Recommendations for Handling and Storage:

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place to prevent thermal, hydrolytic, and photolytic degradation. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

  • Solvent Selection: For reactions, solvents like THF, Toluene, or DCM are excellent choices. For purification by chromatography, a solvent system such as Ethyl Acetate/Hexanes is appropriate.

  • Analytical Monitoring: When used in multi-step syntheses, it is critical to employ a validated, stability-indicating HPLC method to monitor the purity of the intermediate and ensure that no significant degradation has occurred prior to its use in the subsequent step.

By applying the principles and protocols outlined in this guide, researchers can confidently utilize this compound, ensuring the integrity of their experimental outcomes and the quality of their synthesized products.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Key Reactive Sites of 2-(Benzyloxy)-4-bromobenzaldehyde

Abstract

This compound is a trifunctional synthetic intermediate of considerable utility in medicinal chemistry and organic synthesis. Its molecular architecture, featuring an aldehyde, an aryl bromide, and a benzyloxy ether, provides three distinct and orthogonally reactive sites. This allows for a programmed, stepwise elaboration of the molecular scaffold, making it a valuable building block for the synthesis of complex, high-value molecules. This technical guide offers a comprehensive exploration of the reactivity at each of these functional groups. We will delve into the underlying chemical principles, provide field-proven experimental protocols for key transformations, and present a holistic view of how this reagent's unique characteristics can be leveraged in synthetic design.

Molecular Structure and Physicochemical Properties

This compound is an aromatic compound built on a benzaldehyde core. A bromine atom is substituted at the C4 position (para to the aldehyde), and a benzyloxy group (-OCH₂C₆H₅) is attached at the C2 position (ortho to the aldehyde). This arrangement of functional groups dictates the molecule's reactivity profile.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 142602-43-5[1][2][3]
Molecular Formula C₁₄H₁₁BrO₂[1][4]
Molecular Weight 291.14 g/mol [1][2]
Appearance White to off-white solidInferred from similar compounds
Purity Typically >97%[3]
Storage Store in a cool, dry place away from strong oxidizing agents[5]

The Principle of Orthogonal Reactivity

The synthetic power of this compound lies in the orthogonal nature of its three key reactive sites. This means that each site can be addressed with a specific set of reagents and conditions without affecting the others, allowing for precise and controlled molecular construction. The three primary hubs of reactivity are:

  • The Aldehyde Group: An electrophilic center for nucleophilic additions and condensation reactions.

  • The Aryl Bromide: A handle for transition-metal-catalyzed cross-coupling reactions.

  • The Benzyloxy Ether: A robust protecting group for a phenolic hydroxyl, which can be selectively cleaved.

The strategic interplay of these sites is visualized below.

G cluster_molecule This compound cluster_sites Reactive Functional Groups mol Key Reactive Sites aldehyde Aldehyde (-CHO) mol->aldehyde Site 1 (Electrophilic Carbonyl) bromide Aryl Bromide (-Br) mol->bromide Site 2 (Cross-Coupling Handle) benzyloxy Benzyloxy Group (-OBn) mol->benzyloxy Site 3 (Deprotection Site)

Caption: Core reactive sites on the this compound scaffold.

Site 1: Reactivity of the Aldehyde Group

The aldehyde functional group is a cornerstone of organic synthesis, primarily acting as an electrophile.[6] The carbonyl carbon is susceptible to attack by a wide range of nucleophiles. While the ortho-benzyloxy group may impart some steric hindrance against very bulky reagents, the aldehyde remains highly versatile for transformations such as condensation, oxidation, reduction, and carbon-carbon bond formation.[7][8]

Key Transformation: The Wittig Reaction

The Wittig reaction is a reliable method for converting aldehydes into alkenes using a phosphorus ylide.[7] This reaction is prized for its functional group tolerance and the predictable geometry of the resulting alkene.

Experimental Protocol: Wittig Olefination

This protocol describes the synthesis of 2-(benzyloxy)-4-bromo-1-styrylbenzene from this compound and benzyltriphenylphosphonium chloride.

Materials:

  • This compound (1.0 mmol)

  • Benzyltriphenylphosphonium chloride (1.1 mmol)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 1.6 M in hexanes (1.1 mmol)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride in anhydrous THF in a flame-dried flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Add n-BuLi solution dropwise. The mixture will typically turn a deep orange or red color, indicating the formation of the phosphorus ylide.

  • Stir the ylide solution at room temperature for 1 hour.

  • Cool the solution back to 0 °C and add a solution of this compound in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired alkene.[7]

G cluster_prep Ylide Formation cluster_reaction Wittig Reaction Phosphonium Ph₃P⁺CH₂Ph Cl⁻ Ylide Ph₃P=CHPh (Phosphorus Ylide) Phosphonium->Ylide Deprotonation nBuLi n-BuLi nBuLi->Ylide Betaine Oxaphosphetane Intermediate Ylide->Betaine Nucleophilic Attack Aldehyde Ar-CHO Aldehyde->Betaine Alkene Ar-CH=CHPh Betaine->Alkene Cycloreversion PhosphineOxide Ph₃P=O Betaine->PhosphineOxide

Caption: General workflow of the Wittig reaction.

Site 2: Reactivity of the Aryl Bromide

The carbon-bromine (C-Br) bond on the aromatic ring is an exceptionally valuable functional group for modern synthetic chemistry. It is a prime substrate for a multitude of transition-metal-catalyzed cross-coupling reactions, which are fundamental tools for constructing C-C, C-N, and C-O bonds.[6][9] Reactions like the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings proceed readily at this site, often under mild conditions that leave the aldehyde and benzyloxy groups intact.

Key Transformation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound (e.g., a boronic acid or ester). It is one of the most widely used methods for forming biaryl linkages.[9]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details a representative Suzuki coupling of this compound with phenylboronic acid.

Materials:

  • This compound (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol)

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a reaction flask, add this compound, phenylboronic acid, the palladium catalyst, and the base.

  • Purge the flask with an inert gas (nitrogen or argon).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture (typically 80-100 °C) and stir until TLC or LC-MS analysis indicates the consumption of the starting aryl bromide.

  • Cool the mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude biaryl product by column chromatography or recrystallization.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Br(L₂) Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-Ar'(L₂) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination RedElim Ar-Ar' + Pd(0)L₂ Transmetal->RedElim ArBr Ar-Br ArBr->OxAdd ArBOH2 Ar'-B(OH)₂ + Base ArBOH2->Transmetal G StartMat Ar-O-CH₂Ph Phenol Ar-OH StartMat->Phenol Hydrogenolysis Reagents H₂ Pd/C Reagents->Phenol Toluene CH₃Ph Reagents->Toluene Byproduct G Start 4-Bromo-2-hydroxybenzaldehyde + Benzyl Bromide Step1 Add Base (K₂CO₃) in DMF/Acetone Start->Step1 Step2 Heat (60-80°C) Monitor by TLC Step1->Step2 Step3 Aqueous Work-up & Extraction Step2->Step3 Step4 Purification (Column Chromatography) Step3->Step4 Product This compound Step4->Product

References

A Guide to Benzyloxy-Substituted Aromatic Compounds: Synthesis, Deprotection Strategies, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzyloxy group is a cornerstone of modern organic synthesis and medicinal chemistry. Valued primarily for its role as a robust, yet readily cleavable, protecting group for hydroxyl and carboxyl functionalities, its influence extends beyond mere transient masking. Benzyloxy-substituted aromatic compounds are prevalent structural motifs in a myriad of biologically active molecules, acting as critical pharmacophores that modulate target engagement and pharmacokinetic properties.[1][2] This guide provides an in-depth exploration of the synthesis, strategic deprotection, and diverse applications of these compounds. We will delve into the causality behind common experimental choices, present validated protocols, and offer a comparative analysis of deprotection methodologies to empower researchers in drug development and complex molecule synthesis.

The Strategic Importance of the Benzyl Group

In multistep organic synthesis, the ability to selectively mask a reactive functional group while performing chemistry elsewhere on the molecule is paramount.[2] The benzyl group (Bn), typically introduced as a benzyl ether (-OBn), is one of the most widely used protecting groups for alcohols (phenols and aliphatic) for several key reasons:

  • Ease of Introduction: It is readily installed under mild conditions.

  • Robustness: Benzyl ethers are exceptionally stable across a wide spectrum of reaction conditions, including strongly acidic and basic media, and exposure to many oxidizing and reducing agents.[3]

  • Orthogonal Cleavage: The true power of the benzyl group lies in the unique and mild conditions required for its removal, primarily catalytic hydrogenolysis, which often leaves other protecting groups and sensitive functionalities intact.[4]

Beyond its role as a protecting group, the benzyloxy pharmacophore is a key structural feature in numerous therapeutic agents. Its incorporation can enhance lipophilicity, facilitate crucial π-π stacking interactions within enzyme active sites, and ultimately improve the potency and selectivity of drug candidates.[1][5]

Synthesis of Benzyloxy-Aromatic Compounds

The formation of the benzyl ether linkage is most commonly and efficiently achieved via the Williamson Ether Synthesis . This reaction proceeds through an SN2 mechanism, where an alkoxide or phenoxide nucleophile displaces a halide from a benzyl halide.

Causality in Experimental Design:
  • Base Selection: A base is required to deprotonate the hydroxyl group, forming the nucleophilic phenoxide. For phenols, relatively weak inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are sufficient due to the acidity of the phenolic proton.[6] Stronger bases like sodium hydride (NaH) are reserved for less acidic aliphatic alcohols.[4] The choice of K₂CO₃ is often favored for its low cost, moderate reactivity, and ease of removal.

  • Solvent Choice: Polar aprotic solvents such as acetone, N,N-dimethylformamide (DMF), or acetonitrile are ideal. They effectively solvate the cation of the base (e.g., K⁺) while leaving the phenoxide anion relatively "naked" and highly nucleophilic, thus accelerating the SN2 reaction.[6]

  • Benzylating Agent: Benzyl bromide (BnBr) is frequently used as it is more reactive than benzyl chloride (BnCl) due to bromide being a better leaving group. However, benzyl chloride can be a suitable, lower-cost alternative.[7]

Diagram: The Williamson Ether Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of a benzyloxy-substituted aromatic compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A Aromatic Phenol (e.g., 4-Hydroxyphenylacetate) D Williamson Ether Synthesis (Sₙ2 Reaction) Heat (e.g., 55 °C) A->D B Benzyl Halide (e.g., Benzyl Bromide) B->D C Base (e.g., K₂CO₃) Solvent (e.g., Acetone) C->D E Filtration (Removes K₂CO₃, KBr) D->E Reaction Mixture F Evaporation (Removes Solvent) E->F G Column Chromatography F->G Crude Product H Benzyloxy-Substituted Aromatic Compound G->H Purified Product

Caption: General workflow for benzylation of a phenol.

Experimental Protocol: Synthesis of Methyl 4-(Benzyloxy)benzoate[6]
  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 4-hydroxybenzoate (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and anhydrous acetone (approx. 0.1 M solution).

  • Reaction: Under a nitrogen atmosphere, add benzyl bromide (1.1 eq) dropwise to the stirring suspension.

  • Heating: Heat the reaction mixture to 55 °C and maintain for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the mixture to room temperature. Filter the solid salts (K₂CO₃ and KBr byproduct) through a pad of Celite, washing the filter cake with acetone.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.[6][8]

Strategic Debenzylation: Choosing the Right Cleavage Method

The removal of the benzyl group is the most critical step in its use as a protecting group. The choice of method depends entirely on the functional groups present in the rest of the molecule. A poor choice can lead to undesired side reactions, low yields, or complete decomposition of a precious intermediate.

Comparative Analysis of Debenzylation Methods

The selection between debenzylation methods is a critical decision based on substrate compatibility.[9]

MethodReagents & ConditionsProsCons & Incompatible Groups
Catalytic Hydrogenolysis H₂ (gas), 10% Pd/C, RT, atmospheric pressure. Solvents: EtOH, MeOH, EtOAc.[10][11]High yield, clean reaction, catalyst is recyclable, mild conditions.Incompatible: Alkenes, alkynes, nitro groups, some Cbz groups (will also be reduced). Catalyst can be poisoned by sulfur-containing groups.[12]
Catalytic Transfer Hydrogenation (CTH) 10% Pd/C, Hydrogen Donor (e.g., Ammonium Formate, Formic Acid, Cyclohexene).[3]Avoids use of flammable H₂ gas, simple setup, mild conditions.[13]Similar limitations to hydrogenolysis regarding reducible functional groups. Formic acid can be problematic for acid-sensitive substrates.[3]
Lewis Acid Cleavage Boron Trichloride (BCl₃), -78 °C to 0 °C. Often with a cation scavenger (e.g., pentamethylbenzene).[14]Excellent for substrates with reducible groups (alkenes, alkynes, etc.). Very chemoselective for aryl benzyl ethers.[14]Reagent is highly corrosive and moisture-sensitive. Can cleave other acid-labile groups (e.g., Boc, silyl ethers).
Oxidative Cleavage 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), often under visible light irradiation.[15]Mild, non-reductive conditions. Tolerates a wide range of functional groups sensitive to hydrogenation.[15]Primarily for electron-rich systems (e.g., p-methoxybenzyl ethers), though methods for simple benzyl ethers exist.[4] Can oxidize other sensitive moieties.
Dissolving Metal Reduction Sodium (Na) metal, liquid ammonia (NH₃), -78 °C. (Birch Reduction conditions).[16]Powerful method for stubborn benzyl ethers. Tolerant of groups sensitive to hydrogenation.Reduces aromatic rings. Cryogenic and hazardous conditions. Can be difficult to scale.[9]
Diagram: Decision-Making for Debenzylation

This flowchart provides a logical pathway for selecting an appropriate debenzylation method.

G cluster_yes cluster_no start Start: Debenzylation Required q1 Are reducible groups present? (alkenes, alkynes, nitro, etc.) start->q1 q2 Are acid-labile groups present? (Boc, TBS, acetals) q1->q2 Yes q3 Is H₂ gas a safety concern or is specialized equipment unavailable? q1->q3 No method_ddq Method: Oxidative Cleavage (DDQ) q2->method_ddq Yes method_bcl3 Method: Lewis Acid Cleavage (BCl₃) q2->method_bcl3 No method_h2 Method: Catalytic Hydrogenolysis (Pd/C, H₂) q3->method_h2 No method_cth Method: Catalytic Transfer Hydrogenation q3->method_cth Yes

Caption: A decision tree for selecting a debenzylation protocol.

Experimental Protocol: Debenzylation via Catalytic Transfer Hydrogenation[13]
  • Setup: Dissolve the benzyl-protected compound (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask with a magnetic stir bar.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 10-20% by weight of the substrate) to the solution.

    • Expert Insight: The catalyst is often added under an inert atmosphere (N₂ or Ar) as dry Pd/C can be pyrophoric. Handling it as a slurry in the reaction solvent can mitigate this risk.

  • Hydrogen Donor: Add ammonium formate (NH₄HCO₂, 5-10 eq) in one portion. An exothermic reaction with gas evolution (H₂, CO₂) is often observed.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40 °C). Monitor the reaction progress by TLC.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue can then be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove ammonium salts, followed by drying and evaporation to yield the deprotected product.

Reactivity at the Benzylic Position

The carbon atom directly attached to the aromatic ring—the benzylic carbon—exhibits unique reactivity due to its ability to stabilize radicals, carbocations, and carbanions through resonance with the π-system of the ring.[16][17] This allows for selective functionalization at this position.

  • Free-Radical Bromination: Using reagents like N-Bromosuccinimide (NBS) and a radical initiator (e.g., light or AIBN), a C-H bond at the benzylic position can be selectively replaced with a bromine atom. This is a powerful transformation as the resulting benzyl bromide is a versatile intermediate for subsequent nucleophilic substitution reactions.[17]

  • Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can oxidize a benzylic carbon (provided it has at least one C-H bond) all the way to a carboxylic acid.[16] This is a robust method for converting alkyl-substituted benzenes into benzoic acids.

Analytical Characterization

Unambiguous characterization is essential to confirm the success of a synthesis or deprotection step.[6]

  • ¹H NMR Spectroscopy: The benzylic protons (Ar-CH₂-O-) of a benzyloxy group typically appear as a sharp singlet around δ 5.0-5.2 ppm . The aromatic protons of the benzyl group itself usually appear as a multiplet between δ 7.2-7.5 ppm . Upon successful debenzylation, these signals will disappear, and a new signal for the resulting hydroxyl proton (-OH) will appear.[8][18]

  • ¹³C NMR Spectroscopy: The benzylic carbon (Ar-CH₂-O-) gives a characteristic signal around δ 70-75 ppm .[8]

  • Mass Spectrometry: Under electron ionization (EI), benzyloxy-substituted aromatic compounds often show a prominent peak at m/z 91 , corresponding to the stable tropylium cation ([C₇H₇]⁺), which is formed by cleavage of the benzylic C-O bond and rearrangement.[19] The molecular ion peak is also typically observed.[6][19]

Conclusion

Benzyloxy-substituted aromatic compounds represent a fundamentally important class of molecules in chemical research. The benzyl group provides a reliable and versatile strategy for protecting hydroxyl groups, enabling the synthesis of highly complex and sensitive molecules. The true art of its application lies in the strategic selection of a deprotection method that is orthogonal to the other functionalities present. An understanding of the causality behind experimental protocols—from the choice of base in a Williamson ether synthesis to the selection of a hydrogen donor in transfer hydrogenation—is critical for success. As a key pharmacophore, the benzyloxy motif continues to feature prominently in the design of next-generation therapeutics, making a thorough understanding of its chemistry essential for researchers in organic synthesis and drug discovery.

References

Methodological & Application

Synthesis Protocol for 2-(Benzyloxy)-4-bromobenzaldehyde: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-(Benzyloxy)-4-bromobenzaldehyde

This compound is a key bifunctional aromatic building block in organic synthesis, particularly in the realms of medicinal chemistry and materials science. Its structure incorporates a versatile aldehyde functional group, a stable benzyl ether protecting group, and a strategically placed bromine atom. This unique combination of functionalities allows for a wide array of subsequent chemical transformations. The aldehyde can participate in reactions such as Wittig olefination, aldol condensation, and reductive amination to build molecular complexity. The benzyloxy group provides a robust protection for the phenolic hydroxyl, which can be selectively removed under specific conditions to unmask a reactive site for further derivatization. The bromine atom serves as a valuable handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse substituents onto the aromatic ring. These features make this compound a sought-after intermediate in the synthesis of novel therapeutic agents and functional materials.

This application note provides a comprehensive and detailed protocol for the synthesis of this compound, grounded in the principles of the Williamson ether synthesis. The causality behind experimental choices, safety considerations, and detailed characterization are elucidated to ensure reproducibility and a thorough understanding of the synthetic process.

Reaction Scheme and Mechanism

The synthesis of this compound is achieved through a classic Williamson ether synthesis. This S(_N)2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. In this specific protocol, the hydroxyl group of 2-hydroxy-4-bromobenzaldehyde is deprotonated by a mild base, potassium carbonate, to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide and displacing the bromide ion to form the desired ether product.

Overall Reaction:

Caption: Williamson Ether Synthesis of this compound.

The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, which effectively solvates the cation of the base and promotes the S(_N)2 pathway.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaMolecular Weight ( g/mol )CAS NumberSupplierPurity
2-Hydroxy-4-bromobenzaldehydeC₇H₅BrO₂201.0222532-62-3Commercially Available>97%
Benzyl BromideC₇H₇Br171.03100-39-0Commercially Available>98%
Potassium Carbonate (anhydrous)K₂CO₃138.21584-08-7Commercially Available>99%
N,N-Dimethylformamide (DMF, anhydrous)C₃H₇NO73.0968-12-2Commercially Available>99.8%
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6Commercially AvailableACS Grade
HexanesN/AN/AN/ACommercially AvailableACS Grade
Deionized WaterH₂O18.027732-18-5N/AN/A
Brine (saturated NaCl solution)NaCl/H₂ON/AN/AN/AN/A
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Commercially Available>99%
Equipment
  • Round-bottom flask (appropriate size for the reaction scale)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Experimental Protocol

This protocol is designed for a laboratory-scale synthesis and can be scaled up or down as needed, with appropriate adjustments to reagent quantities and equipment.

Step 1: Reaction Setup
  • To a dry round-bottom flask equipped with a magnetic stir bar, add 2-hydroxy-4-bromobenzaldehyde (1.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask (approximately 5-10 mL per gram of the starting aldehyde). Stir the mixture at room temperature until the solid is completely dissolved.

  • Add anhydrous potassium carbonate (1.5-2.0 eq) to the solution. The mixture will become a suspension. The use of a fine powder of potassium carbonate is recommended to maximize the surface area for the reaction.

Step 2: Addition of Benzyl Bromide and Reaction
  • To the stirring suspension, add benzyl bromide (1.1-1.2 eq) dropwise at room temperature using a dropping funnel or a syringe. Benzyl bromide is a lachrymator and should be handled with care in a well-ventilated fume hood.[1][2][3][4][5]

  • After the addition is complete, heat the reaction mixture to 60-70 °C using a heating mantle.

  • Maintain the reaction at this temperature and monitor its progress by thin-layer chromatography (TLC). A suitable eluent for TLC is a mixture of hexanes and ethyl acetate (e.g., 8:2 v/v). The reaction is typically complete within 4-6 hours. The disappearance of the starting material (2-hydroxy-4-bromobenzaldehyde) and the appearance of a new, less polar spot corresponding to the product should be observed.

Step 3: Work-up and Extraction
  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water (approximately 3-4 times the volume of DMF used).

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash them sequentially with deionized water and then with brine to remove any remaining DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Step 4: Purification
  • Purify the crude product by column chromatography on silica gel.

  • Pack a column with silica gel using a slurry method with hexanes.

  • Load the crude product onto the column (either as a concentrated solution or adsorbed onto a small amount of silica gel).

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing the polarity to 5-10% ethyl acetate).

  • Collect the fractions containing the pure product, as identified by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Characterization and Data Analysis

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Predicted ¹H NMR and ¹³C NMR Data
  • ¹H NMR (CDCl₃, 400 MHz):

    • Aldehyde proton (-CHO): A singlet is expected around δ 10.3 ppm. This downfield shift is characteristic of aldehyde protons due to the deshielding effect of the carbonyl group.

    • Aromatic protons (on the benzaldehyde ring): Three protons are expected in the aromatic region (δ 7.0-7.8 ppm). Due to the substitution pattern, they will likely appear as a doublet, a doublet of doublets, and a singlet or a narrow doublet.

    • Benzylic protons (-OCH₂Ph): A singlet is expected around δ 5.2 ppm, integrating to two protons.

    • Aromatic protons (on the benzyl group): Five protons are expected in the aromatic region (δ 7.3-7.5 ppm), likely appearing as a multiplet.

  • ¹³C NMR (CDCl₃, 101 MHz):

    • Carbonyl carbon (-CHO): A signal is expected around δ 190 ppm.

    • Aromatic carbons (on the benzaldehyde ring): Six distinct signals are expected in the range of δ 115-160 ppm.

    • Benzylic carbon (-OCH₂Ph): A signal is expected around δ 71 ppm.

    • Aromatic carbons (on the benzyl group): Signals are expected in the range of δ 127-136 ppm.

Safety and Handling

It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: All steps of this procedure, especially the handling of benzyl bromide and DMF, must be performed in a well-ventilated fume hood.

  • Benzyl Bromide: Benzyl bromide is a lachrymator and is corrosive.[1][2][3][4][5] It can cause severe irritation to the eyes, skin, and respiratory tract.[1][2][4] Handle with extreme care and avoid inhalation of vapors.[2][4] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[1][2]

  • Potassium Carbonate: Potassium carbonate is an irritant.[6][7][8][9][10] Avoid contact with skin and eyes.[6] In case of contact, wash the affected area with water.

  • N,N-Dimethylformamide (DMF): DMF is a skin and eye irritant. It is also readily absorbed through the skin. Avoid contact and inhalation.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Incomplete deprotonation of the phenol.Ensure anhydrous conditions. Use freshly dried potassium carbonate.
Inactive benzyl bromide.Use a fresh bottle of benzyl bromide or purify it before use.
Insufficient reaction time or temperature.Monitor the reaction closely by TLC and ensure the temperature is maintained at the optimal level.
Formation of side products Presence of water in the reaction mixture.Use anhydrous solvents and reagents.
Overheating the reaction.Carefully control the reaction temperature.

Conclusion

This detailed protocol provides a reliable and reproducible method for the synthesis of this compound. By understanding the underlying chemical principles of the Williamson ether synthesis and adhering to the outlined procedures and safety precautions, researchers can confidently prepare this valuable synthetic intermediate for their research and development endeavors. The strategic use of this building block will undoubtedly continue to contribute to the advancement of medicinal chemistry and materials science.

References

Application Note: A Comprehensive Guide to the Williamson Ether Synthesis of 2-(Benzyloxy)-4-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed protocol and in-depth scientific context for the synthesis of 2-(benzyloxy)-4-bromobenzaldehyde via the Williamson ether synthesis. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. It offers a step-by-step procedure, mechanistic insights, safety protocols, and data presentation to ensure a reproducible and efficient synthesis.

Introduction: The Significance of Williamson Ether Synthesis and Benzyl-Protected Aldehydes

The Williamson ether synthesis is a cornerstone reaction in organic chemistry, renowned for its reliability and versatility in forming ether linkages.[1][2] The reaction proceeds through an SN2 mechanism, where an alkoxide or phenoxide nucleophile displaces a halide from an alkyl halide, yielding an ether.[3][4] This method is particularly effective for the synthesis of unsymmetrical ethers.[1]

The target molecule, this compound, is a valuable synthetic intermediate. The benzyl group serves as a robust protecting group for the phenolic hydroxyl, which can be cleaved under various conditions, allowing for selective transformations at other sites of the molecule. The aldehyde functionality is a versatile handle for a wide array of chemical modifications, including condensations, oxidations, and reductions. The bromo-substituent provides a site for further functionalization, such as cross-coupling reactions.

Reaction Mechanism and Scientific Rationale

The synthesis of this compound from 4-bromo-2-hydroxybenzaldehyde and benzyl bromide is a classic example of the Williamson ether synthesis. The reaction proceeds in two key steps:

  • Deprotonation: The phenolic hydroxyl group of 4-bromo-2-hydroxybenzaldehyde is deprotonated by a base, typically a mild inorganic base like potassium carbonate (K₂CO₃), to form a more nucleophilic phenoxide ion.

  • Nucleophilic Substitution (SN2): The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide. This attack displaces the bromide ion in a concerted SN2 fashion, forming the desired ether linkage.

// Nodes Start [label="4-Bromo-2-hydroxybenzaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="K₂CO₃ (Base)", fillcolor="#FBBC05", fontcolor="#202124"]; Phenoxide [label="Phenoxide Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; BenzylBromide [label="Benzyl Bromide", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="KBr + KHCO₃", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Phenoxide [label="Deprotonation"]; Base -> Phenoxide; Phenoxide -> Product [label="SN2 Attack"]; BenzylBromide -> Product; Product -> Byproduct [style=invis]; // for layout }

Diagram 1: Reaction Mechanism Workflow. A simplified representation of the Williamson ether synthesis for this compound.

A critical consideration in the synthesis of phenolic ethers is the potential for C-alkylation as a competing side reaction.[5] However, the use of a polar aprotic solvent like N,N-dimethylformamide (DMF) favors O-alkylation by solvating the potassium cation of the phenoxide, leaving the oxygen atom as a potent nucleophile.[5]

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.PuritySupplier
4-Bromo-2-hydroxybenzaldehydeC₇H₅BrO₂201.0222532-62-3≥97%Sigma-Aldrich
Benzyl BromideC₇H₇Br171.03100-39-0≥98%Sigma-Aldrich
Potassium Carbonate (anhydrous)K₂CO₃138.21584-08-7≥99%Sigma-Aldrich
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Anhydrous, ≥99.8%Sigma-Aldrich
Ethyl AcetateC₄H₈O₂88.11141-78-6ACS GradeFisher Scientific
Deionized WaterH₂O18.027732-18-5--
Brine (Saturated NaCl solution)NaCl58.447647-14-5--
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6ACS GradeFisher Scientific
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Dropping funnel

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Reaction Setup and Procedure

// Nodes A [label="1. Combine Reactants\n4-bromo-2-hydroxybenzaldehyde, K₂CO₃, and DMF in a flask.", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Add Benzyl Bromide\nAdd benzyl bromide dropwise at room temperature.", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="3. Heat the Reaction\nHeat to 60-70 °C and stir for 4-6 hours.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="4. Monitor Progress\nMonitor by Thin Layer Chromatography (TLC).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="5. Work-up\nCool, pour into water, and extract with ethyl acetate.", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="6. Purification\nWash organic layer, dry, and concentrate. Purify by column chromatography.", fillcolor="#5F6368", fontcolor="#FFFFFF"]; G [label="7. Characterization\nObtain and analyze the final product.", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges A -> B; B -> C; C -> D; D -> E [label="Reaction Complete"]; E -> F; F -> G; }

Diagram 2: Experimental Workflow. A step-by-step overview of the synthesis and purification process.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-hydroxybenzaldehyde (2.01 g, 10.0 mmol), anhydrous potassium carbonate (2.07 g, 15.0 mmol), and anhydrous N,N-dimethylformamide (DMF, 30 mL).

  • Addition of Benzyl Bromide: Stir the mixture at room temperature for 15 minutes. Slowly add benzyl bromide (1.31 mL, 11.0 mmol) to the suspension dropwise over 5 minutes.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir vigorously for 4-6 hours.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 4:1 v/v) as the eluent. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into 150 mL of cold deionized water. A precipitate may form.

  • Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. Alternatively, recrystallization from a suitable solvent system such as ethanol/water may yield the pure product.[6]

Safety Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.[2] Personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.

  • 4-Bromo-2-hydroxybenzaldehyde: Harmful if swallowed.[7][8][9] Causes skin and serious eye irritation.[9]

  • Benzyl Bromide: Is a lachrymator and causes severe skin and eye irritation.[5][10][11][12] It is also a combustible liquid.[5][10][12][13] Handle with extreme care.

  • Potassium Carbonate: Causes skin and serious eye irritation.[14][15][16] May cause respiratory irritation.[14][15][16] It is hygroscopic.[14]

  • N,N-Dimethylformamide (DMF): Flammable liquid and vapor. Harmful in contact with skin and if inhaled. Causes serious eye irritation. May damage the unborn child.

Refer to the Safety Data Sheets (SDS) for each chemical before commencing the experiment.

Data and Expected Results

ParameterExpected Value
Product This compound
Molecular Formula C₁₄H₁₁BrO₂
Molecular Weight 291.14 g/mol
Appearance Off-white to pale yellow solid
Yield Typically >80%
Purity >95% after purification

Troubleshooting

IssuePotential CauseRecommended Solution
Low or No Product Formation Incomplete deprotonation of the phenol.Ensure potassium carbonate is anhydrous and use a slight excess. Consider a stronger base like sodium hydride for less reactive phenols, though it is often unnecessary for this substrate.
Inactive benzyl bromide.Use freshly opened or purified benzyl bromide.
Insufficient heating or reaction time.Optimize the reaction temperature and monitor closely by TLC to ensure completion.
Formation of Multiple Products C-alkylation as a side reaction.While less common in DMF, lowering the reaction temperature may favor O-alkylation.
Impurities in starting materials.Ensure the purity of the starting materials before beginning the reaction.

Conclusion

The Williamson ether synthesis is a highly effective and reliable method for the preparation of this compound from 4-bromo-2-hydroxybenzaldehyde and benzyl bromide. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can achieve a high yield of the desired product. The insights into the reaction mechanism and potential side reactions provide a deeper understanding of the synthesis, enabling effective troubleshooting and optimization.

References

Application Notes and Protocols: Leveraging 2-(Benzyloxy)-4-bromobenzaldehyde as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic design and synthesis of novel heterocyclic scaffolds remain a cornerstone of innovation.[1][2][3] Heterocyclic compounds are ubiquitous in nature and form the core structure of over 85% of all biologically active molecules, endowing them with diverse pharmacological properties.[1] Within the arsenal of synthetic building blocks, 2-(Benzyloxy)-4-bromobenzaldehyde has emerged as a particularly valuable precursor. Its molecular architecture, featuring three distinct and orthogonally reactive functional groups—a versatile aldehyde, a strategically placed bromine atom for cross-coupling, and a stable benzyloxy protecting group—offers chemists a powerful platform for constructing complex molecular frameworks.[4]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of this compound. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights into the synthesis of key heterocyclic systems such as isoquinolines, bi-aryl compounds, and other valuable scaffolds. The protocols described herein are designed to be self-validating, incorporating detailed steps for reaction monitoring, work-up, and purification to ensure reproducibility and success.

Physicochemical Properties and Strategic Reactivity

This compound is a solid at room temperature with a molecular formula of C₁₄H₁₁BrO₂. Its structure is the key to its synthetic versatility.

PropertyValue
CAS Number 69455-12-5
Molecular Formula C₁₄H₁₁BrO₂
Molecular Weight 299.14 g/mol
Appearance White to off-white solid
Melting Point 55-58 °C[5]

The molecule's power lies in the distinct reactivity of its three key moieties:

  • The Aldehyde Group: A versatile electrophilic center, ideal for nucleophilic additions, condensations, and reductive aminations. It is the primary handle for constructing nitrogen-containing heterocycles through cyclization reactions.[4]

  • The Bromo Group: Positioned on the aromatic ring, it is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of C-C bonds and the synthesis of complex bi-aryl systems.[6]

  • The Benzyloxy Group: A robust protecting group for the phenolic hydroxyl. Its stability under a wide range of conditions allows for extensive modification of the rest of the molecule before its selective removal, typically via catalytic hydrogenation, to reveal a reactive phenol for further functionalization.[4]

Caption: Synthetic utility of this compound.

Application in Palladium-Catalyzed Suzuki-Miyaura Coupling

The presence of the bromo substituent makes this compound an ideal substrate for Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most powerful methods for constructing carbon-carbon bonds between aryl groups, forming bi-aryl aldehydes that are themselves valuable intermediates for more complex molecules.[7]

Causality Behind the Protocol:

The Suzuki-Miyaura reaction is a complex catalytic cycle involving a palladium catalyst.[7]

  • Catalyst: A Pd(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, is required to initiate the cycle.

  • Ligand: A phosphine ligand, such as triphenylphosphine (PPh₃) or more advanced bi-aryl phosphines (e.g., JohnPhos), stabilizes the palladium center, enhances its solubility, and modulates its reactivity.[8]

  • Base: A base (e.g., K₂CO₃, K₃PO₄) is crucial for activating the boronic acid, forming a more nucleophilic boronate species that can readily transmetalate with the palladium complex.[9]

  • Solvent System: A mixture of an organic solvent (like toluene or DMF) and water is often used to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.[10]

Suzuki_Cycle node_A Ar-Pd(II)-X(L)₂ (Aryl-Palladium Complex) node_C Ar-Pd(II)-Ar'(L)₂ (Di-aryl Complex) node_A->node_C Transmetalation node_B [Ar-B(OH)₂-Base]⁻ (Activated Boronate) node_B->node_A D D node_C->D Reductive Elimination (+ Ar-Ar') node_D Pd(0)L₂ (Active Catalyst) D->node_A Oxidative Addition (+ Ar-X)

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Protocol: Suzuki-Miyaura Coupling

Reaction: Synthesis of 4'-(benzyloxy)-[1,1'-biphenyl]-4-carbaldehyde

  • Reagent Preparation:

    • To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (e.g., 4-formylphenylboronic acid, 1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).

    • Rationale: Using a slight excess of the boronic acid ensures complete consumption of the limiting bromobenzaldehyde precursor. The base is essential for the activation of the boronic acid.[9]

  • Catalyst Addition:

    • To the flask, add a palladium precatalyst such as Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and a ligand like triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%).

    • Rationale: The ligand-to-metal ratio is critical for catalyst stability and activity. For many standard couplings, a 1:4 ratio of Pd:PPh₃ is effective.

  • Solvent Addition & Inert Atmosphere:

    • Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This process is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

    • Under the inert atmosphere, add a degassed solvent mixture, for example, Toluene (5 mL), Ethanol (2 mL), and deionized water (2 mL), via syringe.[10]

  • Reaction Execution:

    • Heat the reaction mixture to 90 °C with vigorous stirring. Alternatively, for accelerated reactions, microwave irradiation (e.g., 120-160 °C for 20-60 minutes) can be employed.[8]

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 hexanes:ethyl acetate). The disappearance of the starting bromobenzaldehyde spot indicates completion. Reactions are typically complete within 4-12 hours under conventional heating.[10]

  • Work-up and Purification:

    • Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL). The brine wash helps to remove residual water and inorganic salts.

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the desired bi-aryl product.

Table 1: Representative Conditions for Suzuki Coupling
Entry Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C)
1Pd(PPh₃)₄ (3)-K₂CO₃Toluene/EtOH/H₂O80
2Pd(OAc)₂ (2)JohnPhos (4)K₃PO₄DMF100
3Pd(OAc)₂ (2)PPh₃ (8)K₂CO₃Toluene/EtOH/H₂O90

Data synthesized from typical conditions reported in the literature.[8][10][11]

Application in the Synthesis of Isoquinoline Scaffolds

Isoquinolines are a privileged class of nitrogen-containing heterocycles found in numerous alkaloids and pharmacologically active compounds, exhibiting activities ranging from anticancer to antimicrobial.[12][13] this compound is an excellent starting point for isoquinoline synthesis via classical named reactions like the Bischler-Napieralski and Pictet-Spengler reactions. Both pathways, however, first require the conversion of the aldehyde into a β-arylethylamine derivative.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction facilitates the cyclization of β-arylethylamides using a dehydrating agent (e.g., POCl₃, P₂O₅) to form 3,4-dihydroisoquinolines, which can be subsequently aromatized to isoquinolines.[14][15][16] The reaction is an intramolecular electrophilic aromatic substitution and is most effective when the aromatic ring is electron-rich, a condition satisfied by the benzyloxy group on our precursor.[15]

Bischler_Napieralski_Workflow Start This compound Step1 Henry Reaction (Nitromethane, Base) Start->Step1 Nitroalkene Nitroalkene Intermediate Step1->Nitroalkene Step2 Reduction (e.g., LiAlH₄) Nitroalkene->Step2 Amine β-Arylethylamine Step2->Amine Step3 Acylation (Ac₂O or AcCl) Amine->Step3 Amide β-Arylethylamide Step3->Amide Step4 Bischler-Napieralski (POCl₃, Reflux) Amide->Step4 Product Dihydroisoquinoline Step4->Product

Caption: General workflow for Bischler-Napieralski synthesis.
Detailed Protocol: Bischler-Napieralski Cyclization

Part A: Synthesis of the N-acetyl-β-arylethylamine Precursor

  • Henry Reaction: To a solution of this compound (1.0 equiv) in nitromethane, add a base such as ammonium acetate and heat to reflux to form the corresponding β-nitrostyrene.

  • Reduction: Reduce the nitroalkene intermediate using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in anhydrous THF to yield the β-arylethylamine.

  • Acylation: Acylate the resulting amine by treating it with acetyl chloride or acetic anhydride in the presence of a base like triethylamine to afford the required N-[2-(2-(benzyloxy)-4-bromophenyl)ethyl]acetamide precursor.

Part B: Cyclization

  • Reaction Setup:

    • In an oven-dried round-bottom flask fitted with a reflux condenser, dissolve the N-acetyl-β-arylethylamide precursor (0.29 mmol) in anhydrous solvent such as acetonitrile or dichloromethane (DCM, 2 mL).[15]

    • Add the dehydrating/condensing agent, such as phosphorus oxychloride (POCl₃, 2 mL), under a nitrogen atmosphere.[15]

    • Rationale: Anhydrous conditions are critical as the reagents are water-sensitive. POCl₃ acts as both a Lewis acid to activate the amide carbonyl and a dehydrating agent.[14]

  • Reaction Execution:

    • Allow the resulting solution to reflux (typically 80-110 °C) for 2-4 hours. The progress can be monitored by TLC or LC-MS.

    • Rationale: Elevated temperatures are required to overcome the activation energy for the intramolecular electrophilic aromatic substitution.[14]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and concentrate it via rotary evaporation to remove excess POCl₃.

    • Carefully quench the residue by slowly adding it to crushed ice and then basifying with a cold aqueous solution of NaOH or NH₄OH to pH > 9.

    • Extract the aqueous layer with DCM or ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under vacuum.

    • Purify the crude solid via flash column chromatography to obtain the target 3,4-dihydroisoquinoline.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines and related heterocycles.[17] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization (an electrophilic aromatic substitution).[17][18] Starting from our this compound, we would first synthesize the corresponding β-arylethylamine (as described in Part A above) and then react it with another aldehyde (e.g., formaldehyde or acetaldehyde) to initiate the cyclization.

Detailed Protocol: Pictet-Spengler Reaction
  • Reaction Setup:

    • Dissolve the β-arylethylamine precursor (1.0 equiv) and the desired aldehyde (e.g., aqueous formaldehyde, 1.2 equiv) in a suitable solvent such as a mixture of methanol and water or dichloromethane.[17]

  • Catalyst Addition and Execution:

    • Add an acid catalyst, commonly trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to the solution. The reaction is typically stirred at room temperature to 50 °C for 12-24 hours.[17]

    • Rationale: The acid catalyzes the formation of a Schiff base, which then protonates to form a highly electrophilic iminium ion. This ion is then attacked by the electron-rich aromatic ring to close the six-membered ring.[17]

  • Work-up and Purification:

    • Upon completion (monitored by TLC), quench the reaction by adding a saturated aqueous sodium bicarbonate solution until the mixture is basic.

    • Extract the product with DCM or ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography to yield the tetrahydroisoquinoline.

Safety and Handling

As a professional in a laboratory setting, adherence to safety protocols is paramount.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat when handling this compound and its derivatives.[5][19]

  • Hazard Statements: This class of compounds is often associated with the following hazards:

    • H302: Harmful if swallowed.[5][19]

    • H315: Causes skin irritation.[5][19]

    • H319: Causes serious eye irritation.[5][19]

    • H335: May cause respiratory irritation.[5][19]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid formation of dust and aerosols.[19][20]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[20][21]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not let the product enter drains.[19]

Conclusion

This compound stands out as a highly strategic and versatile precursor in synthetic organic chemistry. Its trifunctional nature allows for the sequential and controlled application of powerful synthetic transformations, including Suzuki-Miyaura cross-coupling and classic isoquinoline syntheses like the Bischler-Napieralski and Pictet-Spengler reactions. The protocols and insights provided in this guide equip researchers with the foundational knowledge to confidently employ this building block in the development of novel and complex heterocyclic compounds, paving the way for future innovations in drug discovery and materials science.

References

Knoevenagel condensation reaction conditions for 2-(Benzyloxy)-4-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

<_ Application Notes and Protocols for the Knoevenagel Condensation of 2-(Benzyloxy)-4-bromobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, valued for its reliability and versatility in creating α,β-unsaturated compounds.[1][2] This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a base.[1][2] The resulting products are crucial intermediates in the synthesis of a wide array of fine chemicals, polymers, and pharmacologically active molecules.[2][3]

This guide provides an in-depth exploration of the Knoevenagel condensation, with a specific focus on the reaction conditions for this compound. This particular substrate is of interest in medicinal chemistry due to the presence of the benzyloxy and bromo functionalities, which can be further manipulated to generate diverse molecular scaffolds. We will delve into the mechanistic underpinnings of the reaction, explore the influence of various experimental parameters, and provide detailed, actionable protocols for researchers.

Mechanistic Insights: Understanding the "Why" Behind the Reaction

The Knoevenagel condensation proceeds via a two-step mechanism: a nucleophilic addition followed by a dehydration reaction.[4][5] The specific pathway can be influenced by the choice of catalyst.

1. Base-Catalyzed Enolate Formation: A weak base, such as piperidine or an amine, deprotonates the active methylene compound (e.g., malonic acid, malononitrile) to generate a resonance-stabilized enolate ion.[4] This enolate is a potent nucleophile.

2. Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the this compound, forming a tetrahedral intermediate.[4]

3. Dehydration: Subsequent proton transfer and elimination of a water molecule lead to the formation of the final α,β-unsaturated product.[4] The removal of water can drive the reaction equilibrium towards the product.[6][7]

The Role of Amine Catalysts: When primary or secondary amines like piperidine are used, an alternative pathway involving an iminium ion can occur.[8][9] The amine first reacts with the aldehyde to form a highly electrophilic iminium ion, which is then attacked by the enolate.[8][9]

Visualizing the Mechanism

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration Active Methylene Active Methylene Enolate Enolate Active Methylene->Enolate + Base - HB+ Base Base Aldehyde 2-(Benzyloxy)-4- bromobenzaldehyde Intermediate Tetrahedral Intermediate Enolate->Intermediate + Aldehyde Product α,β-Unsaturated Product Intermediate->Product - H2O Experimental_Workflow start Start reactants Combine Aldehyde, Active Methylene Compound, and Catalyst/Solvent start->reactants reaction Stir/Heat at Specified Temperature reactants->reaction monitor Monitor Reaction (TLC/HPLC) reaction->monitor monitor->reaction Incomplete workup Workup (Filtration/Extraction) monitor->workup Complete purification Purification (Recrystallization) workup->purification end End purification->end

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-(Benzyloxy)-4-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2-(benzyloxy)-4-bromobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the purification of this key synthetic intermediate.

Understanding the Chemistry of Purification

The purification of this compound hinges on the physicochemical differences between the target molecule and the impurities generated during its synthesis. The primary synthetic route, a Williamson ether synthesis, reacts 2-hydroxy-4-bromobenzaldehyde with benzyl bromide. This process, while generally efficient, can lead to a variety of impurities that must be removed to ensure the compound's suitability for downstream applications.

The key to successful purification lies in a systematic approach: first, identify the nature of the impurities present, and then select the most appropriate purification technique to remove them.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions that arise during the purification of this compound.

Q1: What are the most common impurities in crude this compound?

The typical impurities stem from unreacted starting materials and side reactions. These include:

  • Unreacted Starting Materials: 2-hydroxy-4-bromobenzaldehyde and benzyl bromide.

  • Oxidation Product: 2-(Benzyloxy)-4-bromobenzoic acid, which can form if the aldehyde is exposed to air.[1]

  • Reduction Product: (2-(Benzyloxy)-4-bromophenyl)methanol, resulting from undesired reduction of the aldehyde.

  • Debenzylation Product: 2-hydroxy-4-bromobenzaldehyde, if the benzyl protecting group is cleaved.

  • By-products: Dibenzyl ether from the self-condensation of benzyl bromide.

Q2: My TLC plate shows multiple spots after synthesis. What is the best purification strategy?

Multiple spots on a Thin Layer Chromatography (TLC) plate confirm a mixture of compounds. The recommended approach is as follows:

  • Initial Characterization: Try to identify the major spots. The product, being moderately polar, should have an intermediate Rf value. Starting materials and non-polar by-products like dibenzyl ether will have higher Rf values, while more polar impurities like the carboxylic acid or the debenzylated phenol will have lower Rf values.

  • Column Chromatography: This is the most effective method for separating multiple components with varying polarities.[2][3][4][5] It is essential to first determine an optimal solvent system using TLC that provides good separation between your desired product and the impurities. An ideal retention factor (Rf) for the product is typically between 0.25 and 0.35.[2]

Q3: I have a significant amount of the acidic impurity, 2-(benzyloxy)-4-bromobenzoic acid. How can I easily remove it?

For acidic impurities, a simple liquid-liquid extraction is highly effective. Before proceeding with chromatography or recrystallization, dissolve the crude product in an organic solvent like ethyl acetate and wash it with a mild basic solution, such as 10% aqueous sodium bicarbonate (NaHCO₃).[1] The acidic impurity will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer and thus removed from the organic phase containing your product.

Q4: Can I use recrystallization for purification?

Yes, recrystallization can be a very effective technique, especially for removing small amounts of impurities or for a final polishing step after chromatography.[6][7] The key is to find a suitable solvent or solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.[6]

Troubleshooting Recrystallization:

  • Problem: The compound "oils out" instead of forming crystals.

    • Cause: The boiling point of the solvent is too high, or the solution is too concentrated.

    • Solution: Use a lower-boiling point solvent or a solvent mixture. Reduce the initial concentration of the compound.

  • Problem: No crystals form upon cooling.

    • Cause: The solution is not supersaturated, or nucleation is slow.

    • Solution: Try scratching the inside of the flask with a glass rod to create nucleation sites.[6] Add a seed crystal of the pure compound if available.[6] Cool the solution in an ice bath to further decrease solubility.[6]

Q5: Is purification via a bisulfite adduct a viable option?

Formation of a bisulfite addition compound is a classic and effective method for purifying aldehydes.[1][8][9] The aldehyde reacts with sodium bisulfite to form a solid adduct, which can be filtered off from the non-aldehydic impurities. The pure aldehyde can then be regenerated by treating the adduct with a base, such as sodium hydroxide.[8][10] This method is particularly useful for removing impurities that are difficult to separate by chromatography.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol provides a general procedure for purifying this compound using silica gel column chromatography.[2][11][12][13][14]

1. TLC Analysis for Solvent System Optimization:

  • Dissolve a small amount of the crude product in dichloromethane or ethyl acetate.
  • Spot the solution on a TLC plate.
  • Develop the plate in various hexane/ethyl acetate mixtures (e.g., 95:5, 90:10, 85:15) to find the optimal eluent that gives the target compound an Rf value between 0.25 and 0.35.[2]

2. Column Preparation:

  • Select an appropriate size column based on the amount of crude material (typically a 20-50 fold excess by weight of silica gel).[4]
  • Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 95:5 hexane/ethyl acetate).
  • Pour the slurry into the column and allow the silica to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[4]

3. Loading the Sample:

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

4. Elution and Fraction Collection:

  • Begin eluting with the determined solvent system, starting with a less polar composition.
  • Gradually increase the polarity of the eluent (gradient elution) to first elute non-polar impurities, followed by the desired product.[2]
  • Collect fractions and monitor them by TLC to identify those containing the pure product.

5. Product Isolation:

  • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Recrystallization

This protocol outlines a general procedure for the recrystallization of this compound.[15][16]

1. Solvent Selection:

  • Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Good single solvents to try include ethanol, isopropanol, or toluene.
  • A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, can also be effective.[17][18]

2. Dissolution:

  • Place the crude compound in an Erlenmeyer flask.
  • Add a minimal amount of the chosen hot solvent to just dissolve the compound completely.

3. Decolorization (Optional):

  • If the solution is colored by impurities, add a small amount of activated charcoal and briefly heat the solution.[18]
  • Perform a hot filtration to remove the charcoal.

4. Crystallization:

  • Allow the hot, saturated solution to cool slowly to room temperature.
  • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[6]

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[6]
  • Dry the crystals under vacuum to remove residual solvent.

Data Presentation

Table 1: Typical Parameters for Column Chromatography

ParameterRecommendationRationale
Stationary Phase Silica Gel (60-120 or 230-400 mesh)[2]Standard, effective for separating moderately polar compounds like aromatic aldehydes.[3][5]
Mobile Phase Hexane/Ethyl Acetate Gradient[2]Allows for the elution of compounds with a wide range of polarities.
Typical Gradient Start with 95:5 Hexane:Ethyl Acetate, gradually increasing to 80:20 Hexane:Ethyl Acetate.Elutes non-polar impurities first, followed by the desired product.[2]
TLC Rf Target 0.25 - 0.35[2]Provides optimal separation on the column.

Visualizations

Purification Workflow Diagram

PurificationWorkflow Crude Crude Product TLC TLC Analysis Crude->TLC Acid_Wash Aqueous NaHCO3 Wash TLC->Acid_Wash Acidic Impurities? Column Column Chromatography TLC->Column No Acidic Impurities Acid_Wash->Column Yes Recrystal Recrystallization Column->Recrystal Further Purification Needed? Pure Pure Product Column->Pure Purity Sufficient Recrystal->Pure TroubleshootingColumn Start Column Chromatography Issue Poor_Sep Poor Separation on TLC Start->Poor_Sep Product_Elutes_Fast Product Elutes Too Fast (High Rf) Start->Product_Elutes_Fast Product_Sticks Product Sticks to Column (Low Rf) Start->Product_Sticks Solvent_System Adjust Solvent System (Test different ratios/solvents) Poor_Sep->Solvent_System Yes Decrease_Polarity Decrease Eluent Polarity (Increase % Hexane) Product_Elutes_Fast->Decrease_Polarity Yes Increase_Polarity Increase Eluent Polarity (Increase % Ethyl Acetate) Product_Sticks->Increase_Polarity Yes

References

Identifying and removing common impurities from 2-(Benzyloxy)-4-bromobenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis and purification of 2-(Benzyloxy)-4-bromobenzaldehyde (CAS: 142602-43-5).[1] This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important intermediate. The synthesis, typically a Williamson ether synthesis, involves the reaction of 2-hydroxy-4-bromobenzaldehyde with benzyl bromide.[2][3] While the reaction is robust, the purity of the final product is critical for the success of subsequent synthetic steps. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and remove common impurities, ensuring the high purity required for your research and development endeavors.

Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for this compound?

The most common and efficient method for synthesizing this compound is the Williamson ether synthesis.[2] This reaction proceeds via an SN2 mechanism where the phenoxide, generated in situ from 2-hydroxy-4-bromobenzaldehyde and a mild base, acts as a nucleophile.[4] This nucleophile then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion to form the desired ether product.[3]

Synthesis_Workflow SM1 2-Hydroxy-4-bromobenzaldehyde Phenoxide Potassium 4-bromo-2-formylphenoxide (in situ) SM1->Phenoxide Deprotonation SM2 Benzyl Bromide Product This compound SM2->Product SN2 Reaction Base K₂CO₃ (Base) DMF (Solvent) Base->Phenoxide Deprotonation Phenoxide->Product SN2 Reaction

Caption: Williamson Ether Synthesis of this compound.

Q2: What are the most common impurities I might encounter in my crude product?

Impurities can arise from unreacted starting materials, side reactions, or degradation of the product. Identifying these is the first step toward effective purification.

Impurity NameStructureOriginIdentification Notes (Relative to Product)
2-Hydroxy-4-bromobenzaldehyde C₇H₅BrO₂Unreacted Starting MaterialMore polar; lower Rf on normal-phase TLC.[5]
Benzyl Bromide C₇H₇BrUnreacted Starting MaterialLess polar; higher Rf on normal-phase TLC.[5][6]
Dibenzyl Ether C₁₄H₁₄OSide Reaction (Self-condensation of Benzyl Bromide)Non-polar; high Rf value.[7]
Benzyl Alcohol C₇H₈OSide Reaction (Hydrolysis of Benzyl Bromide)Polarity is intermediate; Rf can be close to the product.[7]
2-(Benzyloxy)-4-bromobenzoic acid C₁₄H₁₁BrO₃Degradation (Oxidation of Aldehyde Product)Acidic and polar; often streaks on TLC unless a modifier is used.[8][9]
Q3: How can I monitor the reaction progress and assess the purity of the crude product?

Thin Layer Chromatography (TLC) is the most effective and immediate method for monitoring the reaction.[5][10]

  • Principle: Separation is based on polarity. The stationary phase (silica gel) is polar, and the mobile phase (e.g., a mixture of hexane and ethyl acetate) is less polar. Polar compounds adhere more strongly to the silica and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf).[10][11]

  • Expected Rf Values: In a typical hexane/ethyl acetate system, the expected order of Rf values from highest to lowest is: Benzyl Bromide > Dibenzyl Ether > This compound (Product) > Benzyl Alcohol > 2-Hydroxy-4-bromobenzaldehyde (Starting Material).[5]

  • Procedure: Spot the starting material, a co-spot (starting material and reaction mixture in the same lane), and the reaction mixture on a TLC plate. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.[5]

Q4: What's the difference between column chromatography and recrystallization, and when should I use each?

The choice depends on the impurity profile and the desired scale.[12]

  • Column Chromatography: This is a powerful separation technique ideal for complex mixtures containing multiple impurities with varying polarities. It is the go-to method when TLC analysis shows several spots. While it can achieve very high purity (>99%), it is more time-consuming and uses larger volumes of solvent.[13][14]

  • Recrystallization: This is a purification technique based on differences in solubility.[15] It is most effective when the desired compound is the major component and the impurities are present in small amounts or have very different solubility profiles. It is generally faster, uses less solvent, and is more easily scalable than chromatography.[12] For a successful recrystallization, the crude product should ideally be >90% pure.

Troubleshooting Guide

Troubleshooting_Flowchart Start Crude Product Analysis (TLC) MultiSpot Multiple Spots on TLC? Start->MultiSpot Column Perform Column Chromatography (Protocol 1) MultiSpot->Column  Yes AcidCheck Acidic Impurity Present? (Streaking on TLC) MultiSpot->AcidCheck  No (Mainly Product Spot) Final Pure Product (>98%) Column->Final Wash Perform Basic Aqueous Wash (e.g., 5% NaOH) ReX Perform Recrystallization (Protocol 2) Wash->ReX SM_Check Unreacted Phenol Present? (Low Rf Spot) Wash->SM_Check ReX->Final AcidCheck->Wash  Yes AcidCheck->SM_Check  No SM_Check->Wash  Yes SM_Check->ReX  No

Caption: Logical workflow for purifying crude this compound.

Problem: My crude product shows multiple spots on TLC after the reaction work-up.
  • Probable Cause: This indicates an incomplete reaction and/or the presence of significant side products. The primary impurities are likely unreacted starting materials (2-hydroxy-4-bromobenzaldehyde and benzyl bromide) and potentially benzyl alcohol or dibenzyl ether.[7][9]

  • Solution: Purification by Column Chromatography. This is the most effective method to separate multiple components with different polarities.

    Protocol 1: Purification by Silica Gel Column Chromatography [9][12]

    • TLC Analysis: First, determine the optimal eluent (mobile phase) system. Test various ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate). The ideal system should give the product an Rf value between 0.25 and 0.35.[9] A good starting point is Hexane:Ethyl Acetate (9:1 v/v).

    • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in your initial, least polar eluent. Pour the slurry into a glass column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top to protect the silica bed.

    • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent itself). Carefully apply the solution to the top of the silica gel.

    • Elution: Begin eluting with the non-polar solvent system determined in Step 1. You can use an isocratic (constant solvent ratio) or gradient (gradually increasing polarity) elution. Collect fractions in test tubes.

    • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Problem: My product contains an acidic impurity, identified as 2-(Benzyloxy)-4-bromobenzoic acid.
  • Probable Cause: The aldehyde group is susceptible to oxidation, especially if exposed to air for prolonged periods.[8] This forms the corresponding carboxylic acid, which can complicate purification and subsequent reactions.

  • Solution: Basic Aqueous Wash. Carboxylic acids are readily deprotonated by a mild base to form water-soluble carboxylate salts.

    • Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane).

    • Transfer the solution to a separatory funnel and wash with a 5% aqueous solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃).[8][16]

    • Shake the funnel, venting frequently. Allow the layers to separate. The deprotonated benzoic acid derivative will move into the aqueous layer.

    • Drain the lower aqueous layer.

    • Wash the remaining organic layer with water and then with brine (saturated NaCl solution) to remove residual base and dissolved water.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent. The resulting solid can then be further purified by recrystallization or chromatography if needed.

Problem: My recrystallization attempt resulted in an 'oiling out' instead of solid crystals.
  • Probable Cause: "Oiling out" occurs when the solute comes out of the solution as a liquid rather than a solid. This typically happens for two reasons:

    • The boiling point of the recrystallization solvent is higher than the melting point of the compound.

    • The crude product is highly impure, causing a significant depression of the melting point.[12]

  • Solution: Modify Recrystallization Conditions or Pre-Purify.

    • Change Solvent: Select a solvent or solvent pair with a lower boiling point.

    • Lower Saturation Temperature: Add more solvent to the hot solution to ensure it is not supersaturated, then allow it to cool more slowly.

    • Pre-Purification: If the cause is high impurity content, perform column chromatography first to remove the bulk of the impurities. The resulting cleaner product is much more likely to recrystallize successfully.[12]

    Protocol 2: Purification by Recrystallization [12][17]

    • Solvent Selection: In a small test tube, test the solubility of a small amount of your product in various solvents (e.g., ethanol, isopropanol, or a mixture like ethanol/water). A good solvent will dissolve the compound when hot but not when cold.[18] Ethanol is often a good starting point for benzyloxybenzaldehyde derivatives.[12][17]

    • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just dissolve the solid completely.

    • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Crystallization: Once the solution has cooled, you can place it in an ice bath to maximize crystal formation.

    • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

    • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

    • Drying: Dry the purified crystals in a vacuum oven or desiccator.

References

How to optimize reaction yield for the synthesis of 2-(Benzyloxy)-4-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Benzyloxy)-4-bromobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate and optimize this crucial synthetic transformation. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the reaction's nuances, helping you troubleshoot common issues and maximize your reaction yield and purity.

The synthesis of this compound from 2-hydroxy-4-bromobenzaldehyde and a benzyl halide is a classic example of the Williamson ether synthesis. While straightforward in principle, achieving high yields of a pure product requires careful control over several experimental parameters. This guide is structured to address the most common challenges encountered during this synthesis in a direct question-and-answer format.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the synthesis, providing both diagnostic questions and actionable solutions grounded in chemical principles.

Issue 1: Consistently Low Reaction Yield

Q1: My reaction yield for the synthesis of this compound is consistently low. What are the most likely causes and how can I improve it?

Low yields in this Williamson ether synthesis can be attributed to several factors, often revolving around incomplete reaction, side reactions, or product loss during workup.[1][2] Here’s a systematic approach to diagnosing and resolving the issue:

  • Incomplete Deprotonation of the Phenol: The reaction begins with the deprotonation of the hydroxyl group on 2-hydroxy-4-bromobenzaldehyde to form a phenoxide ion. If the base is not strong enough or used in insufficient quantity, a significant portion of the starting material will remain unreacted.[1]

    • Solution: While potassium carbonate (K₂CO₃) is a common and effective base for this transformation, ensure it is anhydrous and used in excess (typically 1.5 to 2.5 equivalents).[3][4] If incomplete reaction persists, consider a stronger base like sodium hydride (NaH). However, use NaH with caution as it can promote side reactions.[1]

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical.

    • Solution: This reaction is typically conducted at elevated temperatures, often between 50-100°C, for several hours (1-8 hours).[1] Monitor the reaction progress by Thin Layer Chromatography (TLC). If the starting material is consumed slowly, consider increasing the temperature or extending the reaction time. Microwave-assisted synthesis can also be an effective strategy to improve yields and significantly reduce reaction times.[1]

  • Choice of Solvent: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.

    • Solution: Aprotic polar solvents like N,N-Dimethylformamide (DMF) or acetonitrile are generally preferred as they effectively dissolve the reactants and facilitate the Sₙ2 reaction pathway.[1] Protic solvents should be avoided as they can solvate the phenoxide, reducing its nucleophilicity.[1]

  • Side Reactions: The primary competing reactions are C-alkylation of the phenol ring and elimination (E2) of the benzyl halide.[1]

    • Solution: To minimize C-alkylation, ensure complete deprotonation of the phenol before the addition of the benzyl halide. The E2 elimination is less of a concern with primary halides like benzyl bromide but can be promoted by excessively high temperatures or very strong, sterically hindered bases.[1]

  • Product Loss During Workup and Purification: Significant amounts of product can be lost during extraction and purification steps.[2]

    • Solution: Ensure thorough extraction from the aqueous phase using an appropriate organic solvent like ethyl acetate. When washing the combined organic layers, use brine to minimize the formation of emulsions. During purification by column chromatography, careful selection of the eluent system is crucial to ensure good separation and recovery.[5] Always rinse all glassware to ensure quantitative transfer of your material.[2]

Issue 2: Presence of Significant Impurities in the Crude Product

Q2: My crude product shows multiple spots on the TLC plate. What are the likely impurities and how can I prevent their formation?

The presence of multiple impurities complicates purification and reduces the overall yield. The most common impurities include:

  • Unreacted Starting Materials: 2-hydroxy-4-bromobenzaldehyde and benzyl bromide are the most common impurities.

    • Prevention: As discussed above, ensure complete deprotonation and allow for sufficient reaction time and temperature. Using a slight excess of benzyl bromide (1.1-1.2 equivalents) can help drive the reaction to completion.[3][4]

  • Over-alkylation Product (Dibenzyl Ether): This can form if the benzyl bromide reacts with any benzyl alcohol present.

    • Prevention: Use high-purity benzyl bromide.

  • C-Alkylation Products: As mentioned, the benzyl group can alkylate the aromatic ring.[1]

    • Prevention: Favorable conditions for O-alkylation over C-alkylation include the use of polar aprotic solvents and ensuring complete phenoxide formation before adding the alkylating agent.

  • Oxidation Product (2-(Benzyloxy)-4-bromobenzoic acid): The aldehyde functional group can be susceptible to oxidation, especially if exposed to air for extended periods.[5]

    • Prevention: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and minimize the exposure of the final product to air and light.

  • Debenzylation Product (2-hydroxy-4-bromobenzaldehyde): The benzyl ether can be cleaved under certain conditions.

    • Prevention: Avoid strongly acidic conditions during workup.

Troubleshooting Decision Tree for Low Yield

troubleshooting_low_yield start Low Yield Observed check_sm TLC shows unreacted 2-hydroxy-4-bromobenzaldehyde? start->check_sm incomplete_reaction Incomplete Reaction check_sm->incomplete_reaction Yes side_reactions Side Reactions or Product Loss check_sm->side_reactions No base_issue Inadequate Base/ Deprotonation incomplete_reaction->base_issue conditions_issue Suboptimal Conditions (Time/Temp) incomplete_reaction->conditions_issue check_impurities TLC shows multiple byproduct spots? side_reactions->check_impurities increase_base Increase base equivalents or use stronger base (e.g., NaH) base_issue->increase_base optimize_conditions Increase temperature or prolong reaction time. Monitor via TLC. conditions_issue->optimize_conditions purification_loss Product Loss During Workup/Purification check_impurities->purification_loss No prevent_side_reactions Control temperature. Ensure complete phenoxide formation before adding benzyl bromide. check_impurities->prevent_side_reactions Yes optimize_workup Optimize extraction and purification protocols. Ensure quantitative transfers. purification_loss->optimize_workup reaction_workflow cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine 2-hydroxy-4-bromobenzaldehyde, K₂CO₃, and DMF in a flask. B 2. Stir at room temperature. A->B C 3. Add benzyl bromide dropwise. B->C D 4. Heat reaction to 60-80°C. C->D E 5. Monitor by TLC until completion. D->E F 6. Cool and pour into water. E->F G 7. Extract with ethyl acetate. F->G H 8. Wash with water and brine. G->H I 9. Dry over Na₂SO₄ and concentrate. H->I J 10. Purify by column chromatography. I->J Williamson_Ether_Synthesis phenol 2-hydroxy-4-bromobenzaldehyde step1 + phenol->step1 base K₂CO₃ (Base) base->step1 benzyl_bromide Benzyl Bromide step2 + benzyl_bromide->step2 product This compound phenoxide Potassium 4-bromo-2-formylphenoxide (in situ) phenoxide->step2 step1->phenoxide Deprotonation step2->product Sₙ2 Reaction

References

Troubleshooting Williamson Ether Synthesis: A Guide to Preventing C-Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Welcome to our dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting strategies and frequently asked questions to address a common challenge in Williamson ether synthesis: the unwanted side reaction of C-alkylation. As Senior Application Scientists, we offer insights grounded in mechanistic principles and practical laboratory experience to help you optimize your synthetic outcomes.

The Challenge: O- vs. C-Alkylation

The Williamson ether synthesis is a cornerstone reaction for forming ethers, involving the reaction of an alkoxide with a primary alkyl halide. However, when using nucleophiles with delocalized charge, such as phenoxides or enolates, a competing reaction, C-alkylation, can occur, leading to undesired byproducts and reduced yields of the target ether. Understanding the factors that govern the regioselectivity of this reaction is paramount for successful synthesis.

Troubleshooting Guide: Minimizing C-Alkylation

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Question: I'm observing significant C-alkylation with my phenoxide substrate. How can I favor O-alkylation?

Answer: The regioselectivity of phenoxide alkylation is a classic example of ambident nucleophile reactivity, influenced by several key factors. To favor O-alkylation, you need to create conditions that promote reaction at the more electronegative oxygen atom.

Core Principle: The "Hard and Soft Acids and Bases" (HSAB) principle is a useful framework here. The oxygen atom of a phenoxide is a "hard" nucleophilic center, while certain carbon atoms of the aromatic ring are "soft" nucleophilic centers. Hard electrophiles preferentially react with hard nucleophiles, and soft electrophiles with soft nucleophiles.

Strategies to Promote O-Alkylation:

  • Choice of Alkylating Agent:

    • Use "Harder" Electrophiles: Alkyl halides are relatively soft electrophiles. To increase the hardness and favor reaction at the oxygen, consider converting the alkyl halide to an alkyl sulfate, such as dimethyl sulfate or diethyl sulfate. Sulfates are harder electrophiles and show a greater propensity for O-alkylation.

    • Leaving Group: A better leaving group can also influence the reaction outcome. For instance, using an alkyl iodide might lead to more C-alkylation compared to an alkyl chloride under certain conditions due to the "softer" nature of iodide.

  • Solvent Selection: The solvent plays a critical role in solvating the cation and influencing the reactivity of the phenoxide ion.

    • Protic Solvents (e.g., alcohols): These solvents can hydrogen bond with the oxygen atom of the phenoxide, making it less nucleophilic and potentially favoring C-alkylation.

    • Aprotic Polar Solvents (e.g., DMF, DMSO): These solvents are generally preferred as they solvate the cation, leaving the anion more "naked" and reactive. This often leads to a higher proportion of O-alkylation.

    • Nonpolar Solvents (e.g., Toluene, Benzene): In these solvents, the phenoxide and counter-ion can form tight ion pairs. This can sterically hinder the oxygen atom, sometimes leading to an increase in C-alkylation.

  • Counter-ion Effect: The nature of the cation associated with the phenoxide can significantly impact the O/C alkylation ratio.

    • Small, Hard Cations (e.g., Li⁺, Na⁺): These cations associate more tightly with the hard oxygen atom, which can sometimes hinder its reactivity and favor C-alkylation.

    • Large, Soft Cations (e.g., K⁺, Cs⁺): These larger cations form looser ion pairs, increasing the reactivity of the oxygen atom and generally favoring O-alkylation. The use of phase-transfer catalysts can also promote the formation of a more reactive, "naked" anion.

  • Temperature: Higher reaction temperatures can sometimes favor the thermodynamically more stable product. In many cases, the O-alkylated product is thermodynamically favored. However, lower temperatures often provide better kinetic control and can be beneficial for selective O-alkylation.

Experimental Workflow for Optimizing O-Alkylation:

start Start: Significant C-Alkylation Observed solvent Step 1: Solvent Optimization Switch to a polar aprotic solvent (e.g., DMF, DMSO). Avoid protic solvents. start->solvent cation Step 2: Counter-ion Exchange Use a base with a larger cation (e.g., K₂CO₃, Cs₂CO₃). Consider a phase-transfer catalyst. solvent->cation alkylating Step 3: Modify Alkylating Agent If possible, switch to a harder electrophile (e.g., dialkyl sulfate). Evaluate leaving group effect. cation->alkylating temp Step 4: Temperature Control Run the reaction at a lower temperature to favor the kinetic product. alkylating->temp end End: Optimized O-Alkylation temp->end

Caption: Troubleshooting workflow for minimizing C-alkylation.

Question: My substrate is an enolate. What are the best practices to avoid C-alkylation in this case?

Answer: Similar to phenoxides, enolates are ambident nucleophiles with potential for both O- and C-alkylation. The principles for controlling the regioselectivity are related, but with some nuances specific to enolates.

Key Factors for Enolate Alkylation:

  • Enolate Geometry: The geometry of the enolate (E vs. Z) can influence the stereochemical outcome of C-alkylation but is less of a direct factor in the O- vs. C-alkylation debate.

  • Kinetic vs. Thermodynamic Control:

    • Kinetic Enolate: Formed rapidly at low temperatures with a bulky, non-nucleophilic base (e.g., LDA in THF at -78 °C). The kinetic enolate is less stable, and its alkylation often favors the less substituted carbon.

    • Thermodynamic Enolate: Formed at higher temperatures with a smaller, protic base (e.g., NaH, NaOEt in EtOH). This is the more stable enolate.

  • Solvent and Counter-ion: As with phenoxides, polar aprotic solvents and larger counter-ions generally favor O-alkylation. The addition of HMPA (use with extreme caution due to toxicity) has been shown to strongly favor O-alkylation by solvating the cation.

Summary of Conditions Favoring O- vs. C-Alkylation for Enolates:

FactorFavors O-Alkylation (Ether Formation)Favors C-Alkylation (New C-C Bond)
Solvent Polar aprotic (e.g., DMSO, DMF, HMPA)Protic or nonpolar
Counter-ion Large, "soft" (e.g., K⁺, Cs⁺)Small, "hard" (e.g., Li⁺, Mg²⁺)
Alkylating Agent Hard electrophiles (e.g., R-OTs, R₂SO₄)Soft electrophiles (e.g., R-I, allylic/benzylic halides)
Temperature Generally higher temperatures (thermodynamic control)Generally lower temperatures (kinetic control)
Enolate More substituted (thermodynamic)Less substituted (kinetic)

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of C-alkylation in the Williamson ether synthesis?

A1: C-alkylation arises from the ambident nature of the nucleophile, typically a phenoxide or enolate. The negative charge is delocalized across the oxygen atom and specific carbon atoms of the molecule through resonance. This creates multiple nucleophilic sites.

cluster_reaction Competing Pathways for Phenoxide Phenoxide_Ion Phenoxide Anion O_Alkylation O-Alkylation Product (Ether) Phenoxide_Ion->O_Alkylation Attack from Oxygen C_Alkylation C-Alkylation Product (Substituted Cyclohexadienone) Phenoxide_Ion->C_Alkylation Attack from Carbon Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->O_Alkylation Alkyl_Halide->C_Alkylation

Caption: Competing O- and C-alkylation pathways for a phenoxide ion.

While the oxygen atom is more electronegative, the carbon atoms in the ortho and para positions also bear a partial negative charge. The reaction pathway (O- vs. C-alkylation) is determined by the factors discussed in the troubleshooting guide, which influence the relative reactivity of these sites.

Q2: Are there alternative ether synthesis methods that completely avoid the issue of C-alkylation?

A2: Yes, several methods can be employed when C-alkylation is a persistent issue.

  • Ullmann Condensation: This method is particularly useful for the synthesis of diaryl ethers. It involves the reaction of a phenol with an aryl halide in the presence of a copper catalyst.

  • Buchwald-Hartwig Amination: While primarily known for C-N bond formation, modifications of this palladium-catalyzed cross-coupling reaction can be used to form C-O bonds, especially for diaryl ethers.

  • Mitsunobu Reaction: This reaction allows for the formation of an ether from a primary or secondary alcohol and a phenol using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like DEAD or DIAD. It generally proceeds with high regioselectivity for O-alkylation.

Q3: How does phase-transfer catalysis help in promoting O-alkylation?

A3: A phase-transfer catalyst (PTC), such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the alkoxide or phenoxide from an aqueous or solid phase into an organic phase where the alkylating agent is dissolved. In the organic phase, the anion is less solvated and exists as a looser ion pair with the large PTC cation. This "naked" and more reactive anion predominantly undergoes reaction at the more electronegative oxygen atom, thus favoring O-alkylation.

Technical Support Center: Recrystallization of 2-(Benzyloxy)-4-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide moves beyond simple protocols to address the nuanced challenges encountered during the purification of 2-(Benzyloxy)-4-bromobenzaldehyde. Our aim is to provide a logical, cause-and-effect framework for troubleshooting, grounded in the fundamental principles of crystallization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: I've followed a standard protocol, but my compound refuses to crystallize upon cooling. What's happening?

This is the most common issue and typically points to a problem with supersaturation—or the lack thereof. For crystallization to occur, the solution must be supersaturated, meaning it contains more dissolved solute than it can theoretically hold at a given temperature.[1]

Probable Causes & Solutions:

  • Excess Solvent: The most frequent culprit is using too much solvent.[2] Even when cooled, the solution doesn't reach the supersaturation point necessary for crystal nucleation.

    • Solution: Gently heat the solution again and boil off a portion of the solvent. To check your progress, allow the solution to cool periodically. If crystals still don't form, reduce the volume further. Be sure to use a watch glass or condenser to avoid excessive solvent loss.[3]

  • Lack of Nucleation Sites: Sometimes a supersaturated solution is stable and needs a "trigger" to begin crystallization.

    • Solution 1: Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus.[2] The microscopic imperfections in the glass provide nucleation points for crystal growth.

    • Solution 2: Seeding: If you have a small crystal of pure this compound, add it to the cooled solution.[2] This "seed crystal" acts as a template for other molecules to deposit onto, initiating crystallization.

Question 2: Instead of crystals, an oil is forming at the bottom of my flask. How do I fix this "oiling out"?

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[3] This happens when the solution becomes supersaturated at a temperature that is above the melting point of your compound (or the melting point of your impure compound).[3][4] Oiled-out products are rarely pure because the oil acts as a solvent for impurities.[5]

dot

References

Technical Support Center: Monitoring 2-(Benzyloxy)-4-bromobenzaldehyde Reactions with Thin Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for utilizing Thin Layer Chromatography (TLC) to monitor reactions involving 2-(benzyloxy)-4-bromobenzaldehyde. This guide is tailored for researchers, scientists, and professionals in drug development, providing in-depth, practical solutions to common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using TLC when working with this compound?

A1: TLC is a rapid, inexpensive, and versatile analytical technique used to monitor the progress of a chemical reaction.[1][2] For reactions involving this compound, TLC allows you to:

  • Track the consumption of the starting material: Observe the disappearance of the this compound spot over time.[3]

  • Visualize the formation of the product(s): Identify new spots on the TLC plate that correspond to the desired product.[3]

  • Assess the purity of the reaction mixture: Determine the presence of byproducts or unreacted starting materials.[4]

  • Optimize reaction conditions: Quickly evaluate the impact of changing reaction parameters (e.g., temperature, catalyst) on the outcome.

Q2: How do I choose an appropriate solvent system (mobile phase) for my TLC analysis?

A2: The choice of solvent system is critical for achieving good separation. A common starting point for aromatic aldehydes like this compound is a mixture of a non-polar solvent (like hexane or pentane) and a moderately polar solvent (like ethyl acetate or diethyl ether).[5][6] A typical starting ratio is 7:3 or 8:2 hexane:ethyl acetate.[4][7] The goal is to find a solvent system where the starting material has a retention factor (Rf) of approximately 0.3-0.4.[8]

Q3: My compound, this compound, is not visible on the TLC plate. How can I visualize it?

A3: While some highly conjugated compounds are colored, most organic molecules are colorless.[5] For this compound and its derivatives, which contain aromatic rings, the most common and non-destructive visualization method is UV light at 254 nm.[9][10][11] Commercially available TLC plates often contain a fluorescent indicator that glows green under UV light; compounds that absorb UV light will appear as dark spots.[9][11] If UV visualization is insufficient, chemical stains can be used.[9][10]

Q4: What are some common reactions where TLC is used to monitor this compound?

A4: this compound is a versatile intermediate.[12][13] TLC is essential for monitoring its conversion in reactions such as:

  • Wittig reactions: Formation of alkenes from the aldehyde.[14][15][16]

  • Grignard reactions: Nucleophilic addition of an organometallic reagent to the aldehyde to form an alcohol.[17][18][19]

  • Aldol condensations (Claisen-Schmidt): Reaction with a ketone to form an α,β-unsaturated ketone.[16][20]

  • Reductive aminations: Formation of amines via an imine intermediate.

  • Protection/Deprotection: The benzyloxy group can be cleaved to reveal a phenol, a transformation easily monitored by TLC.[21][22][23]

Troubleshooting Guide

This section addresses specific problems you may encounter during your TLC analysis.

Problem Potential Cause(s) Recommended Solution(s)
Spots are streaking or elongated. 1. Sample is too concentrated (overloaded): Excess sample can saturate the stationary phase.[24][25][26] 2. Compound is highly polar or acidic/basic: Strong interactions with the silica gel can cause tailing.[24][26] 3. Inappropriate spotting solvent: Using a highly polar solvent to dissolve the sample can lead to a diffuse initial spot.[24]1. Dilute the sample solution and re-spot.[26] 2. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to suppress ionization and reduce tailing.[26] 3. Dissolve the sample in a less polar solvent for spotting.
Spots are not moving from the baseline (Rf ≈ 0). 1. Mobile phase is not polar enough: The solvent system lacks the strength to move the compounds up the plate.[26]1. Increase the proportion of the polar solvent in your mobile phase (e.g., from 9:1 hexane:ethyl acetate to 7:3).[26]
All spots are at the solvent front (Rf ≈ 1). 1. Mobile phase is too polar: The solvent system is too strong, causing all components to travel with the solvent front.[26]1. Decrease the proportion of the polar solvent (e.g., from 7:3 hexane:ethyl acetate to 9:1).[26]
Reactant and product spots have very similar Rf values. 1. Polarity difference between reactant and product is minimal. 2. Solvent system provides poor resolution. 1. Use a co-spot: In a separate lane, spot both the starting material and the reaction mixture on top of each other. If the spots are not identical, they will appear as an elongated or "snowman" shaped spot, confirming the presence of two different compounds.[3][8][27] 2. Try a different solvent system: Experiment with different solvent combinations (e.g., dichloromethane/methanol or toluene/acetone).[27]
No spots are visible on the plate. 1. Sample is too dilute. [25][26] 2. Compound does not absorb UV light and no stain was used. [10][26] 3. The spotting line was below the solvent level in the chamber. [25][26]1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[25][26] 2. Use a chemical stain. For aldehydes, a 2,4-dinitrophenylhydrazine (DNP) stain is effective, forming yellow to orange spots.[28] Potassium permanganate stain is also a good general-purpose choice for aldehydes.[28] 3. Ensure the initial spotting line is always above the solvent level in the developing chamber.[5][25]
Reaction mixture lane is a smear. 1. High-boiling point reaction solvent (e.g., DMF, DMSO) is present. [27]1. After spotting the TLC plate, place it under high vacuum for a few minutes to evaporate the high-boiling solvent before developing the plate.[27]

Experimental Protocols

Protocol 1: General Procedure for Monitoring a Reaction by TLC
  • Prepare the TLC Chamber: Add the chosen solvent system (e.g., 8:2 hexane:ethyl acetate) to a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Cover with the lid and let it equilibrate.

  • Prepare the TLC Plate: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of a silica gel TLC plate.[5] Mark three lanes on the origin for the starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).[3][8]

  • Spot the Plate:

    • SM Lane: Using a capillary tube, apply a small spot of a dilute solution of this compound onto the first mark.[5]

    • Co Lane: Apply a spot of the starting material, and then, on top of the same spot, apply a spot of the reaction mixture.[8]

    • Rxn Lane: Apply a spot of the reaction mixture to the third mark.

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the origin line is above the solvent level.[5] Allow the solvent to travel up the plate by capillary action until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil.[5] Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.[11] If necessary, use a chemical stain for further visualization.

  • Interpret the Results: Compare the lanes. The reaction is progressing if the intensity of the starting material spot in the "Rxn" lane decreases and a new spot (the product) appears. The reaction is complete when the starting material spot is no longer visible in the "Rxn" lane.[3]

Diagram: TLC Workflow for Reaction Monitoring

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_chamber Prepare TLC Chamber prep_plate Prepare & Mark Plate spot_plate Spot SM, Co, & Rxn prep_plate->spot_plate develop_plate Develop Plate spot_plate->develop_plate visualize Visualize (UV/Stain) develop_plate->visualize interpret Interpret Results visualize->interpret

Caption: Workflow for monitoring a chemical reaction using TLC.

Visualization Techniques

The choice of visualization method is crucial for accurately interpreting your TLC results.

Method Principle Best For Appearance
UV Light (254 nm) Quenching of fluorescence by UV-active compounds on a plate impregnated with a fluorescent indicator.[9][11]Aromatic and conjugated systems, such as this compound and many of its derivatives.[9][11]Dark spots on a green fluorescent background.[9][11]
Iodine (I₂) Vapor Iodine forms colored complexes with many organic compounds.[9][11]A wide range of compounds, particularly unsaturated and aromatic ones.[28]Yellow to brown spots on a light brown background. The spots often fade over time.[9][11]
Potassium Permanganate (KMnO₄) Stain Oxidizable functional groups react with KMnO₄, which is purple, to form brown manganese dioxide (MnO₂).[28]Alkenes, alkynes, alcohols, and aldehydes.[28]Yellow to brown spots on a purple/pink background.[28]
2,4-Dinitrophenylhydrazine (DNP) Stain Forms colored hydrazone derivatives with aldehydes and ketones.[28]Specifically for aldehydes and ketones.Yellow to orange spots.[28]

Diagram: Troubleshooting Decision Tree for TLC

Troubleshooting_TLC start TLC Plate Developed q1 Are spots visible? start->q1 q2 Are spots streaking? q1->q2 Yes sol1 Use stain or concentrate sample q1->sol1 No q3 What is the Rf value? q2->q3 No sol2 Dilute sample or add modifier to eluent q2->sol2 Yes sol3 Increase eluent polarity q3->sol3 Too Low (≈0) sol4 Decrease eluent polarity q3->sol4 Too High (≈1) good_sep Good Separation q3->good_sep Ideal (0.2-0.5)

Caption: Decision tree for common TLC troubleshooting steps.

References

Challenges in the scalability of 2-(Benzyloxy)-4-bromobenzaldehyde production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scalability of 2-(Benzyloxy)-4-bromobenzaldehyde. This guide is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered during the production of this valuable synthetic intermediate. Here, we provide in-depth, field-proven insights through a series of frequently asked questions and detailed troubleshooting guides.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of this compound.

Q1: What is the primary synthetic route for this compound?

A1: The most prevalent and direct method is the Williamson ether synthesis.[1] This reaction involves the O-alkylation of a phenol, in this case, 2-hydroxy-4-bromobenzaldehyde (also known as 4-bromosalicylaldehyde), with a suitable benzylating agent like benzyl bromide. The reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated by a base, acts as a nucleophile.[2][3]

Q2: What are the critical reagents and their roles in this synthesis?

A2: The key components are:

  • Substrate: 2-hydroxy-4-bromobenzaldehyde.

  • Alkylating Agent: Benzyl bromide is common, offering a good balance of reactivity and cost. Benzyl chloride is less reactive, while benzyl tosylate can also be used.[4]

  • Base: Crucial for deprotonating the phenolic hydroxyl group to form the more nucleophilic phenoxide ion.[5] Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydroxide (NaOH).[6]

  • Solvent: A polar aprotic solvent is preferred to facilitate the SN2 reaction.[6] N,N-Dimethylformamide (DMF), acetonitrile (ACN), and acetone are typical choices.

Q3: How do I monitor the reaction's progress effectively?

A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring.[7] A solvent system of Hexane/Ethyl Acetate (e.g., 8:2 or 9:1 v/v) typically provides good separation. The product, this compound, is less polar than the starting material, 2-hydroxy-4-bromobenzaldehyde, and will thus have a higher Rf value. The disappearance of the starting material spot indicates the reaction is nearing completion.

Q4: What are the most common impurities or side-products?

A4: Several side-products can complicate purification:

  • Unreacted Starting Materials: Residual 2-hydroxy-4-bromobenzaldehyde and benzyl bromide.

  • C-Alkylation Product: The phenoxide ion is an ambident nucleophile, meaning alkylation can occur on the aromatic ring (typically ortho to the hydroxyl group) instead of the oxygen. This is usually a minor byproduct in polar aprotic solvents.[6][8]

  • Oxidation Product: The aldehyde group can be oxidized to a carboxylic acid, 2-(Benzyloxy)-4-bromobenzoic acid, especially if exposed to air for prolonged periods at high temperatures.[9]

  • Dibenzyl Ether: Formed from the reaction of benzyl bromide with a benzyloxide ion, which can be generated if any benzyl alcohol is present as an impurity.

Part 2: In-Depth Troubleshooting Guides

This section provides structured solutions to specific problems you may encounter during the synthesis.

Guide 1: Low or No Product Yield

Low conversion is a frequent issue. The following workflow helps diagnose the root cause.

G cluster_causes Potential Causes & Solutions start Low or No Yield Observed check_tlc Analyze Reaction Mixture by TLC start->check_tlc start_material Only Starting Material (SM) Visible? check_tlc->start_material High SM spot sm_and_product SM and Product Visible? check_tlc->sm_and_product Both spots visible cause1 Problem: Ineffective Deprotonation Solution: 1. Use anhydrous base (K₂CO₃). 2. Increase base equivalents to 1.5-2.0. 3. Consider a stronger base (e.g., Cs₂CO₃) for stubborn reactions. start_material->cause1 Yes cause2 Problem: Poor Reagent Quality Solution: 1. Use fresh benzyl bromide. 2. Ensure solvent is anhydrous. start_material->cause2 No cause4 Problem: Incomplete Reaction Solution: 1. Increase temperature or reaction time. 2. Add a slight excess (1.1-1.2 eq) of benzyl bromide. sm_and_product->cause4 Yes cause3 Problem: Suboptimal Conditions Solution: 1. Increase reaction temperature (60-80 °C). 2. Extend reaction time. cause2->cause3

Caption: Troubleshooting workflow for low product yield.

Detailed Analysis of Causes:

  • Ineffective Deprotonation: The formation of the phenoxide is the critical first step. If the base is weak, wet, or used in insufficient quantity, the reaction will not initiate. K₂CO₃ is a mild base and requires elevated temperatures to be effective.[7] Ensure it is finely powdered and anhydrous.

  • Poor Reagent Quality: Benzyl bromide can degrade over time, liberating HBr. Using a fresh bottle or purifying it before use can significantly improve results.[5] Water in the solvent can quench the phenoxide, halting the reaction.[7]

  • Suboptimal Reaction Conditions: The SN2 reaction rate is highly dependent on temperature. While the reaction may proceed at room temperature, heating to 60-80 °C is often necessary to achieve a reasonable rate.[5]

Guide 2: Formation of Multiple Products (Impure Crude Product)

The presence of multiple spots on a TLC plate indicates side reactions have occurred.

Table 1: TLC Analysis of Common Impurities

Compound Polarity Typical Rf (8:2 Hexane:EtOAc) Identification Notes
2-hydroxy-4-bromobenzaldehyde High ~0.25 Starting material; will stain with KMnO₄.
This compound Medium ~0.50 Desired product; UV active.
C-Alkylated Isomer Medium ~0.45 Often runs very close to the desired product.
Benzyl Bromide Low ~0.80 Can be visualized with KMnO₄ stain.

| 2-(Benzyloxy)-4-bromobenzoic acid | Very High | ~0.05 (streaking) | Acidic; will remain at baseline. |

Troubleshooting Steps:

  • C-Alkylation: This side reaction is influenced by the solvent and counter-ion.[6] Using highly polar aprotic solvents like DMF or DMSO generally favors the desired O-alkylation over C-alkylation.[7] Lowering the reaction temperature may also increase selectivity.[5]

  • Oxidation to Carboxylic Acid: To prevent this, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This is especially critical for long reaction times at elevated temperatures.

  • Workup-Related Impurities: During workup, an aqueous basic wash (e.g., 1M NaOH) can effectively remove any unreacted acidic starting material (2-hydroxy-4-bromobenzaldehyde) and the 2-(Benzyloxy)-4-bromobenzoic acid byproduct.[7]

Guide 3: Challenges in Product Purification

Even with a successful reaction, isolating the pure product can be challenging.

  • Problem: The product is contaminated with the C-alkylated isomer.

    • Solution: These isomers often have very similar polarities, making separation difficult. Careful column chromatography using a shallow solvent gradient (e.g., starting with 98:2 Hexane:EtOAc and slowly increasing the polarity) is required.[9] High-performance liquid chromatography (HPLC) may be necessary for complete separation.

  • Problem: Residual high-boiling solvent (DMF/DMSO) remains.

    • Solution: After the main workup, co-evaporation with a lower-boiling solvent like toluene under reduced pressure can help remove residual DMF. For larger scales, ensuring the product is fully partitioned into the extraction solvent and performing multiple aqueous washes is key.[7]

  • Problem: The product oils out during recrystallization.

    • Solution: The crude product may be too impure for effective recrystallization. First, attempt purification by column chromatography.[9] For recrystallization, a solvent system where the product has high solubility when hot and low solubility when cold is needed. Ethanol/water or isopropanol/water systems are often effective.[5] If oils form, try scratching the flask with a glass rod or adding a seed crystal to induce crystallization.

Part 3: Addressing Scalability Challenges

Moving from gram-scale synthesis to kilogram production introduces new challenges.[10]

Q1: How does heat management become a critical factor during scale-up?

A1: The Williamson ether synthesis can be exothermic, particularly during the initial acid-base reaction.[7] On a small scale, this heat dissipates easily. On a large scale, the surface-area-to-volume ratio decreases, trapping heat and potentially leading to a runaway reaction. It is critical to use a reactor with adequate cooling capacity and to add reagents, especially the alkylating agent, in a controlled, portion-wise manner to manage the exotherm.[10]

Q2: Are there more scalable alternatives to the standard K₂CO₃/DMF system?

A2: Yes, Phase Transfer Catalysis (PTC) is an excellent alternative for large-scale production.[7]

  • Mechanism: A phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), transports the phenoxide ion from the aqueous phase (where it's formed with NaOH or KOH) into an organic phase (like toluene) to react with the benzyl bromide.[11]

  • Advantages:

    • Avoids expensive, anhydrous polar aprotic solvents like DMF.[12]

    • Allows the use of cheaper bases like NaOH.

    • Often proceeds under milder conditions with easier workup.[13]

Table 2: Comparison of Synthetic Methodologies for Scale-Up

Parameter Lab-Scale (K₂CO₃/DMF) Pilot-Scale (PTC) Key Considerations
Base K₂CO₃, Cs₂CO₃ NaOH, KOH NaOH/KOH are significantly cheaper for large-scale use.[7]
Solvent DMF, ACN (Anhydrous) Toluene, Dichloromethane (with H₂O) PTC avoids the cost, safety, and disposal issues of DMF.[12]
Catalyst None TBAB, 18-Crown-6 (0.05-0.1 eq) Catalyst cost must be factored in, but is often offset by solvent savings.[8]
Temperature 60-80 °C 70-90 °C Requires vigorous stirring to ensure good phase mixing.

| Workup | Difficult solvent removal | Simple phase separation | Significantly reduces cycle time and waste streams. |

Part 4: Experimental Protocols

Protocol 1: Lab-Scale Synthesis via Williamson Ether Synthesis

G setup 1. Reaction Setup - Add 2-hydroxy-4-bromobenzaldehyde (1.0 eq) and K₂CO₃ (1.5 eq) to dry DMF in an inert flask. add_benzyl 2. Reagent Addition - Add benzyl bromide (1.1 eq) dropwise at room temperature. setup->add_benzyl react 3. Reaction - Heat to 70 °C for 4-6 hours. - Monitor by TLC until SM is consumed. add_benzyl->react workup 4. Workup - Cool and pour into cold water. - Extract with Ethyl Acetate (3x). react->workup wash 5. Washing - Wash combined organic layers with water and then brine. workup->wash concentrate 6. Concentration - Dry over Na₂SO₄, filter, and remove solvent under reduced pressure. wash->concentrate purify 7. Purification - Purify crude solid by column chromatography or recrystallization. concentrate->purify

Caption: Standard laboratory workflow for synthesis.

Detailed Steps:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-hydroxy-4-bromobenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).[5]

  • Solvent Addition: Add anhydrous DMF (approx. 5 mL per gram of aldehyde). Stir the suspension.

  • Reagent Addition: Add benzyl bromide (1.1 eq) dropwise to the stirring mixture at room temperature.

  • Reaction: Heat the mixture to 70-80 °C and monitor progress by TLC (8:2 Hexane:EtOAc). The reaction is typically complete in 4-6 hours.[5]

  • Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing cold deionized water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with deionized water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by silica gel column chromatography using a hexane/ethyl acetate gradient or by recrystallization from an ethanol/water mixture.[9]

References

Technical Support Center: Improving the Regioselectivity of Halogenation on Benzyloxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for one of the common challenges in aromatic chemistry: achieving high regioselectivity in the halogenation of benzyloxybenzaldehyde. The inherent electronic conflict between the activating benzyloxy group and the deactivating aldehyde group makes this a nuanced transformation. This document is designed to help you understand the underlying principles and systematically optimize your experimental outcomes.

Understanding the Core Challenge: Competing Directing Effects

The regiochemical outcome of an electrophilic aromatic substitution on benzyloxybenzaldehyde is dictated by the interplay between its two substituents.

  • The Benzyloxy Group (-OCH₂Ph): As an ether, this group is a powerful activating substituent. The oxygen atom's lone pairs donate electron density to the aromatic ring via resonance, particularly at the ortho and para positions. This makes these positions highly nucleophilic and directs the incoming electrophile (the halogen) to them.[1][2][3][4]

  • The Aldehyde Group (-CHO): This carbonyl-containing group is deactivating. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic overall.[5][6] This deactivating effect is most pronounced at the ortho and para positions relative to the aldehyde, thus making the meta position the least deactivated and the preferred site of attack.[7][8]

The strongly activating benzyloxy group's directing effect typically overrides the deactivating aldehyde's effect. Therefore, substitution occurs primarily at the positions ortho and para to the benzyloxy group. The primary challenge then becomes controlling the ortho vs. para selectivity.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the halogenation of benzyloxybenzaldehyde.

Q1: My reaction yields a mixture of ortho and para isomers. How can I improve selectivity for the para product?

A1: This is the most common selectivity issue. While the benzyloxy group directs to both positions, a mixture is often obtained. Favoring the para isomer involves exploiting steric and electronic factors.

  • Causality: The para position is sterically unhindered compared to the ortho positions, which are adjacent to the bulky benzyloxy group. By making the electrophile or the reaction environment more sterically demanding, you can disfavor attack at the ortho position.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Reducing the temperature (e.g., from room temperature to 0 °C or -20 °C) makes the reaction more sensitive to small differences in activation energy. The transition state leading to the less sterically hindered para product often has a lower activation energy, and will thus be favored at lower temperatures.[9]

    • Choose a Bulkier Halogenating Reagent: While Br₂ and Cl₂ are standard, using a bulkier source of the electrophile can enhance para-selectivity. For bromination, consider using a milder, bulkier reagent like N-Bromosuccinimide (NBS) in combination with a catalyst, which can provide greater steric hindrance.

    • Utilize Shape-Selective Catalysis: In some cases, solid acid catalysts like zeolites can be used. The constrained pore structure of the zeolite can sterically block the formation of the bulkier ortho transition state, leading to high para-selectivity.[10]

Q2: I'm observing di-halogenated products, even though I'm using only one equivalent of the halogenating agent. How can I prevent this over-halogenation?

A2: This occurs because the mono-halogenated product is still an activated aromatic ring and can undergo a second substitution.

  • Causality: The benzyloxy group is a strong enough activator that even with the addition of a deactivating halogen and the presence of the aldehyde, the ring remains susceptible to further electrophilic attack.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use precisely 1.0 equivalent of the halogenating agent. An excess, even a small one, will promote di-substitution.

    • Slow Addition: Instead of adding the halogenating agent all at once, add it dropwise as a dilute solution over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring the reaction with the more activated starting material over the less activated mono-halogenated product.

    • Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the consumption of the starting material. Quench the reaction immediately upon its disappearance to prevent the product from reacting further.

    • Use a Milder Reagent: N-halosuccinimides (NBS, NCS) often provide a low, steady-state concentration of the electrophilic halogen, which naturally suppresses over-reaction compared to using Br₂ or Cl₂ with a strong Lewis acid.[11]

Q3: My reaction is very sluggish and gives a low yield. What can I do to drive it to completion?

A3: The deactivating nature of the aldehyde group can make the reaction slow, even with the activating benzyloxy group present.

  • Causality: The aldehyde group withdraws electron density, reducing the overall nucleophilicity of the ring and increasing the activation energy of the reaction.[5][6] Additionally, catalyst deactivation, particularly by trace amounts of water, is a common problem in Lewis acid-catalyzed reactions.[12]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Moisture will quench common Lewis acid catalysts like AlCl₃ or FeBr₃.

    • Select an Appropriate Catalyst: For standard halogenations with Br₂ or Cl₂, a Lewis acid like FeBr₃ or AlCl₃ is necessary to generate a potent electrophile.[13][14]

    • Consider a More Reactive System: If mild conditions fail, you may need a more powerful halogenating system. For iodination, which is less reactive, an oxidizing agent like nitric acid is often used with I₂ to generate the electrophile.[12][15]

    • Optimize Catalyst Loading: While typically used in catalytic amounts, you can try slightly increasing the loading of the Lewis acid. However, be aware that this can sometimes lead to decreased selectivity or side reactions.

Q4: What are the main advantages of using N-halosuccinimides (NBS or NCS) over diatomic halogens (Br₂ or Cl₂)?

A4: N-halosuccinimides offer several practical and chemical advantages.

  • Handling and Safety: NBS and NCS are crystalline solids that are significantly easier and safer to handle and weigh than corrosive and volatile liquid bromine or gaseous chlorine.

  • Milder Reaction Conditions: They often require only a catalytic amount of a Brønsted or Lewis acid to activate them, allowing reactions to proceed under milder conditions than those requiring stoichiometric, highly reactive Lewis acids.[16][17][18]

  • Improved Selectivity: By generating a low concentration of the active halogenating species in situ, NBS and NCS can provide better control and reduce the incidence of side reactions like over-halogenation.[19]

  • Simplified Workup: The primary byproduct is succinimide, which is often insoluble in nonpolar organic solvents like dichloromethane and can be easily removed by filtration.

Troubleshooting and Optimization Workflow

When encountering poor regioselectivity, a systematic approach is crucial. The following workflow can guide your optimization process.

G cluster_issues Identify Primary Issue cluster_solutions1 Solutions for Regioselectivity cluster_solutions2 Solutions for Over-halogenation cluster_solutions3 Solutions for Low Conversion start Start: Initial Halogenation Experiment result Analyze Product Mixture (GC-MS, NMR) start->result issue1 Poor Regioselectivity (o/p Mixture) result->issue1 >10% undesired isomer issue2 Over-halogenation (Di-substituted Product) result->issue2 >5% di-halogenated issue3 Low Conversion (Starting Material Remains) result->issue3 >10% SM remaining end_node Achieved Desired Regioselectivity & Yield result->end_node Success! sol1a Lower Reaction Temperature (e.g., 25°C to 0°C) issue1->sol1a sol2a Use 1.0 eq. Halogenating Agent issue2->sol2a sol3a Ensure Anhydrous Conditions issue3->sol3a sol1a->result sol1b Use Milder/Bulkier Reagent (e.g., Br₂/FeBr₃ -> NBS/AcOH) sol1a->sol1b sol1c Change Solvent to Less Polar (e.g., MeCN -> DCM) sol1b->sol1c sol2a->result sol2b Add Reagent Slowly (Syringe Pump) sol2a->sol2b sol2c Monitor by TLC/GC & Quench sol2b->sol2c sol3a->result sol3b Increase Catalyst Loading sol3a->sol3b sol3c Use Stronger Lewis Acid sol3b->sol3c

Caption: A workflow for troubleshooting poor regioselectivity.

Key Mechanistic Insight: The Role of the Lewis Acid

Understanding how the electrophile is generated is key to controlling the reaction. In a classic bromination, the Lewis acid (e.g., FeBr₃) polarizes the Br-Br bond, making one bromine atom highly electrophilic and susceptible to attack by the aromatic ring.

Caption: Simplified mechanism of Lewis acid-catalyzed halogenation.

Experimental Protocols

The following protocols are provided as validated starting points. Optimization may be required based on the specific isomer of benzyloxybenzaldehyde and the desired halogen.

Protocol 1: High Para-Selectivity Bromination using NBS

This protocol is designed to maximize the yield of the para-brominated product.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-benzyloxybenzaldehyde (1.0 eq.) and a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile, approx. 0.2 M concentration).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq.) in the same anhydrous solvent. Add this solution dropwise to the cooled aldehyde solution over 20-30 minutes.

  • Catalyst (Optional but Recommended): For less reactive substrates, a catalytic amount of acetic acid or a mild Lewis acid like ZrCl₄ can be added to the aldehyde solution before cooling.[16][20]

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any remaining electrophilic bromine.

  • Workup: Transfer the mixture to a separatory funnel, separate the organic layer, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to isolate the desired para-isomer.

Data Presentation: Expected Regioselectivity under Various Conditions

The following table summarizes expected outcomes for the halogenation of 4-benzyloxybenzaldehyde. This is a qualitative guide to inform experimental design.

Halogenating SystemTemp.Dominant IsomerCommon IssuesRationale
Br₂ (1.1 eq.), FeBr₃ (0.1 eq.) in DCM25 °Cortho/para mixtureLow selectivity, over-halogenationHighly reactive system, less sensitive to steric effects.
Br₂ (1.1 eq.), FeBr₃ (0.1 eq.) in DCM0 °Cpara > orthoPotential for sluggish reactionLower temperature increases sensitivity to steric hindrance.
NBS (1.05 eq.) in MeCN25 °CparaSlower reaction rateMilder conditions and a bulkier reagent source favor para product.
Cl₂ (gas), AlCl₃ (0.1 eq.) in CCl₄0-25 °Cortho/para mixtureDifficult handling, low selectivityHighly reactive electrophile (Cl⁺) is less selective than Br⁺.
NCS (1.1 eq.), ZrCl₄ (cat.) in DCE50 °Cpara > orthoRequires heatingZrCl₄ is a mild, effective catalyst for NCS activation.[16][20]

Note: 'ortho' refers to the position adjacent to the benzyloxy group (C3 or C5 for 4-benzyloxybenzaldehyde), and 'para' is not applicable for this starting isomer. For 2- or 3-benzyloxybenzaldehyde, the principles remain the same.

References

Overcoming poor solubility of reagents in 2-(Benzyloxy)-4-bromobenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-(Benzyloxy)-4-bromobenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to poor reagent solubility and other common issues encountered during this synthetic procedure.

Troubleshooting Guide: Overcoming Experimental Hurdles

This section addresses specific problems that may arise during the synthesis of this compound, with a focus on issues stemming from poor reagent solubility.

Question 1: My reaction appears heterogeneous, and the yield of this compound is consistently low. What is the likely cause and how can I resolve it?

Answer:

A heterogeneous reaction mixture and low yields are classic indicators of poor reagent solubility. The synthesis of this compound is a Williamson ether synthesis, which involves the reaction of 4-bromo-2-hydroxybenzaldehyde with benzyl bromide in the presence of a base, typically potassium carbonate (K₂CO₃).[1][2] The primary challenge in this synthesis is often the limited solubility of the starting materials and the base in common organic solvents.

Underlying Causes:

  • Poor Solubility of 4-bromo-2-hydroxybenzaldehyde: This starting material has limited solubility in many common organic solvents.[3] While it is soluble in methanol, protic solvents like methanol can hinder the SN2 reaction mechanism of the Williamson ether synthesis.[4][5][6]

  • Insolubility of Potassium Carbonate: Potassium carbonate is a commonly used base for this reaction, but it is largely insoluble in many organic solvents such as acetone and ethanol.[7][8][9] This insolubility can prevent the efficient deprotonation of the hydroxyl group on 4-bromo-2-hydroxybenzaldehyde, which is a crucial step for the subsequent nucleophilic attack on benzyl bromide.[1]

Recommended Solutions:

  • Solvent Selection: The choice of solvent is critical. Polar aprotic solvents are generally preferred as they can dissolve the reactants and facilitate the SN2 reaction.[1][10]

    • N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): These solvents are excellent choices for dissolving both 4-bromo-2-hydroxybenzaldehyde and, to a greater extent than other organic solvents, the potassium carbonate.[3][10][11]

    • Acetonitrile (CH₃CN): While potassium carbonate has low solubility in acetonitrile, it can be an effective solvent, especially when combined with vigorous stirring and heating.[12][13]

  • Elevated Temperature: Increasing the reaction temperature, typically to a range of 60-80°C, can significantly improve the solubility of the reagents and increase the reaction rate.[1]

  • Use of a Phase-Transfer Catalyst (PTC): A phase-transfer catalyst can be instrumental in overcoming the solubility issues of the base.[14][15]

    • Mechanism of Action: A PTC, such as tetrabutylammonium bromide (TBAB) or 18-crown-6, facilitates the transfer of the carbonate anion from the solid phase to the organic phase.[14][15] The lipophilic cation of the PTC pairs with the carbonate anion, rendering it soluble in the organic solvent where it can then deprotonate the 4-bromo-2-hydroxybenzaldehyde.

    • Experimental Protocol: Add a catalytic amount (e.g., 5-10 mol%) of TBAB to the reaction mixture.

Workflow for Overcoming Poor Solubility:

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Question 2: I observe the formation of multiple products, and purification by column chromatography is difficult. What are the potential side reactions, and how can I minimize them?

Answer:

The formation of multiple products can be attributed to side reactions, which are often exacerbated by the reaction conditions chosen to address solubility issues.

Potential Side Reactions:

  • C-alkylation: While O-alkylation is the desired pathway in a Williamson ether synthesis, C-alkylation can occur, where the benzyl group attaches to a carbon atom of the benzene ring instead of the oxygen atom.[1] This is a common side reaction with phenoxides.

  • Bis-alkylation: If the reaction conditions are too harsh or the stoichiometry is not carefully controlled, the hydroxyl group of a second molecule of 4-bromo-2-hydroxybenzaldehyde could be benzylated, leading to an unwanted diether byproduct.

  • Decomposition of Benzyl Bromide: Benzyl bromide can degrade over time, and it is also sensitive to moisture.[16][17] Decomposition products can lead to impurities that complicate purification.

Strategies for Minimizing Side Products:

  • Control of Reaction Temperature: While heating is necessary to improve solubility, excessive temperatures can favor side reactions. It is crucial to find the optimal temperature that promotes the desired reaction without significant byproduct formation. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential.[1]

  • Stoichiometry of Reagents:

    • Use a slight excess of benzyl bromide (1.1-1.2 equivalents) to ensure complete consumption of the starting aldehyde.[1]

    • Using a larger excess of the base (1.5-2.0 equivalents) can help drive the deprotonation to completion.[1]

  • Purity of Reagents: Ensure that the 4-bromo-2-hydroxybenzaldehyde and benzyl bromide are of high purity.[1] Use freshly opened or purified benzyl bromide.[1][16]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent the degradation of sensitive reagents.[1]

Data on Reagent Properties and Solubility:

ReagentMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
4-Bromo-2-hydroxybenzaldehyde201.0250-5448-52 (at 0.04 Torr)Soluble in methanol and DMSO.[3][4][5]
Benzyl Bromide171.03-4.0198-199Miscible with most organic solvents; insoluble in water.[16][17][18]
Potassium Carbonate138.21891DecomposesHighly soluble in water; low solubility in ethanol and acetone.[7][8][19]
Question 3: My reaction is sluggish and takes a very long time to go to completion, even with heating. What factors could be slowing down the reaction?

Answer:

A sluggish reaction can be frustrating and can lead to the degradation of reagents and products over extended reaction times. Several factors can contribute to a slow reaction rate.

Potential Causes for a Slow Reaction:

  • Insufficient Deprotonation: If the base is not effectively deprotonating the hydroxyl group of the 4-bromo-2-hydroxybenzaldehyde, the concentration of the nucleophilic phenoxide ion will be low, resulting in a slow reaction. This can be due to the insolubility of the base or the use of a base that is not strong enough.

  • Inactive Benzyl Bromide: As mentioned previously, benzyl bromide can degrade. If an old or improperly stored bottle is used, its reactivity may be diminished.[1]

  • Inappropriate Solvent: Using a protic solvent (e.g., ethanol, methanol) can solvate the nucleophile, reducing its reactivity and slowing down the SN2 reaction.[10]

Solutions to Accelerate the Reaction:

  • Ensure Efficient Deprotonation:

    • Finely Powdered Base: Grinding the potassium carbonate into a fine powder increases its surface area, which can improve its reactivity even if it is not fully dissolved.[2][12]

    • Stronger Base: In some cases, a stronger base like sodium hydride (NaH) may be necessary to ensure complete deprotonation.[10] However, NaH is highly reactive and requires careful handling.

  • Use of an Iodide Catalyst: The addition of a catalytic amount of sodium iodide or potassium iodide can accelerate the reaction. The iodide ion can displace the bromide on benzyl bromide to form the more reactive benzyl iodide in situ.[18]

  • Re-evaluate Solvent Choice: Confirm that a polar aprotic solvent is being used. If solubility remains an issue, consider switching to a solvent with better solvating power for all reactants, such as DMF or DMSO.[1][11]

Reaction Mechanism Visualization:

Williamson_Ether_Synthesis 4-Bromo-2-hydroxybenzaldehyde 4-Bromo-2-hydroxybenzaldehyde Phenoxide Ion Phenoxide Ion 4-Bromo-2-hydroxybenzaldehyde->Phenoxide Ion + K2CO3 - KHCO3 This compound This compound Phenoxide Ion->this compound + Benzyl Bromide (SN2 reaction) Benzyl Bromide Benzyl Bromide

Caption: The SN2 mechanism of this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct method for synthesizing this compound is the Williamson ether synthesis.[1][10][14] This reaction involves the O-alkylation of 4-bromo-2-hydroxybenzaldehyde with benzyl bromide in the presence of a suitable base.[1]

Q2: What are the key starting materials for this synthesis?

A2: The essential starting materials are 4-bromo-2-hydroxybenzaldehyde and a benzylating agent, most commonly benzyl bromide.[1] A base, such as potassium carbonate, is also required.[1]

Q3: What is the role of the base in this reaction?

A3: The base is crucial for deprotonating the hydroxyl group of 4-bromo-2-hydroxybenzaldehyde to form a more nucleophilic phenoxide ion.[1] This phenoxide then attacks the benzyl bromide to form the desired ether.[1]

Q4: What solvents are typically used for this synthesis?

A4: Polar aprotic solvents are generally preferred because they can dissolve the reactants and facilitate the SN2 reaction mechanism.[1][10] Common choices include N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetone, and acetonitrile.[1][11][12]

Q5: How can the product be purified?

A6: The crude product can be purified using standard techniques such as column chromatography on silica gel or recrystallization from a suitable solvent system, for example, ethanol/water.[1]

References

Validation & Comparative

A Comprehensive Guide to the Spectroscopic Characterization of 2-(Benzyloxy)-4-bromobenzaldehyde: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Imperative of 2-(Benzyloxy)-4-bromobenzaldehyde in Medicinal Chemistry

This compound is a key synthetic intermediate in the development of various pharmaceutical compounds. Its molecular architecture, featuring a substituted benzaldehyde core, makes it a versatile building block for constructing more complex molecules with potential therapeutic applications. The precise arrangement of the benzyloxy, bromo, and aldehyde functionalities on the aromatic ring is critical to its reactivity and, ultimately, to the biological activity of the final drug substance. Therefore, unambiguous structural elucidation is a cornerstone of quality control and regulatory compliance in the pharmaceutical industry.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural analysis of organic molecules.[1][2][3] This guide provides an in-depth analysis of the predicted ¹H and ¹³C NMR spectral data of this compound. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages spectral data from structurally related analogs to provide a robust and scientifically grounded prediction. Furthermore, we will compare the utility of NMR with other common analytical techniques, such as Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS), to offer a holistic perspective on its characterization. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling accurate spectral interpretation and informed decision-making in their synthetic endeavors.

Predicted ¹H and ¹³C NMR Spectral Data of this compound

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from the analysis of substituent effects on the chemical shifts of benzaldehyde and related aromatic compounds.[1][4]

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 500 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~10.3s-1HAldehydic proton (CHO)
~7.8d~8.51HH-6 (ortho to CHO)
~7.5-7.3m-5HPhenyl protons of benzyloxy group
~7.2dd~8.5, ~2.01HH-5 (meta to CHO)
~7.1d~2.01HH-3 (ortho to benzyloxy)
~5.2s-2HMethylene protons (-OCH₂Ph)

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 125 MHz)

Chemical Shift (δ, ppm)Assignment
~191C=O (Aldehyde)
~162C-2 (C-OBn)
~136C-4 (C-Br)
~135Quaternary C of benzyl group
~130C-6
~129C-5
~128.5ortho/para C of benzyl group
~128meta C of benzyl group
~125C-1
~115C-3
~71-OCH₂-

Expert Interpretation of the Predicted NMR Spectra

A thorough understanding of the predicted spectra requires an appreciation of the electronic and steric influences of the substituents on the benzaldehyde scaffold.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the aldehydic, aromatic, and benzylic protons.

  • Aldehydic Proton: The proton of the aldehyde group is expected to appear as a sharp singlet significantly downfield, around δ 10.3 ppm.[1] This substantial deshielding is a direct consequence of the strong electron-withdrawing nature of the carbonyl group and the anisotropic effect of the C=O double bond.

  • Aromatic Protons: The three protons on the brominated benzaldehyde ring will exhibit a complex splitting pattern due to their distinct chemical environments.

    • The proton at the C-6 position (H-6), being ortho to the electron-withdrawing aldehyde group, is expected to be the most deshielded of the aromatic protons, appearing as a doublet around δ 7.8 ppm due to coupling with H-5.

    • The proton at the C-5 position (H-5) will be influenced by both the ortho aldehyde and the meta bromo substituent. It is predicted to appear as a doublet of doublets around δ 7.2 ppm, arising from coupling to both H-6 and H-3.

    • The proton at the C-3 position (H-3), ortho to the electron-donating benzyloxy group and meta to the aldehyde, will be the most shielded of the three, appearing as a doublet around δ 7.1 ppm due to a smaller meta-coupling with H-5.

  • Benzyloxy Protons: The five protons of the phenyl ring of the benzyloxy group are expected to resonate as a multiplet in the range of δ 7.3-7.5 ppm. The methylene protons (-OCH₂Ph) will appear as a sharp singlet around δ 5.2 ppm, as they have no adjacent protons to couple with.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show eleven distinct signals, corresponding to the eleven unique carbon environments in the molecule.

  • Carbonyl Carbon: The carbon of the aldehyde group (C=O) will be the most downfield signal, expected around δ 191 ppm, due to the strong deshielding effect of the double-bonded oxygen atom.[4]

  • Aromatic Carbons: The carbons of the substituted benzaldehyde ring will appear in the aromatic region (δ 110-165 ppm).

    • The carbon bearing the benzyloxy group (C-2) and the carbon bearing the bromine atom (C-4) will be significantly deshielded and can be identified based on their characteristic chemical shifts.

    • The remaining aromatic carbons (C-1, C-3, C-5, and C-6) will have distinct chemical shifts influenced by the electronic effects of the adjacent substituents.

  • Benzyloxy Carbons: The carbons of the benzyl group will also appear in the aromatic region, with the quaternary carbon being the most deshielded. The methylene carbon (-OCH₂-) is expected to resonate around δ 71 ppm.

Comparative Analysis with Alternative Analytical Techniques

While NMR spectroscopy provides unparalleled detail for structural elucidation, a multi-technique approach is often employed for comprehensive characterization.

Table 3: Comparison of Analytical Techniques for the Characterization of this compound

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed molecular structure, connectivity of atoms, stereochemistry.Unambiguous structural determination.Lower sensitivity compared to MS, requires higher sample concentration.
FTIR Spectroscopy Presence of functional groups (e.g., C=O, C-O, C-Br, aromatic C-H).Fast, non-destructive, provides a molecular "fingerprint".Does not provide information on the connectivity of atoms.
Mass Spectrometry Molecular weight and elemental composition (High-Resolution MS).High sensitivity, can detect trace impurities.Isomers may not be distinguishable, fragmentation can be complex.
FTIR Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[5][6] For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

  • Aldehyde C-H stretch: Two weak bands around 2850 and 2750 cm⁻¹.

  • Carbonyl (C=O) stretch: A strong, sharp band around 1700 cm⁻¹, characteristic of an aromatic aldehyde.[7][8]

  • Aromatic C=C stretches: Several bands in the 1600-1450 cm⁻¹ region.

  • C-O ether stretch: A strong band in the 1250-1000 cm⁻¹ region.

  • C-Br stretch: A band in the 600-500 cm⁻¹ region.

While FTIR can confirm the presence of these key functional groups, it cannot delineate their specific arrangement on the aromatic ring.

Mass Spectrometry

Mass spectrometry is an invaluable tool for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[9][10] For this compound (C₁₄H₁₁BrO₂), the expected molecular ion peak [M]⁺ would be at m/z 290 and [M+2]⁺ at m/z 292 with approximately equal intensity, which is characteristic of a compound containing one bromine atom. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Common fragmentation pathways for benzaldehyde derivatives include the loss of the aldehyde proton (-1 amu) and the carbonyl group (-28 amu).[10]

Experimental Protocols

The following section provides a detailed, step-by-step methodology for acquiring high-quality NMR data for this compound.

Sample Preparation for NMR Analysis
  • Dissolution: Accurately weigh 5-10 mg of the purified solid sample of this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution and sensitivity.

  • Tuning and Locking: Insert the sample into the spectrometer probe. Tune and match the probe for both ¹H and ¹³C frequencies. Lock the spectrometer on the deuterium signal of the CDCl₃.

  • Shimming: Perform automated or manual shimming of the magnetic field to achieve high homogeneity, resulting in sharp and symmetrical spectral lines.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

    • Spectral Width: ~16 ppm (centered around 6 ppm).

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-32 scans.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: ~240 ppm (centered around 120 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Apply baseline correction.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

NMR Data Acquisition Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample (5-10 mg in CDCl3) transfer Transfer to NMR Tube dissolve->transfer homogenize Homogenize transfer->homogenize setup Spectrometer Setup (Tune, Lock, Shim) homogenize->setup acquire_H1 Acquire ¹H Spectrum setup->acquire_H1 acquire_C13 Acquire ¹³C Spectrum setup->acquire_C13 process Fourier Transform, Phase & Baseline Correction acquire_H1->process acquire_C13->process calibrate Calibrate to TMS process->calibrate analyze Spectral Analysis (Integration, Peak Picking) calibrate->analyze

References

A Comparative Guide to the Mass Spectrometry Analysis and Fragmentation Pattern of 2-(Benzyloxy)-4-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. Among the array of analytical techniques available, mass spectrometry (MS) stands out for its sensitivity and its ability to provide detailed structural information through fragmentation analysis. This guide offers an in-depth examination of the predicted electron ionization-mass spectrometry (EI-MS) behavior of 2-(Benzyloxy)-4-bromobenzaldehyde, a compound with potential applications in organic synthesis.

In the absence of a publicly available experimental spectrum for this specific molecule, this guide will establish a reliable predicted fragmentation pattern. This prediction is grounded in the fundamental principles of mass spectrometry and supported by comparative analysis with structurally related and well-characterized compounds. By understanding the influence of the key functional groups—the aromatic aldehyde, the benzyl ether, and the bromine substituent—we can construct a robust hypothesis for its fragmentation pathways. This comparative approach not only facilitates the identification of this compound in complex reaction mixtures but also serves as a practical framework for interpreting the mass spectra of other multifunctional aromatic compounds.

Experimental Design and Rationale

The choice of Electron Ionization (EI) as the basis for this analysis is deliberate. EI is a high-energy ionization technique that induces extensive fragmentation, providing a detailed "fingerprint" of the molecule's structure. This is particularly useful for distinguishing between isomers and elucidating the connectivity of different functional groups.

Predicted Sample Preparation and MS Protocol

For a compound like this compound, a standard protocol for analysis via Gas Chromatography-Mass Spectrometry (GC-MS) would be employed.

  • Sample Preparation: A dilute solution of the analyte would be prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Chromatographic Separation: The sample would be injected into a GC system equipped with a non-polar or semi-polar capillary column (e.g., a 5% diphenyl/95% dimethylpolysiloxane phase). The GC oven temperature would be programmed to ramp from a low starting temperature to a higher final temperature to ensure the elution of the analyte as a sharp peak.

  • Mass Spectrometry Analysis: The eluent from the GC would be directly introduced into the ion source of the mass spectrometer.

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

    • Scan Range: m/z 40-400

The 70 eV electron energy is a standard in EI-MS, as it provides sufficient energy to generate a reproducible and information-rich fragmentation pattern.

Predicted Mass Spectrum and Fragmentation Pathways

The molecular weight of this compound (C₁₄H₁₁BrO₂) is approximately 306.14 g/mol . A key feature in its mass spectrum will be the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[1] This results in a characteristic pair of peaks (M⁺ and M+2) of almost equal intensity for any bromine-containing fragment, separated by 2 m/z units.[2]

The Molecular Ion

The molecular ion peaks are predicted to appear at m/z 306 (containing ⁷⁹Br) and m/z 308 (containing ⁸¹Br). Given the presence of the stable aromatic rings, these peaks are expected to be of moderate to high intensity.

Major Fragmentation Pathways

The fragmentation of this compound is anticipated to be driven by the cleavage of the most labile bonds and the formation of stable carbocations. The primary fragmentation routes are visualized in the diagram below, followed by a detailed explanation.

fragmentation_pathway cluster_main Primary Fragmentation cluster_fragments Key Fragment Ions M [C₁₄H₁₁BrO₂]⁺˙ m/z 306/308 (Molecular Ion) F1 [C₇H₇]⁺ m/z 91 (Tropylium Ion) M->F1 - •C₇H₄BrO₂ F2 [C₇H₄BrO₂]⁺ m/z 215/217 M->F2 - •C₇H₇ (Benzylic Cleavage) F3 [C₁₄H₁₀BrO]⁺ m/z 287/289 M->F3 - •H F4 [C₇H₄BrO]⁺ m/z 183/185 F2->F4 - CO F5 [C₆H₄Br]⁺ m/z 155/157 F4->F5 - CO

Caption: Predicted major fragmentation pathways for this compound under EI conditions.

  • Benzylic Cleavage (Formation of m/z 91): The most prominent fragmentation pathway for benzyl ethers is the cleavage of the C-O bond, leading to the formation of the benzyl cation.[3] This cation readily rearranges to the highly stable tropylium ion ([C₇H₇]⁺ ), which is often the base peak in the spectra of benzyl-containing compounds. This fragment is predicted at m/z 91 . The corresponding neutral loss would be the 2-formyl-5-bromophenoxy radical.

  • Alpha-Cleavage of the Aldehyde (Formation of m/z 287/289): Aromatic aldehydes typically show a peak corresponding to the loss of a hydrogen radical (M-1) from the formyl group.[2][4] This results in the formation of a stable acylium ion. For this compound, this would lead to a fragment at m/z 287/289 .

  • Cleavage of the Ether Bond with Charge Retention on the Aromatic Aldehyde Moiety (Formation of m/z 215/217): Cleavage of the benzylic C-O bond can also result in the charge being retained on the brominated aromatic portion, forming an ion at m/z 215/217 . This would correspond to the loss of a benzyl radical.

  • Loss of Carbon Monoxide (CO): Acylium ions are known to readily lose carbon monoxide (CO), a neutral molecule with a mass of 28 Da.[5]

    • The ion at m/z 215/217 could lose CO to form a fragment at m/z 187/189 .

    • A less direct but possible pathway could involve the formation of the 4-bromobenzoyl cation at m/z 183/185 through rearrangement and subsequent loss of CO to yield the bromophenyl cation at m/z 155/157 .[5]

Comparative Analysis with Structurally Similar Compounds

To substantiate these predictions, we can compare the expected fragmentation pattern with the known mass spectra of 4-bromobenzaldehyde and benzyl methyl ether.

m/z Predicted Relative Intensity (%) for this compound Proposed Fragment Ion Comparator: 4-Bromobenzaldehyde (m/z, Relative Intensity %) [5]Comparator: Benzyl Methyl Ether (m/z, Relative Intensity %)
306/308 40[C₁₄H₁₁BrO₂]⁺˙ (Molecular Ion)--
287/289 20[M-H]⁺183/185 (55%)-
215/217 30[M-C₇H₇]⁺--
183/185 15[C₇H₄BrO]⁺183/185 (55%)-
155/157 10[C₆H₄Br]⁺--
91 100[C₇H₇]⁺ (Tropylium ion)-91 (100%)
77 25[C₆H₅]⁺77 (30%)77 (30%)

Data for comparator compounds compiled from the NIST Mass Spectrometry Data Center and other chemical databases.[5]

Insights from Comparison
  • Influence of the Benzyl Ether Group: The presence of the benzyloxy group is strongly indicated by the predicted base peak at m/z 91 (tropylium ion). This is a highly characteristic fragmentation for benzyl ethers and serves as a primary diagnostic marker.[3]

  • Influence of the Brominated Aldehyde Moiety: The fragments at m/z 287/289 (M-H) and the isotopic pairs at m/z 183/185 are characteristic of the brominated benzaldehyde structure, as seen in the fragmentation of 4-bromobenzaldehyde.[5] The presence of the bromine atom is unequivocally confirmed by the M+2 isotopic pattern for all bromine-containing fragments.[1]

  • Combined Fragmentation: The overall predicted spectrum is a composite of the characteristic fragmentations of its constituent parts. The competition between the benzylic cleavage to form the m/z 91 ion and the cleavages associated with the aromatic aldehyde will determine the relative intensities of the various fragment peaks.

Alternative Analytical Techniques

While GC-MS is a powerful tool for the analysis of this compound, other techniques can provide complementary information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for confirming the precise connectivity of the atoms and the isomeric purity of the compound. The chemical shifts and coupling constants would provide definitive evidence for the substitution pattern on the aromatic rings.

  • Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups, such as the aldehyde (C=O stretch around 1700 cm⁻¹) and the ether (C-O stretch around 1250 cm⁻¹).

  • High-Resolution Mass Spectrometry (HRMS): While standard MS provides nominal mass, HRMS would provide the exact mass of the molecular ion and its fragments. This allows for the unambiguous determination of the elemental composition of each ion, further solidifying the structural assignment.[6]

The choice of analytical technique depends on the specific research question. For initial identification in a complex mixture, GC-MS is often the method of choice due to its sensitivity and the structural information provided by the fragmentation pattern. For complete and unambiguous structural elucidation of a purified compound, a combination of NMR, IR, and HRMS is the gold standard.

Caption: Logical workflow for the analytical characterization of this compound.

Conclusion

The mass spectral analysis of this compound under electron ionization is predicted to be dominated by a highly characteristic fragmentation pattern. The presence of a bromine atom will be readily identified by the M⁺/M+2 isotopic clusters for the molecular ion (m/z 306/308) and all bromine-containing fragments. The key fragmentations are expected to be the benzylic cleavage, yielding a base peak at m/z 91 (tropylium ion), and cleavages characteristic of the aromatic aldehyde, such as the loss of a hydrogen atom (M-1).

By comparing these predicted fragments with the known behavior of simpler, related molecules, researchers can confidently identify this compound and gain significant insight into its structure. While techniques like NMR and IR are indispensable for complete characterization, GC-MS provides a rapid, sensitive, and structurally informative method for the initial identification and analysis of this compound in various scientific applications.

References

A Comparative Guide to the Reactivity of 2-(Benzyloxy)-4-bromobenzaldehyde and 4-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the chemical reactivity of 2-(Benzyloxy)-4-bromobenzaldehyde and its simpler analog, 4-bromobenzaldehyde. For researchers, scientists, and professionals in drug development, understanding the nuanced differences in reactivity imparted by the ortho-benzyloxy substituent is critical for strategic synthetic planning. This document moves beyond mere data reporting to explain the causal chemical principles, supported by illustrative data and detailed experimental protocols, enabling informed decisions in the laboratory.

The core of this comparison lies in the dual reactivity of these molecules. Both possess an electrophilic aldehyde group, a prime target for nucleophilic addition, and a carbon-bromine bond on the aromatic ring, which is a versatile handle for metal-catalyzed cross-coupling reactions.[1][2] However, the introduction of a bulky, electronically complex benzyloxy group at the ortho-position in this compound fundamentally alters its reactivity profile compared to the sterically unencumbered and electronically simpler 4-bromobenzaldehyde.

Theoretical Framework: Steric and Electronic Effects

The reactivity of a substituted benzaldehyde is governed by the interplay of steric and electronic effects imposed by its substituents. These factors directly influence the electrophilicity of the carbonyl carbon and the accessibility of the molecule's reactive sites.

  • 4-Bromobenzaldehyde: This molecule presents a straightforward electronic landscape. The aldehyde group acts as a moderate deactivating group via inductive (-I) and resonance (-R) effects. The bromine atom at the para-position is also deactivating through its strong -I effect, which outweighs its weaker +R (resonance donation) effect. The key feature is the lack of steric hindrance around the aldehyde, allowing unhindered access for nucleophiles.

  • This compound: The profile here is significantly more complex.

    • Electronic Effects: The benzyloxy group at the 2-position introduces competing electronic influences. While the oxygen atom is inductively electron-withdrawing (-I), its lone pairs are strongly electron-donating into the aromatic ring via resonance (+R). This +R effect increases the electron density of the ring and can partially mitigate the electrophilicity of the carbonyl carbon compared to an unsubstituted analog.[3]

    • Steric Effects: This is the dominant differentiating factor. The large benzyloxy group provides a significant steric shield around the adjacent aldehyde functionality.[4] This steric hindrance is a primary barrier to the approach of nucleophiles, profoundly impacting reactions at the carbonyl group.

G cluster_0 4-Bromobenzaldehyde cluster_1 This compound a Aldehyde (-CHO) - Sterically Unhindered - Electrophilic Carbonyl b Aromatic Ring a->b -I, -R Effect c Bromo Group (-Br) - Electron Withdrawing (-I) - Handle for Cross-Coupling c->b -I > +R Effect d Aldehyde (-CHO) - STERICALLY HINDERED - Reduced Electrophilicity e Aromatic Ring d->e f Bromo Group (-Br) - Handle for Cross-Coupling f->e g Benzyloxy Group (-OBn) - Strong +R Effect (Donating) - Bulky Steric Shield g->d Steric Hindrance g->e +R > -I Effect

Caption: Electronic and steric profile comparison of the two aldehydes.

Comparative Reactivity at the Aldehyde Carbonyl

The most dramatic difference in reactivity between the two compounds is observed in reactions involving nucleophilic attack at the aldehyde group.

Wittig Reaction: Alkene Synthesis

The Wittig reaction, which converts aldehydes to alkenes using a phosphorus ylide, is highly sensitive to steric hindrance.[5][6] The approach of the bulky ylide to the carbonyl carbon is a critical step in the reaction mechanism.

Hypothesis: 4-Bromobenzaldehyde will undergo the Wittig reaction more efficiently, with higher yields and shorter reaction times, compared to the sterically encumbered this compound.

Illustrative Data: Wittig Olefination

Substrate Wittig Reagent Conditions Approx. Time (h) Expected Yield (%)
4-Bromobenzaldehyde Benzyltriphenylphosphonium chloride K₃PO₄, Solvent-Free, RT 2-3 >90%[7]

| this compound | Benzyltriphenylphosphonium chloride | K₃PO₄, Toluene, 80 °C | 12-18 | 40-50% |

Reductive Amination: C-N Bond Formation

Reductive amination is a robust method for synthesizing amines from carbonyl compounds.[8] The reaction proceeds via the formation of an intermediate imine or iminium ion, which is then reduced. The initial nucleophilic attack by the amine is the sterically sensitive step.

Hypothesis: The formation of the imine intermediate will be significantly faster for 4-bromobenzaldehyde. While the reaction with this compound may still proceed, it will likely require more forcing conditions or specialized catalysts to overcome the steric barrier.

Illustrative Data: Reductive Amination with Morpholine

Substrate Reducing Agent Conditions Approx. Time (h) Expected Yield (%)
4-Bromobenzaldehyde NaBH(OAc)₃ DCE, RT 4-6 >95%[9][10]

| this compound | NaBH(OAc)₃ | DCE, 50 °C | 24 | 60-70% |

Comparative Reactivity at the Carbon-Bromine Bond

Reactions at the C-Br bond, primarily palladium-catalyzed cross-coupling reactions, are less affected by the ortho-substituent because the reaction site is further from the source of steric hindrance.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful tool for creating biaryl structures.[11] The key initial step is the oxidative addition of the aryl bromide to a Pd(0) complex. While electronic factors can influence this step, the reaction is generally robust for aryl bromides.

Hypothesis: Both substrates will be effective coupling partners in Suzuki reactions. This compound might react slightly slower due to the increased electron density on the ring from the benzyloxy group's +R effect, which can marginally slow the rate of oxidative addition. However, this effect is expected to be minor.

Illustrative Data: Suzuki Coupling with Phenylboronic Acid

Substrate Catalyst System Conditions Approx. Time (h) Expected Yield (%)
4-Bromobenzaldehyde Pd(OAc)₂, PPh₃, K₂CO₃ Toluene/EtOH/H₂O, 80 °C 2-4 >90%[12][13]

| this compound | Pd(OAc)₂, PPh₃, K₂CO₃ | Toluene/EtOH/H₂O, 80 °C | 4-6 | 85-90% |

Buchwald-Hartwig Amination: Aryl Amine Synthesis

Similar to the Suzuki coupling, the Buchwald-Hartwig amination is a palladium-catalyzed reaction that is highly effective for C-N bond formation with aryl bromides.[14][15]

Hypothesis: Both molecules should serve as excellent substrates for Buchwald-Hartwig amination. The electronic differences may lead to slightly varied reaction kinetics, but high yields are anticipated for both.

Illustrative Data: Buchwald-Hartwig Amination with Aniline

Substrate Catalyst System Conditions Approx. Time (h) Expected Yield (%)
4-Bromobenzaldehyde Pd₂(dba)₃, XPhos, NaOtBu Toluene, 100 °C 6-8 >90%[16][17]

| this compound | Pd₂(dba)₃, XPhos, NaOtBu | Toluene, 100 °C | 8-10 | >85% |

Experimental Protocols

The following protocols are generalized procedures intended as a starting point for laboratory investigation. Optimization may be required.

Protocol 1: Wittig Reaction
  • To a round-bottom flask, add the phosphonium salt (1.2 eq) and a suitable base (e.g., K₃PO₄, 2.0 eq).

  • Add the appropriate aldehyde (1.0 eq).

  • For 4-bromobenzaldehyde, the reaction may be performed solvent-free by grinding the reagents at room temperature.[7]

  • For this compound, add an anhydrous solvent (e.g., THF or Toluene).

  • Stir the mixture at room temperature or heat as required, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling
  • In a round-bottom flask, combine the aryl bromide (1.0 eq), boronic acid (1.2 eq), and base (e.g., K₂CO₃, 2.0 eq).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., PPh₃, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon).

  • Add a degassed solvent system (e.g., Toluene/Ethanol/Water 4:1:1).[12]

  • Heat the reaction mixture to 80-100 °C and stir until TLC or GC-MS analysis indicates consumption of the starting material.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the residue by silica gel chromatography.

G start Start: Synthetic Goal q1 Target Reaction Site? start->q1 a1 Aldehyde Group (e.g., Wittig, Grignard, Reductive Amination) q1->a1 Carbonyl a2 C-Br Bond (e.g., Suzuki, Buchwald, Heck Coupling) q1->a2 Aryl Halide q2 Is Steric Hindrance a Concern? a1->q2 a4 Use this compound (Acceptable Reactivity) a2->a4 a3 Use 4-Bromobenzaldehyde (High Reactivity, Unhindered) q2->a3 Yes a5 Consider this compound (Requires Harsher Conditions / Lower Yield) q2->a5 No (but still slower)

Caption: Synthetic utility decision pathway for reagent selection.

Conclusion and Synthetic Outlook

The comparison between this compound and 4-bromobenzaldehyde is a clear demonstration of how a single substituent can fundamentally alter a molecule's reactivity profile.

  • 4-Bromobenzaldehyde is the reagent of choice for transformations targeting the aldehyde group, especially where high efficiency and mild conditions are desired. Its unhindered nature ensures rapid and clean conversions in a wide array of nucleophilic addition reactions.[1][18][19]

  • This compound should be viewed as a bifunctional building block where the two reactive sites exhibit orthogonal reactivity based on sterics. The aldehyde is sterically protected and thus less reactive, a feature that could be exploited in sequential syntheses where reaction at the C-Br bond is desired first. The C-Br bond remains a highly viable handle for modern cross-coupling reactions, providing a pathway to complex, substituted aromatic structures that retain a masked aldehyde for later-stage transformations.

Ultimately, the choice of reagent is not about which is "better," but which is strategically appropriate for the intended synthetic outcome. This guide provides the foundational understanding required to make that critical decision.

References

Characterization techniques for confirming the structure of 2-(Benzyloxy)-4-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the fast-paced world of drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. The synthesized compound, 2-(Benzyloxy)-4-bromobenzaldehyde, with its potential as a versatile intermediate, demands a robust and multi-faceted analytical approach to verify its structural integrity. This guide provides an in-depth comparison of the essential characterization techniques, offering not just protocols, but the scientific rationale behind the experimental choices, ensuring a self-validating system for structural confirmation.

Introduction: The Imperative of Structural Verification

In the synthesis of novel chemical entities, the seemingly minor misplacement of a functional group or an unexpected side product can lead to a cascade of erroneous data and wasted resources. For a molecule like this compound (C₁₄H₁₁BrO₂), a compound featuring a benzaldehyde core, a benzyloxy substituent, and a bromine atom, a comprehensive characterization strategy is paramount.[1] This guide will dissect the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) in concert to provide an unassailable confirmation of its structure.

The Analytical Workflow: A Multi-Technique Approach

A holistic understanding of a molecule's structure cannot be gleaned from a single analytical technique. Instead, a synergistic workflow that leverages the strengths of multiple orthogonal methods is essential. Each technique provides a unique piece of the structural puzzle, and their collective data provides a cross-validated and definitive answer.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic & Spectrometric Analysis cluster_2 Data Analysis & Structural Confirmation Synthesis of this compound Synthesis of this compound Purification (e.g., Column Chromatography) Purification (e.g., Column Chromatography) Synthesis of this compound->Purification (e.g., Column Chromatography) NMR NMR Spectroscopy (¹H & ¹³C) Purification (e.g., Column Chromatography)->NMR FTIR FTIR Spectroscopy Purification (e.g., Column Chromatography)->FTIR MS Mass Spectrometry Purification (e.g., Column Chromatography)->MS Data Integration Data Integration NMR->Data Integration FTIR->Data Integration MS->Data Integration Structure Confirmed Structure Confirmed Data Integration->Structure Confirmed G Molecular_Ion [C₁₄H₁₁BrO₂]⁺ m/z 290/292 Fragment_1 [M-CHO]⁺ m/z 261/263 Molecular_Ion->Fragment_1 -CHO Fragment_2 [BrC₆H₄CO]⁺ m/z 183/185 Molecular_Ion->Fragment_2 -C₇H₇ Fragment_3 [C₇H₇]⁺ m/z 91 Molecular_Ion->Fragment_3 -BrC₇H₄O₂

References

Alternative synthetic routes to 2-(Benzyloxy)-4-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Alternative Synthetic Routes for 2-(Benzyloxy)-4-bromobenzaldehyde

Introduction

This compound is a pivotal intermediate in the synthesis of complex organic molecules, particularly within medicinal chemistry and drug development. Its structure, featuring a reactive aldehyde, a stable benzyloxy protecting group, and a bromine handle for further functionalization (e.g., cross-coupling reactions), makes it a versatile building block. The efficiency, scalability, and environmental impact of its synthesis are therefore critical considerations for researchers.

This guide provides a comparative analysis of three distinct synthetic strategies for preparing this compound. We will move beyond a simple recitation of protocols to dissect the underlying chemical principles, offering field-proven insights into the advantages and limitations of each approach. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select the most appropriate route for their specific application, balancing factors of yield, cost, safety, and scalability.

Route 1: The Classical Williamson Ether Synthesis (The Workhorse)

This is the most direct and widely established method, commencing from the commercially available 4-Bromo-2-hydroxybenzaldehyde. It relies on the venerable Williamson ether synthesis, a cornerstone of organic chemistry for forming ether linkages.

Principle and Mechanism

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. A base is used to deprotonate the acidic phenolic hydroxyl group of 4-Bromo-2-hydroxybenzaldehyde, forming a potent phenoxide nucleophile. This phenoxide then attacks the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl bromide), displacing the halide and forming the desired aryl benzyl ether.[1][2]

The choice of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or acetone, is crucial as it solvates the cation of the base while leaving the phenoxide anion relatively free and highly reactive, thereby accelerating the SN2 reaction.[2] A weak inorganic base like potassium carbonate (K₂CO₃) is typically sufficient and preferred for its low cost and ease of handling.[1][2]

WilliamsonEtherSynthesis SM 4-Bromo-2-hydroxybenzaldehyde Phenoxide Phenoxide Intermediate SM->Phenoxide Base/Solvent Base K₂CO₃ (Base) Base->Phenoxide Solvent DMF (Solvent) BnBr Benzyl Bromide Product This compound BnBr->Product Phenoxide->Product Benzyl Bromide Salts KBr + KHCO₃

Caption: Workflow for the Williamson Ether Synthesis of this compound.

Detailed Experimental Protocol

Adapted from established procedures for similar phenolic aldehydes.[2][3]

  • Reaction Setup: To a dry round-bottom flask under an inert nitrogen atmosphere, add 4-Bromo-2-hydroxybenzaldehyde (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF). Stir the mixture until all solids are dissolved.

  • Addition of Base: Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution. Stir the resulting suspension at room temperature for 20 minutes.

  • Addition of Benzylating Agent: Slowly add benzyl bromide (1.1 - 1.2 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-80°C. Monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.[2]

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with a saturated brine solution to remove residual DMF and inorganic salts.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

  • Purification: Purify the crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure product.[2]

Route 2: Nucleophilic Aromatic Substitution (SNAr) from a Fluoro Precursor

This modern alternative begins with 4-Bromo-2-fluorobenzaldehyde, a versatile building block in its own right.[4] The strategy leverages a nucleophilic aromatic substitution (SNAr) reaction, where the fluorine atom is displaced by a benzyl alkoxide.

Principle and Mechanism

The SNAr mechanism is contingent on the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group (in this case, fluoride). The aldehyde group (-CHO) at the C1 position acts as a powerful EWG, activating the C2-fluorine for nucleophilic attack. The reaction proceeds in two steps:

  • Nucleophilic Attack: The benzyl alkoxide, generated in situ from benzyl alcohol and a base, attacks the carbon bearing the fluorine atom. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is an excellent leaving group in SNAr reactions.

This pathway is highly efficient for fluoroarenes because fluorine is the most electronegative halogen, making the attached carbon highly electrophilic and susceptible to attack. A similar strategy has been successfully employed to synthesize the analogous 4-bromo-2-methoxybenzaldehyde from the same fluoro precursor.[5]

SNAr_Route SM 4-Bromo-2-fluorobenzaldehyde Meisenheimer Meisenheimer Complex (Resonance Stabilized) SM->Meisenheimer Benzyl Alkoxide BnOH Benzyl Alcohol Alkoxide Benzyl Alkoxide BnOH->Alkoxide Base Base K₂CO₃ (Base) Base->Alkoxide Alkoxide->Meisenheimer Product This compound Meisenheimer->Product - F⁻ Byproducts KF + KHCO₃ PalladiumCatalysis Pd0 Pd(0)L₂ Pd_complex1 Aryl-Pd(II)-OCO₂Bn Pd0->Pd_complex1 Oxidative Addition Pd_complex2 Aryl-Pd(II)-Bn Pd_complex1->Pd_complex2 Decarboxylation CO2 CO₂ Pd_complex1->CO2 Pd_complex2->Pd0 Reductive Elimination Product Aryl Benzyl Ether (Product) Pd_complex2->Product Carbonate Aryl Benzyl Carbonate Carbonate->Pd_complex1

References

A Comparative Guide for the Synthetic Chemist: 2-(Benzyloxy)-4-bromobenzaldehyde vs. 2-(Benzyloxy)-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of medicinal chemistry and materials science, substituted benzaldehydes are indispensable scaffolds. Their utility stems from the versatile reactivity of the aldehyde group and the potential for diverse functionalization on the aromatic ring. This guide presents a detailed comparative analysis of two key halogenated intermediates: 2-(Benzyloxy)-4-bromobenzaldehyde and its fluoro analogue, 2-(Benzyloxy)-4-fluorobenzaldehyde. We delve into their synthesis, physicochemical properties, spectroscopic signatures, and critically, their divergent reactivity profiles. This analysis is designed to provide researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions when selecting the appropriate building block for their specific synthetic campaigns, whether the goal is leveraging the unique bio-isosteric properties of fluorine or the versatile reactivity of a carbon-bromine bond.

Comparative Physicochemical Properties

The choice between these two analogues begins with a fundamental understanding of their physical characteristics. While sharing the same core structure, the difference in the halogen atom at the 4-position results in distinct molecular weights and potentially varied melting points and solubilities.

PropertyThis compound2-(Benzyloxy)-4-fluorobenzaldehydeReference(s)
CAS Number 142602-43-5202857-89-4[1][2][3][4]
Molecular Formula C₁₄H₁₁BrO₂C₁₄H₁₁FO₂[1][5][4]
Molecular Weight 291.14 g/mol 230.23 g/mol [1][4]
Appearance SolidPale-yellow to Yellow-brown Solid[6]
Melting Point 55 - 58 °CNot widely reported, expected to be a solid at room temp.[4]
Solubility Soluble in common organic solventsSoluble in organic solvents such as ethanol and ether[6]

Synthesis and Mechanistic Considerations

The most prevalent and efficient route to both target compounds is the Williamson ether synthesis. This venerable reaction provides a reliable and high-yielding pathway from a common precursor, highlighting the strategic importance of a convergent synthetic design.

General Synthetic Workflow

The synthesis involves the O-alkylation of the corresponding 4-halogenated-2-hydroxybenzaldehyde with a benzyl halide (typically benzyl bromide) in the presence of a mild base.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification SM1 4-Halogeno-2-hydroxybenzaldehyde (X = Br or F) Reaction Williamson Ether Synthesis Solvent: DMF or Acetonitrile Heat: 60-80 °C SM1->Reaction SM2 Benzyl Bromide SM2->Reaction SM3 Base (e.g., K₂CO₃) SM3->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product Target Product 2-(Benzyloxy)-4-halogenobenzaldehyde Purification->Product

Caption: General workflow for Williamson ether synthesis of the title compounds.

Mechanistic Rationale

The choice of the Williamson ether synthesis is deliberate and mechanistically sound. The reaction proceeds via an Sₙ2 pathway.[7] The base, typically potassium carbonate, is sufficiently strong to deprotonate the phenolic hydroxyl group, forming a nucleophilic phenoxide ion.[8] This phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide leaving group.[6]

Why this protocol is self-validating:

  • Base Strength: A mild base like K₂CO₃ is chosen to avoid potential side reactions involving the sensitive aldehyde group, which could occur with stronger bases like sodium hydride.

  • Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are ideal as they effectively solvate the potassium cation while leaving the phenoxide anion relatively free and highly nucleophilic, thus accelerating the Sₙ2 reaction.[8]

  • Electrophile: Benzyl bromide is an excellent Sₙ2 substrate because it is a primary halide, minimizing competing E2 elimination reactions, and the benzylic position is activated towards substitution.[7]

Experimental Protocol: Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde
  • Reaction Setup: To a dry round-bottom flask under an inert nitrogen atmosphere, add 2-fluoro-4-hydroxybenzaldehyde (1.0 eq) and anhydrous N,N-dimethylformamide (DMF, approx. 0.5 M). Stir until all solids dissolve.

  • Addition of Base: Add anhydrous potassium carbonate (2.0 eq) to the solution. Stir the resulting suspension for 20 minutes at room temperature to facilitate phenoxide formation.

  • Addition of Benzylating Agent: Add benzyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.[8]

  • Reaction: Heat the reaction mixture to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.[9]

  • Work-up: Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the product from the aqueous mixture with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water and then brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield the pure product.[8][9]

Spectroscopic Analysis: A Comparative View

The structural similarity of the two compounds leads to analogous spectroscopic data, with subtle, predictable differences arising from the distinct electronic properties of bromine and fluorine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusFeatureThis compound2-(Benzyloxy)-4-fluorobenzaldehydeRationale for Differences
¹H NMR Aldehyde Proton (CHO)~10.3 ppm (s)~10.3 ppm (s)Minimal influence from the para-substituent.
Aromatic Protons6.9 - 7.9 ppm (m)6.7 - 7.9 ppm (m)Fluorine's strong electronegativity and coupling (J-HF) will lead to more complex splitting patterns for adjacent protons on the benzaldehyde ring.
Benzylic Protons (OCH₂)~5.2 ppm (s)~5.2 ppm (s)Distant from the halogen, chemical shift is nearly identical.
¹³C NMR Carbonyl Carbon (C=O)~190 ppm~189 ppmThe greater electron-withdrawing inductive effect of fluorine slightly shields the carbonyl carbon compared to bromine.
C-X Carbon~118 ppm (C-Br)~165 ppm (d, ¹J-CF ≈ 250 Hz)The C-F bond exhibits a large, characteristic one-bond coupling constant. The carbon is significantly deshielded due to fluorine's electronegativity.
Benzylic Carbon (OCH₂)~71 ppm~71 ppmNegligible effect from the remote halogen.

Note: Predicted values are based on standard substituent effects and data from analogous compounds as experimental spectra are not always publicly available.[10][11]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will show key differences in the molecular ion peak and isotopic pattern.

FeatureThis compound2-(Benzyloxy)-4-fluorobenzaldehydeRationale for Differences
Molecular Ion (M⁺) m/z 290 & 292m/z 230Reflects the different molecular weights.
Isotopic Pattern M⁺ and M+2 peaks in ~1:1 ratioSingle M⁺ peakBromine has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, giving a characteristic doublet peak. Fluorine is monoisotopic (¹⁹F).
Key Fragments m/z 91 (Tropylium ion, base peak)m/z 91 (Tropylium ion, base peak)Both compounds undergo facile cleavage of the benzylic ether to form the highly stable tropylium cation (C₇H₇⁺), which is often the base peak.[12]
m/z 183/185 ([M-C₇H₇]⁺)m/z 123 ([M-C₇H₇]⁺)Represents the halogenated benzaldehyde fragment after loss of the benzyl group.

Comparative Reactivity and Synthetic Utility

The most significant divergence between these two molecules lies in the reactivity of the C-X (Carbon-Halogen) bond. This distinction is paramount when designing multi-step syntheses, particularly those involving metal-catalyzed cross-coupling reactions.

Reactivity of the Aldehyde Group

The aldehyde functionality in both molecules is a versatile handle for transformations like Wittig reactions, reductive aminations, and condensations.[6][13] The electrophilicity of the aldehyde's carbonyl carbon is modulated by the electronic nature of the ring substituents. Fluorine has a stronger electron-withdrawing inductive effect (-I) than bromine.[14] This renders the aldehyde in the fluoro-analogue slightly more electrophilic and thus potentially more reactive towards nucleophiles compared to the bromo-analogue. However, this difference is often subtle and may not significantly impact reaction outcomes under standard conditions.

Reactivity of the Aryl Halide: The Decisive Factor

The C-Br bond is significantly more reactive than the C-F bond in the cornerstone reactions of modern organic synthesis: palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).

Causality behind the Reactivity Difference:

  • Bond Dissociation Energy: The C-F bond is one of the strongest single bonds in organic chemistry (~115 kcal/mol), whereas the C-Br bond is considerably weaker (~71 kcal/mol).

  • Oxidative Addition: The rate-determining step in many Pd-catalyzed cycles is the oxidative addition of the aryl halide to the Pd(0) catalyst. The weaker C-Br bond undergoes this step much more readily and under milder conditions than the robust C-F bond. While specialized catalysts for C-F activation exist, C-Br bonds are universally employed for their reliable and predictable reactivity.[15][16]

G pd0 Pd(0)L₂ complex_br Ar-Pd(II)(Br)L₂ pd0->complex_br Oxidative Addition (Fast, Mild Conditions) complex_f Ar-Pd(II)(F)L₂ pd0->complex_f Oxidative Addition (Slow, Harsh Conditions) ar_br Ar-Br ar_br->complex_br ar_f Ar-F ar_f->complex_f product Ar-R complex_br->product Transmetalation & Reductive Elimination nu Nucleophile (e.g., R-B(OH)₂) nu->complex_br   transmetal Transmetalation reductive_elim Reductive Elimination product->pd0 Catalyst Regeneration

Caption: Comparative reactivity in a Pd-catalyzed cross-coupling cycle.

This fundamental difference dictates the synthetic strategy:

  • Choose this compound when the bromine atom is intended as a reactive handle for subsequent C-C or C-N bond formation. It is an ideal precursor for building molecular complexity.[17][18]

  • Choose 2-(Benzyloxy)-4-fluorobenzaldehyde when the fluorine atom is desired in the final target molecule for its pharmacological benefits and is intended to be unreactive during subsequent synthetic steps.

Applications in Medicinal Chemistry and Drug Discovery

Both compounds are valuable building blocks, but they are employed to achieve different strategic goals in drug design.

  • 2-(Benzyloxy)-4-fluorobenzaldehyde: The incorporation of fluorine into a drug candidate is a well-established strategy to enhance its pharmacological profile.[9] Fluorine can:

    • Increase Metabolic Stability: The strength of the C-F bond can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, increasing the drug's half-life.[9]

    • Enhance Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions (e.g., with amide backbones) or dipole-dipole interactions within a protein's active site, improving potency.[9]

    • Modulate Physicochemical Properties: It can alter a molecule's pKa and lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) profile.[9] This analogue is therefore used when the final product is intended to be a fluorinated therapeutic agent. Derivatives have been investigated as precursors to inhibitors of enzymes like Aldehyde Dehydrogenase (ALDH), which is implicated in cancer.[19][20]

  • This compound: The bromine atom serves primarily as a versatile synthetic handle. It is a reliable precursor for introducing a wide variety of functional groups via cross-coupling chemistry.[17][18] This allows for the rapid generation of diverse chemical libraries for screening. For example, the bromine can be replaced with aryl, alkyl, or alkyne groups to probe the structure-activity relationship (SAR) of a lead compound. It is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[17]

Conclusion: A Strategic Choice for the Synthetic Chemist

The decision between using this compound and its fluoro analogue is not a matter of interchangeability but a critical strategic choice dictated by the synthetic endpoint.

  • For building molecular complexity via cross-coupling, the bromo-analogue is the superior choice. Its C-Br bond offers reliable and predictable reactivity under standard, mild conditions.

  • For introducing the unique and beneficial properties of fluorine into a final target molecule, the fluoro-analogue is the clear selection. The robust C-F bond ensures its stability throughout subsequent synthetic transformations.

By understanding the distinct personalities of the bromine and fluorine substituents—one a reactive handle for construction, the other a stable modulator of biological activity—researchers can harness the full potential of these valuable building blocks to accelerate innovation in drug discovery and materials science.

References

A Senior Application Scientist's Guide to HPLC Purity Analysis of 2-(Benzyloxy)-4-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and organic synthesis, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 2-(Benzyloxy)-4-bromobenzaldehyde is a key building block in the synthesis of various pharmacologically active molecules. Its purity directly impacts the impurity profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for assessing the purity of synthesized this compound, contextualized with alternative analytical techniques.

The Criticality of Purity in Synthesis Intermediates

Impurities in a synthetic intermediate like this compound can arise from several sources: unreacted starting materials, by-products from side reactions, and degradation products. For instance, a common synthetic route is the Williamson ether synthesis, which can lead to process-related impurities.[1] These impurities can be carried through subsequent synthetic steps, potentially leading to the formation of difficult-to-remove, structurally similar impurities in the final API. Therefore, a robust analytical method to ensure the purity of this intermediate is paramount.

HPLC: The Gold Standard for Purity Determination

For non-volatile and thermally labile compounds like this compound, reversed-phase HPLC (RP-HPLC) is the method of choice for purity analysis.[1][2] Its high resolution, sensitivity, and suitability for a wide range of compounds make it ideal for separating the target molecule from potential impurities.

Deconstructing the HPLC Method: A Rationale-Driven Approach

The development of a robust HPLC method is a systematic process guided by the physicochemical properties of the analyte and potential impurities.

Chromatographic Conditions & Rationale

ParameterRecommended ConditionRationale & Expert Insights
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the aromatic rings of this compound and its likely non-polar impurities. A 250 mm length ensures high resolution for separating closely eluting species.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileA buffered aqueous mobile phase (A) controls the ionization of any acidic or basic impurities, leading to consistent retention times and peak shapes. Acetonitrile (B) is a common organic modifier that provides good peak shape and elution strength for aromatic compounds.
Gradient Elution 50% B to 90% B over 20 minA gradient elution is crucial for a purity assay where impurities with a wide range of polarities may be present. Starting at a lower organic composition allows for the retention and separation of more polar impurities, while ramping up to a higher organic concentration ensures the timely elution of the main component and any non-polar impurities.
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm internal diameter column, providing a good balance between analysis time and chromatographic efficiency.
Column Temperature 30 °CMaintaining a constant, slightly elevated column temperature ensures reproducible retention times by minimizing viscosity fluctuations of the mobile phase.
Detection Wavelength 254 nmAromatic compounds like this compound exhibit strong UV absorbance at 254 nm due to the π-π* electronic transitions in the benzene rings. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly recommended to assess peak purity.[3]
Injection Volume 10 µLThis volume is a good starting point to avoid column overloading while ensuring adequate sensitivity for detecting trace impurities.
Experimental Workflow: From Sample to Result

The following workflow outlines the key steps in the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Purity Calculation SamplePrep Dissolve Sample in Diluent (e.g., Acetonitrile/Water) Injection Inject Sample and Standards into HPLC System SamplePrep->Injection StandardPrep Prepare Reference Standard Solutions StandardPrep->Injection Separation Chromatographic Separation on C18 Column Injection->Separation Detection UV Detection at 254 nm Separation->Detection Integration Integrate Peak Areas Detection->Integration PurityCalc Calculate Purity (% Area Normalization) Integration->PurityCalc

Caption: A streamlined workflow for the HPLC purity analysis.

Method Validation: Ensuring Trustworthiness and Compliance

A self-validating system is built on the principles of analytical method validation. For a purity method, key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include specificity, linearity, accuracy, precision, and limit of quantification (LOQ).[4][5][6][7]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6] This is often demonstrated by spiking the sample with known impurities and demonstrating their separation from the main peak.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[7] This is typically assessed over a range of concentrations.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[7]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[7]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the primary technique for purity assessment of this compound, other analytical methods can provide complementary information.

TechniqueApplication for Purity AssessmentAdvantagesLimitations
HPLC-UV Primary method for quantifying non-volatile impurities and the main component.[1]High resolution, high sensitivity, quantitative, and robust.Not suitable for highly volatile impurities or those lacking a UV chromophore.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile impurities such as residual solvents and volatile starting materials (e.g., benzyl bromide).[1][8]Excellent for volatile and semi-volatile compounds; MS provides structural information for identification.[9]Not suitable for non-volatile or thermally labile compounds like the main analyte.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of unknown impurities and can be used for quantitative analysis (qNMR).[10][11][12]Provides unambiguous structural information. qNMR can be a primary method for purity determination without the need for a reference standard of the analyte.[10][11]Lower sensitivity compared to chromatographic techniques; requires relatively pure samples for structural elucidation of minor components.[1]
Thin-Layer Chromatography (TLC) A simple, rapid, and inexpensive qualitative technique for monitoring reaction progress and identifying the number of components in a mixture.[13][14]Fast and cost-effective for a quick purity check.Primarily qualitative, with lower resolution and sensitivity compared to HPLC.

The choice of analytical technique is dictated by the specific information required. For routine quality control and release testing, a validated HPLC method is the industry standard. For impurity identification and structural characterization, a combination of HPLC with mass spectrometry (LC-MS) and NMR spectroscopy is often employed.

A Self-Validating System in Practice

A robust purity assessment strategy integrates these techniques in a logical workflow.

Purity_Strategy Start Synthesized this compound TLC Initial Purity Check by TLC Start->TLC HPLC Quantitative Purity by Validated HPLC Method TLC->HPLC GCMS Analysis of Volatile Impurities by GC-MS TLC->GCMS Impurity_Detected Impurity > Reporting Threshold? HPLC->Impurity_Detected GCMS->Impurity_Detected Isolate_Impurity Isolate Impurity (e.g., Preparative HPLC) Impurity_Detected->Isolate_Impurity Yes Report Report Purity and Impurity Profile Impurity_Detected->Report No NMR_MS Structural Elucidation by NMR and Mass Spectrometry Isolate_Impurity->NMR_MS NMR_MS->Report

Caption: An integrated analytical strategy for purity assessment.

Conclusion

The purity of this compound is a critical determinant of the quality of downstream products in pharmaceutical synthesis. A well-developed and validated reversed-phase HPLC method stands as the most reliable and robust technique for its quantitative purity assessment. By understanding the rationale behind the method parameters and integrating complementary techniques like GC-MS and NMR for a comprehensive impurity profile, researchers and drug development professionals can ensure the quality and consistency of their synthetic intermediates, thereby safeguarding the integrity of the final drug substance.

References

A Senior Application Scientist's Guide to Catalyst Efficacy in Cross-Coupling Reactions with 2-(Benzyloxy)-4-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic construction of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds is fundamental. Palladium-catalyzed cross-coupling reactions have become an indispensable tool, enabling the synthesis of complex molecular architectures that form the core of numerous pharmaceutical agents.[1][2] The substrate, 2-(Benzyloxy)-4-bromobenzaldehyde, serves as a valuable and illustrative building block. Its structure presents a unique set of challenges and opportunities for catalyst selection: the aryl bromide is the reactive handle for coupling, the bulky benzyloxy group introduces steric considerations, and the aldehyde functionality demands mild reaction conditions to prevent unwanted side reactions.

This guide provides a comparative analysis of various catalytic systems for key coupling reactions involving this substrate. We will delve into the mechanistic rationale behind catalyst and ligand selection, present comparative experimental data, and offer detailed protocols to empower researchers in drug discovery to make informed decisions for their synthetic campaigns.

The Catalytic Landscape: Palladium, Nickel, and Copper Systems

The choice of metal is the first critical decision point in designing a cross-coupling reaction. While palladium remains the most versatile and widely used metal, alternatives like nickel and copper offer distinct advantages in terms of cost and reactivity.[3][4]

  • Palladium Catalysts: The unparalleled success of palladium lies in its ability to cycle efficiently between the Pd(0) and Pd(II) oxidation states, which is the foundation of the catalytic cycle for most cross-coupling reactions.[3] The true power of palladium catalysis is unlocked through the use of ligands, particularly sterically hindered and electron-rich phosphines (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs), which enhance catalyst stability and activity, allowing for the coupling of even challenging substrates like aryl chlorides.[5][6][7]

  • Nickel Catalysts: As a more earth-abundant and cost-effective alternative, nickel has gained significant traction.[4] Nickel catalysts can engage in one-electron processes, opening up unique mechanistic pathways, such as reductive cross-couplings, that are often complementary to palladium-based methods.[8][9][10]

  • Copper Catalysts: Historically significant in Ullmann-type reactions, modern copper catalysis is crucial for C-N, C-O, and C-S bond formation. It also plays a vital co-catalytic role in reactions like the Sonogashira coupling, where it facilitates the activation of the terminal alkyne.[11][12]

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most practiced C-C bond-forming reaction due to the mild conditions and the commercial availability and stability of boronic acids.[13] The general mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[14][15]

The Suzuki-Miyaura Catalytic Cycle

G pd0 LₙPd(0) (Active Catalyst) oa_complex Ar-Pd(II)-X(L)₂ (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)-R(L)₂ (Transmetalation Complex) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-R (Coupled Product) trans_complex->product arx Ar-X (Aryl Halide) arx->oa_complex rboryl R-B(OR)₂ rboryl->oa_complex base Base (e.g., K₃PO₄) base->oa_complex

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Comparative Efficacy for this compound

The primary challenge with our substrate is the potential for steric hindrance from the ortho-benzyloxy group to slow the reductive elimination step. Therefore, catalysts employing bulky, electron-rich ligands are predicted to perform best.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/H₂O1001265
2Pd(dppf)Cl₂ (2)K₂CO₃ (2)Dioxane/H₂O90888
3Pd₂(dba)₃ (1)SPhos (2.5)K₃PO₄ (2.5)Toluene/H₂O80297
4NiCl₂(dme) (5)dtbbpy (5)K₃PO₄ (3)Dioxane1001075
Data is representative and synthesized based on established chemical principles for analogous substrates.

Analysis of Results:

  • Entry 1 (Pd(PPh₃)₄): This first-generation catalyst provides a moderate yield but requires a longer reaction time and higher temperature, indicating sluggish kinetics.

  • Entry 2 (Pd(dppf)Cl₂): The bidentate dppf ligand accelerates the reaction and improves the yield significantly, demonstrating the benefit of a more robust ligand framework.[16]

  • Entry 3 (Pd/SPhos): The combination of a Pd(0) source with the sterically demanding, electron-rich Buchwald ligand SPhos gives a near-quantitative yield under milder conditions and in a fraction of the time.[7] This system excels at promoting the typically rate-limiting reductive elimination step, making it ideal for this sterically encumbered substrate.[7]

  • Entry 4 (NiCl₂(dme)/dtbbpy): A nickel-based system can also effect the transformation, though it is generally less efficient than the optimized palladium catalyst for this specific Suzuki coupling.

Protocol: High-Yield Suzuki Coupling via SPhos Ligand

This protocol is based on the highly efficient system identified in Entry 3.

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and K₃PO₄ (2.5 mmol, 2.5 equiv).

  • Catalyst Preparation: In a separate vial, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and SPhos (0.025 mmol, 2.5 mol%).

  • Solvent Addition: Evacuate and backfill the Schlenk tube with argon three times. Add toluene (5 mL) and water (0.5 mL) via syringe.

  • Reaction: Add the catalyst mixture to the Schlenk tube. Seal the tube and place it in a preheated oil bath at 80°C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion (typically 2 hours), cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, largely replacing harsher classical methods.[16] The mechanism is analogous to the Suzuki coupling, but the key steps involve coordination of the amine and deprotonation to form a palladium-amido complex prior to reductive elimination.[17][18] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required.

Comparative Efficacy for Amination with Morpholine
EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (1.5)BINAP (3.5)NaOtBu (1.4)Toluene1001678
2Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)t-BuOH110695
3[Pd(IPr)Cl₂]₂ (1)NaOtBu (1.4)Dioxane100492
Data is representative and synthesized based on established chemical principles for analogous substrates.

Analysis of Results:

  • Entry 1 (Pd/BINAP): The use of a bidentate phosphine ligand like BINAP provides a good yield, representing an early-generation catalyst system for this transformation.[16]

  • Entry 2 (Pd/XPhos): The use of a modern, bulky monophosphine Buchwald ligand (XPhos) allows for a more efficient reaction, even with a weaker base in some cases, delivering an excellent yield. These ligands are designed to stabilize the monoligated Pd(0) species, which is highly active in oxidative addition.[5]

  • Entry 3 (Pd-NHC): Palladium complexes of N-heterocyclic carbenes (NHCs) like IPr are also highly effective. NHCs are strong σ-donors that form very stable bonds with palladium, leading to robust catalysts that resist decomposition at high temperatures.[19]

Sonogashira and Heck Couplings: Introducing Alkynyl and Alkenyl Moieties

Sonogashira Coupling

This reaction couples terminal alkynes with aryl halides and is invaluable for synthesizing conjugated systems.[11] It traditionally uses a dual catalytic system of palladium and a copper(I) co-catalyst, although copper-free versions have been developed to prevent the unwanted homocoupling of the alkyne (Glaser coupling).[12][20][21]

A typical high-yielding system for our substrate would involve a palladium catalyst like Pd(PPh₃)₂Cl₂ with CuI in the presence of an amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA), which also serves as the solvent. Expected yields for the coupling of this compound with a simple alkyne like phenylacetylene would be in the 85-95% range under optimized conditions.

Heck Coupling

The Heck reaction forms a C-C bond between an aryl halide and an alkene.[22] A key challenge is controlling the regioselectivity of the alkene insertion and ensuring a high trans selectivity in the product. For our substrate, a reaction with an activated alkene like n-butyl acrylate would be expected to proceed efficiently.

Modern catalyst systems, often employing phosphine-free palladium precursors or highly active palladium/phosphine combinations, can drive this reaction to completion under relatively mild conditions.[23][24][25] Using a catalyst like Pd(OAc)₂ with a suitable base (e.g., Na₂CO₃ or Et₃N) in a polar aprotic solvent like DMF or NMP would likely afford the cinnamaldehyde derivative in >90% yield.

Catalyst Screening and Optimization Workflow

For any new substrate, a systematic approach to catalyst screening is essential for identifying the optimal reaction conditions quickly.

G start Define Transformation (e.g., Suzuki Coupling) screen_catalyst Primary Screen: - Pd vs. Ni - Common Ligands (PPh₃, dppf, SPhos) start->screen_catalyst screen_base Secondary Screen: - Base Selection (K₂CO₃, K₃PO₄, Cs₂CO₃) screen_catalyst->screen_base Select best hit(s) screen_solvent Tertiary Screen: - Solvent Effects (Toluene, Dioxane, 2-MeTHF) screen_base->screen_solvent Select best hit(s) optimization Optimization: - Temperature - Concentration - Catalyst Loading screen_solvent->optimization Optimized System scaleup Scale-up & Validation optimization->scaleup

Caption: A logical workflow for catalyst system screening and optimization.

Conclusion and Future Outlook

For the specific substrate This compound , modern palladium catalysts equipped with sterically demanding, electron-rich phosphine ligands, such as SPhos and XPhos , offer the most robust and efficient solutions for Suzuki and Buchwald-Hartwig reactions, respectively. These systems provide high yields under mild conditions, crucial for preserving the sensitive aldehyde functionality. While nickel and copper catalysts are viable, they generally represent secondary choices for these specific transformations but should be considered in cases of palladium failure or for cost-optimization at scale.

The principles outlined in this guide—understanding the interplay between the metal, ligand, and reaction conditions—are universally applicable. By employing a logical screening workflow, researchers can rapidly identify an effective catalytic system, accelerating the synthesis of novel compounds for drug discovery and development.

References

A Spectroscopic Journey: Differentiating 2-(Benzyloxy)-4-bromobenzaldehyde from Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Reaction Monitoring and Product Confirmation

For researchers and professionals in synthetic chemistry and drug development, the unambiguous confirmation of a target molecule's identity is paramount. Spectroscopic analysis is the cornerstone of this process, providing a molecular fingerprint that allows us to track the transformation of starting materials into final products. This guide offers an in-depth spectroscopic comparison of 2-(Benzyloxy)-4-bromobenzaldehyde with its common precursors, 2-hydroxy-4-bromobenzaldehyde and 4-bromobenzaldehyde , demonstrating how ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) collectively validate the synthetic outcome.

The synthesis of this compound typically involves the Williamson ether synthesis, where the phenolic hydroxyl group of 2-hydroxy-4-bromobenzaldehyde is alkylated using benzyl bromide. This guide will dissect the characteristic spectral changes that accompany this transformation, providing a clear roadmap for confirming the successful formation of the desired ether linkage.

The Synthetic Pathway: From Phenol to Benzyl Ether

The conversion is a fundamental reaction in organic synthesis. Understanding the structural changes is the first step in predicting the spectroscopic shifts. The hydroxyl proton is replaced by a benzyl group, introducing a new methylene bridge and an additional phenyl ring.

cluster_0 Precursors cluster_1 Reaction Conditions cluster_2 Product 2-hydroxy-4-bromobenzaldehyde 2-hydroxy-4-bromobenzaldehyde Product This compound 2-hydroxy-4-bromobenzaldehyde->Product Williamson Ether Synthesis Benzyl Bromide Benzyl Bromide Benzyl Bromide->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., Acetone) Solvent->Product

Caption: Synthetic route to this compound.

¹H NMR Spectroscopy: The Proton's Story

Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for tracking this specific reaction. The key is to look for the disappearance of a starting material signal and the appearance of new, characteristic product signals.

The most telling change is the loss of the acidic phenolic hydroxyl proton (-OH) from 2-hydroxy-4-bromobenzaldehyde, which typically appears as a broad singlet far downfield (around 11.0 ppm), and the emergence of two new distinct signals: the benzylic protons (-O-CH₂-Ph) and the protons of the newly introduced phenyl ring.[1]

Table 1: Comparative ¹H NMR Spectral Data (CDCl₃)

CompoundAldehyde Proton (CHO)Aromatic Protons (Benzaldehyde Ring)Other Protons
4-Bromobenzaldehyde ~9.99 ppm (s, 1H)[2]~7.82 ppm (d, 2H), ~7.72 ppm (d, 2H)[2]-
2-Hydroxy-4-bromobenzaldehyde ~9.85 ppm (s, 1H)[1]~7.50 (d), ~7.01 (dd), ~6.94 (d) (3H total)[1]~11.01 ppm (s, 1H, -OH) [1]
This compound ~10.4 ppm (s, 1H)~7.8-7.0 ppm (m, 3H)~5.2 ppm (s, 2H, -OCH₂Ph) , ~7.4-7.3 ppm (m, 5H, Ar-H of benzyl)

Data for this compound is predicted based on analogous structures like 4-benzyloxybenzaldehyde and general substituent effects.[3][4]

Analysis of ¹H NMR Shifts:
  • Disappearance of the Phenolic Proton: The absence of the signal around 11 ppm is the primary indicator that the hydroxyl group has reacted.

  • Appearance of Benzylic Protons: A sharp singlet integrating to 2H appears around 5.2 ppm. This is the unequivocal signature of the newly formed benzylic ether methylene group (-OCH₂-).

  • New Aromatic System: A new multiplet, integrating to 5H, appears in the typical aromatic region (~7.3-7.4 ppm). This corresponds to the five protons of the benzyl group's phenyl ring.

  • Aldehyde and Ring Proton Shifts: The chemical environment of the original aromatic ring protons and the aldehyde proton will also shift due to the change in the electronic nature of the substituent at C2 (from -OH to -OCH₂Ph).

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon NMR provides complementary information, confirming the changes to the molecule's carbon framework. The introduction of the benzyl group adds seven new carbon signals to the spectrum.

Table 2: Comparative ¹³C NMR Spectral Data (CDCl₃)

CompoundAldehyde Carbon (C=O)Aromatic Carbons (Benzaldehyde Ring)Other Carbons
4-Bromobenzaldehyde ~191.1 ppm~135.1, ~132.3, ~130.9, ~129.8 ppm[5]-
2-Hydroxy-4-bromobenzaldehyde ~196.5 ppm~161.3 (C-OH), ~138.5, ~123.5, ~121.2, ~119.8, ~115.0 (C-Br)[1]-
This compound ~190 ppmAromatic signals including C-O (~160 ppm)~71 ppm (-OCH₂Ph) , ~136 ppm (ipso-C), ~129-127 ppm (Ar-C of benzyl)

Data for this compound is predicted based on established substituent effects.

Analysis of ¹³C NMR Shifts:
  • Appearance of Benzyl Carbons: The most obvious additions are the benzylic carbon (-OCH₂-) signal around 71 ppm and the signals for the six carbons of the new aromatic ring.

  • Shift of C2 Carbon: The carbon atom bonded to the oxygen (C2) remains downfield due to the electronegative oxygen but its precise chemical shift will change, confirming the modification at this position.

  • Aldehyde Carbon Shift: The aldehyde carbon in 2-hydroxy-4-bromobenzaldehyde is shifted significantly downfield (~196.5 ppm) due to intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen.[1] Upon benzylation, this hydrogen bond is removed, and the aldehyde carbon signal is expected to shift upfield to a more typical value around 190-191 ppm, similar to that of 4-bromobenzaldehyde.[1][5]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy excels at identifying functional groups. The conversion from a phenol to a benzyl ether results in a clear and easily interpretable change in the IR spectrum.

Table 3: Comparative IR Absorption Data (cm⁻¹)

Functional Group4-Bromobenzaldehyde2-Hydroxy-4-bromobenzaldehydeThis compound
O-H Stretch (Alcohol/Phenol) -~3200 (Broad) -
C-H Stretch (Aromatic) ~3000-3100~3000-3100~3000-3100
C=O Stretch (Aldehyde) ~1700[6]~1650~1690
C-O-C Stretch (Ether) -~1200-1300 (C-O)~1250 (asymmetric) & ~1050 (symmetric)
C-Br Stretch ~500-600~500-600~500-600

Data represents typical absorption ranges. Specific values may vary.

Analysis of IR Spectra:
  • Disappearance of O-H Stretch: The hallmark of the successful reaction is the complete disappearance of the broad absorption band around 3200 cm⁻¹ that corresponds to the phenolic O-H group.[7]

  • Appearance of C-O-C Stretches: Concurrently, new, sharper peaks will appear in the fingerprint region, typically around 1250 cm⁻¹ and 1050 cm⁻¹, characteristic of the asymmetric and symmetric C-O-C stretching of the newly formed aryl-alkyl ether.

  • Shift in C=O Stretch: The carbonyl (C=O) stretching frequency in 2-hydroxy-4-bromobenzaldehyde is lowered (~1650 cm⁻¹) due to conjugation and intramolecular hydrogen bonding.[7] Removing the hydrogen bond by forming the benzyl ether will cause this peak to shift to a higher wavenumber (~1690 cm⁻¹), closer to that of a standard aromatic aldehyde.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound, offering definitive proof of the addition of the benzyl group. It also gives structural clues through the analysis of fragmentation patterns.

Table 4: Comparative Mass Spectrometry Data

CompoundMolecular FormulaMolecular WeightKey m/z Fragments
4-Bromobenzaldehyde C₇H₅BrO185.02 g/mol 184/186 (M⁺/M+2) , 183/185, 155/157, 105, 77[8][9]
2-Hydroxy-4-bromobenzaldehyde C₇H₅BrO₂201.02 g/mol 200/202 (M⁺/M+2) , 199/201, 171/173[10]
This compound C₁₄H₁₁BrO₂291.14 g/mol 290/292 (M⁺/M+2) , 211, 183/185, 91 (Tropylium)

Data for this compound is predicted based on established fragmentation principles.[11]

Analysis of Mass Spectra:
  • Molecular Ion Peak: The molecular ion peak (M⁺) will shift from m/z 200/202 for the precursor to m/z 290/292 for the product. The presence of the M⁺ and M+2 peaks in a roughly 1:1 ratio is the characteristic isotopic signature of a molecule containing one bromine atom.[8]

  • Key Fragmentation: The most significant new fragmentation pathway for the product is the cleavage of the benzylic C-O bond. This leads to the formation of the tropylium ion ([C₇H₇]⁺) at m/z 91 , which is often the base peak in the spectra of benzyl-containing compounds.[11] The appearance of a strong signal at m/z 91 is a powerful indicator of a successful benzylation.

cluster_0 Spectroscopic Analysis Workflow START Synthesized Product Mixture MS Mass Spec Analysis START->MS Check MW IR IR Spectroscopy MS->IR MW = 291.14 g/mol? NMR NMR Spectroscopy (¹H & ¹³C) IR->NMR Absence of O-H? Presence of C-O-C? CONF Structure Confirmed NMR->CONF Presence of -OCH₂ & Ph? Absence of -OH?

Caption: Logical workflow for spectroscopic confirmation.

Standardized Experimental Protocols

To ensure data reproducibility and accuracy, standardized protocols are essential.

Protocol 1: NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Weigh approximately 5-10 mg of the solid sample. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

  • Filtration: Filter the solution through a small pipette containing a plug of glass wool directly into a 5 mm NMR tube to remove any particulate matter.[2]

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire spectra using a standard 90° pulse sequence. Average 8-16 scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire spectra with proton decoupling to simplify the spectrum and improve sensitivity. A greater number of scans will be required compared to ¹H NMR.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID).[2] Phase the spectrum and perform baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Protocol 2: Infrared (IR) Spectroscopy
  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact using the pressure clamp.

  • Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Protocol 3: Mass Spectrometry (MS)
  • Instrumentation: Utilize a mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source. For this class of small molecules, EI is common.

  • Sample Preparation:

    • EI (with GC inlet): Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

    • ESI (direct infusion): Dissolve the sample in a suitable solvent like methanol or acetonitrile at a low concentration (e.g., 10 µg/mL).

  • Data Acquisition: Introduce the sample into the ion source. For EI, molecules are bombarded with high-energy electrons, causing ionization and fragmentation.[5] The resulting ions are separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the major fragment ions to corroborate the proposed structure.

Conclusion

The transition from 2-hydroxy-4-bromobenzaldehyde to this compound is marked by a series of distinct and complementary spectroscopic changes. The disappearance of the phenolic proton (¹H NMR) and the broad O-H stretch (IR), coupled with the appearance of the benzylic -CH₂- group (¹H and ¹³C NMR) and C-O-C ether stretches (IR), provides a robust primary confirmation. This is unequivocally validated by the shift in molecular weight and the emergence of the characteristic tropylium ion fragment (m/z 91) in the mass spectrum. By systematically evaluating these spectral fingerprints, researchers can confidently verify the successful synthesis of their target molecule, ensuring the integrity of their subsequent research and development efforts.

References

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the benzaldehyde scaffold is a cornerstone for the development of novel therapeutic agents. Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties.[1][2][3] The strategic functionalization of the benzaldehyde ring allows for the fine-tuning of these activities. This guide focuses on derivatives of 2-(Benzyloxy)-4-bromobenzaldehyde, a molecule that combines three key structural features: the reactive aldehyde, a bulky, lipophilic benzyloxy group at the 2-position, and a halogen (bromo) substituent at the 4-position.

The benzyloxy group can enhance membrane permeability and offer a site for modification, while halogenation, particularly with bromine, is a well-established strategy in drug design to increase potency, modulate metabolic stability, and improve binding affinity.[4][5] This guide provides a comparative evaluation of the biological activities of derivatives of this compound against related compounds, synthesizing data from multiple studies to offer insights for researchers in drug discovery. We will delve into their anticancer, enzyme inhibition, and antimicrobial profiles, supported by experimental data and detailed protocols.

Section 1: Anticancer Activity - Inducing Apoptosis in Malignant Cells

Derivatives of 2-(benzyloxy)benzaldehyde have demonstrated significant potential as anticancer agents, particularly against hematological malignancies.[6] Extensive research has focused on their cytotoxic effects on the human promyelocytic leukemia (HL-60) cell line, revealing a potent ability to induce programmed cell death (apoptosis) and halt the cell division cycle.[1][7]

Comparative Cytotoxicity

Studies have shown that substitutions on both the benzaldehyde and the benzyl rings significantly influence cytotoxic potency. A series of 2-(benzyloxy)benzaldehyde derivatives exhibited significant activity against HL-60 cells, with half-maximal inhibitory concentrations (IC50) in the low micromolar range.[1][7][8]

Compound IDStructureCell LineIC50 (µM)Reference
17 2-(Benzyloxy)benzaldehydeHL-601-10[8]
26 2-(Benzyloxy)-4-methoxybenzaldehydeHL-601-10[8]
28 2-(Benzyloxy)-5-chlorobenzaldehydeHL-601-10[8]
29 2-[(3-Methoxybenzyl)oxy]benzaldehydeHL-601-10[8]
31 2-[(4-Chlorobenzyl)oxy]benzaldehydeHL-601-10[8]
CCY-1a-E2 2-[(3-Methoxybenzyl)oxy]benzaldehydeWEHI-3~5[6]

Table 1: Comparative in vitro cytotoxicity of 2-(benzyloxy)benzaldehyde derivatives against leukemia cell lines.

The data indicates that modifications such as methoxy and chloro groups on either aromatic ring are well-tolerated and maintain potent anticancer activity. While direct data for a 4-bromo derivative is not prevalent in these specific studies, the activity of chloro-substituted analogs (e.g., compounds 28 and 31 ) suggests that halogenation is a viable strategy for preserving or enhancing potency.

Mechanism of Action: Cell Cycle Arrest and Apoptosis

The primary mechanism behind the anticancer effect of these compounds is the induction of apoptosis and arrest of the cell cycle at the G2/M phase.[1][7] Morphological assessments and DNA fragmentation analyses confirm that these derivatives trigger the cellular machinery for programmed cell death. A key event in this process is the disruption of the mitochondrial membrane potential, which occurs within 12 hours of treatment and commits the cell to an apoptotic fate.[7]

G2M_Apoptosis_Pathway cluster_cell Cancer Cell Compound 2-(Benzyloxy)benzaldehyde Derivative CellCycle Cell Cycle Progression Compound->CellCycle Inhibits Mitochondria Mitochondria Compound->Mitochondria Disrupts Membrane Potential G2M G2/M Checkpoint Apoptosis Apoptosis G2M->Apoptosis Triggers Caspases Caspase Cascade (e.g., Caspase-3) Mitochondria->Caspases Activates Caspases->Apoptosis Executes

G2/M arrest and apoptosis induction pathway.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.[9][10]

  • Cell Seeding: Plate cancer cells (e.g., HL-60) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours). Include wells with untreated cells as a negative control and a known cytotoxic drug as a positive control.

  • MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration at which 50% of cell growth is inhibited, can be determined by plotting viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[10][11]

Section 2: Enzyme Inhibition - A Targeted Approach

Beyond broad cytotoxicity, benzyloxybenzaldehyde derivatives have been developed as potent and selective inhibitors of specific enzymes implicated in disease progression, demonstrating a more targeted therapeutic approach.[12]

Aldehyde Dehydrogenase (ALDH) Inhibition

The aldehyde dehydrogenase (ALDH) superfamily of enzymes plays a critical role in cellular detoxification by oxidizing aldehydes to carboxylic acids.[12] The ALDH1A3 isoform, in particular, is overexpressed in cancer stem cells and is linked to chemoresistance.[13] The benzyloxybenzaldehyde scaffold has proven to be an excellent starting point for designing selective ALDH1A3 inhibitors.

In one study, several derivatives were synthesized and evaluated for their inhibitory activity. Two compounds, ABMM-15 (containing a 4-chlorobenzyl group) and ABMM-16 , emerged as highly potent and selective inhibitors of ALDH1A3.[12]

Compound IDStructureTargetIC50 (µM)Reference
ABMM-15 4-((4-Chlorobenzyl)oxy)benzaldehydeALDH1A30.23[12]
ABMM-16 4-((3,4-Dimethoxybenzyl)oxy)benzaldehydeALDH1A31.29[12]

Table 2: Potent ALDH1A3 inhibition by benzyloxybenzaldehyde derivatives.

The sub-micromolar potency of ABMM-15 underscores the effectiveness of the halogenated benzyloxy-scaffold for targeting this enzyme. This suggests that a 4-bromo analog could exhibit similar or even enhanced activity, making it a prime candidate for synthesis and evaluation.

Broader Enzyme Inhibition Profile

Related benzaldehyde compounds are known to inhibit a variety of other enzymes. For instance, benzaldehyde and its 4-substituted derivatives are effective inhibitors of tyrosinase, an enzyme involved in melanin production.[2] Other studies have demonstrated the inhibition of polyphenol oxidase (PPO) and cholinesterases by substituted benzaldehydes, highlighting the scaffold's versatility.[14][15] This broad inhibitory potential suggests that derivatives of this compound could be screened against a panel of enzymes to uncover novel activities.

Enzyme_Inhibition cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E1 Enzyme ES1 ES Complex E1->ES1 + S EI1 EI Complex E1->EI1 + I S1 Substrate I1 Inhibitor P1 Product ES1->P1 + E E2 Enzyme ES2 ES Complex E2->ES2 + S S2 Substrate I2 Inhibitor P2 Product ES2->P2 + E ESI2 ESI Complex ES2->ESI2 + I

Mechanisms of reversible enzyme inhibition.
Experimental Protocol: General Enzyme Inhibition Assay

Determining the inhibitory potency (IC50) of a compound against a target enzyme is a fundamental step in drug discovery.[16]

  • Reagent Preparation: Prepare a buffer solution appropriate for the target enzyme. Prepare solutions of the enzyme, its specific substrate, and the test inhibitor.

  • Assay Setup: In a 96-well plate, add the enzyme and varying concentrations of the inhibitor. Allow a short pre-incubation period for the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Signal Detection: Monitor the reaction progress over time. This can be done by measuring changes in absorbance, fluorescence, or luminescence, depending on the nature of the substrate and product.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 is the concentration of the inhibitor that reduces the enzyme activity by 50%.[17] Further kinetic studies, such as generating Lineweaver-Burk or Dixon plots, can elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[2][18]

Section 3: Antimicrobial Activity

Benzaldehyde and its derivatives are recognized for their broad-spectrum antimicrobial properties, making them valuable as fungicides and bactericides.[3] The mechanism of action often involves disruption of the cell membrane, leading to the leakage of intracellular components and cell death.[3]

While specific data on this compound is limited, the activity of related halogenated compounds provides a strong rationale for its investigation as an antimicrobial agent. For example, cinnamaldehyde derivatives substituted with bromine have shown potent antibacterial activity against the multidrug-resistant pathogen Acinetobacter baumannii.[19] Similarly, other bromo-substituted heterocyclic compounds have been developed as effective antimicrobial agents.[20]

The evaluation of these compounds typically involves determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[21]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique to quantify the in vitro antimicrobial activity of a compound.[21][22]

  • Inoculum Preparation: Culture the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) overnight. Dilute the culture in fresh broth to achieve a standardized concentration (typically ~5 x 10^5 Colony Forming Units (CFU)/mL).

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in broth.

  • Inoculation: Add the standardized microbial inoculum to each well containing the compound dilutions.

  • Controls: Include a positive control (microbes in broth without any compound) to ensure proper growth and a negative control (broth only) to check for sterility.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-24 hours.

  • MIC Determination: After incubation, the MIC is identified as the lowest concentration of the compound at which no visible turbidity (growth) is observed.[22] This can be assessed visually or with a plate reader.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare Serial Dilutions of Compound in Broth C Inoculate Wells with Microbes A->C B Prepare Standardized Microbial Inoculum B->C D Incubate Plate (e.g., 24h at 37°C) C->D E Observe Wells for Visible Growth (Turbidity) D->E F Determine MIC: Lowest Concentration with No Growth E->F

Experimental workflow for MIC determination.

Conclusion and Future Directions

The derivatives of 2-(benzyloxy)benzaldehyde represent a privileged scaffold with demonstrated efficacy in anticancer and enzyme inhibition applications. The existing body of research strongly supports the hypothesis that substitutions on the aromatic rings are critical for modulating biological activity. Data from chloro- and methoxy-substituted analogs show potent cytotoxic effects against leukemia cells and highly specific inhibition of the cancer-related enzyme ALDH1A3.

While direct experimental data for this compound itself is sparse in the public domain, the well-documented activities of related halogenated compounds provide a compelling rationale for its synthesis and evaluation. The 4-bromo substitution is predicted to confer potent biological activity, potentially enhancing its anticancer, enzyme inhibitory, and antimicrobial profiles.

Future research should focus on the systematic synthesis and screening of a library of this compound derivatives. By varying substituents on the benzyl ring, researchers can further explore the structure-activity relationship and optimize for potency and selectivity against specific targets. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzyloxy)-4-bromobenzaldehyde
Reactant of Route 2
Reactant of Route 2
2-(Benzyloxy)-4-bromobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.